molecular formula C15H12N2O2 B1298937 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 426239-77-2

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Katalognummer: B1298937
CAS-Nummer: 426239-77-2
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: XWVNZBQGMNSCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 426239-77-2) is a versatile chemical scaffold of significant interest in pharmaceutical development and materials science. This compound features an imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities. The molecule serves as a key synthetic intermediate, with the aldehyde functional group at the 3-position enabling further derivatization into various valuable structures such as chalcones, hydrazones, and Schiff bases . In research, this compound is primarily valued as a building block for the synthesis of novel molecules with potential therapeutic applications. Derivatives of imidazo[1,2-a]pyridine have been extensively studied and reported to exhibit antitumor, antiviral, antibacterial, and anti-inflammatory properties . Furthermore, its utility extends beyond medicinal chemistry. Recent studies demonstrate that silica materials functionalized with similar imidazo[1,2-a]pyridine-3-carbaldehyde ligands act as highly effective and selective adsorbents for the removal of Cu(II) ions from aqueous solutions, highlighting its application in environmental remediation . The compound can be synthesized via a Vilsmeier-Haack formylation reaction, providing efficient access to this valuable intermediate . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVNZBQGMNSCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351877
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426239-77-2
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, antitumor, antiviral, and antibacterial properties.[1][2] Notably, this scaffold is present in several marketed drugs, such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic agent), highlighting its therapeutic significance.[3][4]

The functionalization of the imidazo[1,2-a]pyridine core is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.[2][5] The 3-carbaldehyde derivative, specifically 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, serves as a versatile synthetic intermediate. The aldehyde group is a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures, such as chalcones, through Claisen-Schmidt condensation or the introduction of amine functionalities via reductive amination.[6]

This guide provides a comprehensive, technically-grounded overview of the predominant synthetic pathway to 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep understanding of the synthesis from first principles to practical application.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis is logically approached in a two-step sequence:

  • Core Formation: Construction of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine nucleus.

  • C-3 Formylation: Introduction of the aldehyde functionality at the C-3 position of the heterocyclic core.

This strategy allows for the isolation and purification of a stable intermediate before proceeding to the more specialized formylation step. Retrosynthetically, the target aldehyde is disconnected at the C-3 carbon, pointing to the 2-aryl-imidazo[1,2-a]pyridine intermediate. This intermediate is further disconnected via the classic Tschitschibabin reaction pathway, leading back to 2-aminopyridine and a suitable α-haloketone, in this case, 2-bromo-1-(4-methoxyphenyl)ethanone.

G cluster_0 Overall Synthetic Pathway Target 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Intermediate->Target Step 2: Vilsmeier-Haack Formylation Starting_Materials 2-Aminopyridine + 2-Bromo-1-(4-methoxyphenyl)ethanone Starting_Materials->Intermediate Step 1: Cyclocondensation

Caption: High-level overview of the two-step synthesis strategy.

Chapter 2: Synthesis of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine ring system is most classically and reliably achieved through the cyclocondensation of a 2-aminopyridine with an α-haloketone.[1][7] This method remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.

Mechanistic Considerations

The reaction proceeds via a two-stage mechanism:

  • S_N2 Alkylation: The exocyclic nitrogen of 2-aminopyridine, being the more nucleophilic nitrogen atom, attacks the α-carbon of the haloketone, displacing the bromide ion. This forms a 2-(2-oxo-2-phenylethylamino)pyridinium intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the side chain. The resulting hemiaminal intermediate subsequently undergoes dehydration, driven by the formation of the stable aromatic imidazo[1,2-a]pyridine ring system.

More contemporary, environmentally sustainable methods have also been developed, including iodine-catalyzed protocols in aqueous media, which offer advantages like mild conditions and high atom economy.[3][7][8]

Detailed Experimental Protocol: Core Synthesis

This protocol describes the synthesis of the intermediate, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-methoxyphenyl)ethanone

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.05 eq).

  • Add anhydrous ethanol as the solvent to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Process Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the 2-aminopyridine spot confirms reaction completion.

  • After completion, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is basic (pH 8-9). This step neutralizes the HBr generated during the reaction and deprotonates the product, causing it to precipitate as a free base.

  • Filter the resulting solid precipitate using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Recrystallization from ethanol can be performed for further purification if necessary.

Characterization Data of Intermediate
PropertyValueSource
Chemical Name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol

Chapter 3: C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The imidazo[1,2-a]pyridine ring system is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic and sterically accessible site.

The Vilsmeier-Haack Reagent and Mechanism

The active electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is not stable and must be generated in situ.[11][12] It is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9]

The mechanism proceeds as follows:

  • Reagent Formation: The carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the heterocyclic ring, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final aldehyde product.[9][11]

G cluster_1 Vilsmeier-Haack Formylation Mechanism Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Reagents->Vilsmeier_Reagent Step 1: Formation Attack Nucleophilic attack from C-3 position Vilsmeier_Reagent->Attack Imidazopyridine 2-Aryl-Imidazo[1,2-a]pyridine Imidazopyridine->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Step 2: Electrophilic Substitution Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Step 3 Product 3-Carbaldehyde Product Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation mechanism.

Detailed Experimental Protocol: Formylation

This protocol is adapted from established procedures for the formylation of similar imidazo[1,2-a]pyridine derivatives.[1][6]

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Ice bath

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine intermediate in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Caution: This step is exothermic and should be performed slowly in a well-ventilated fume hood. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 3-5 hours.[1][13]

  • Process Monitoring: The reaction can be monitored by TLC (Eluent: 1:1 Hexane/Ethyl Acetate) for the consumption of the starting material.

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of cold water.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.

  • Stir the mixture for 30 minutes, then filter the solid product.

  • Wash the collected solid thoroughly with water and dry under vacuum to obtain the crude 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The product can be purified by recrystallization from methanol or ethanol.[1]

Modern and Greener Approaches

To improve efficiency and environmental compatibility, microwave-assisted synthesis has been explored. A notable protocol involves performing the Vilsmeier-Haack reaction in PEG-400 as a green reaction medium under microwave irradiation. This method offers significant advantages, including reduced reaction times, high yields, and avoidance of hazardous organic solvents.[13][14]

Chapter 4: Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Data Summary
PropertyValueSource
Chemical Name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde[15][16]
CAS Number 426239-77-2[16]
Molecular Formula C₁₅H₁₂N₂O₂[15]
Molecular Weight 252.27 g/mol [15]

Spectroscopic analysis would be expected to show characteristic signals. In ¹H NMR, a singlet for the aldehyde proton (-CHO) would appear significantly downfield (around 9-10 ppm). The aromatic protons of the pyridine and methoxyphenyl rings would appear in the 7-8.5 ppm region, and a sharp singlet for the methoxy (-OCH₃) protons would be observed around 3.8-4.0 ppm.

Conclusion

The synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a robust and well-documented process that relies on fundamental reactions in heterocyclic chemistry. The two-step pathway, involving an initial cyclocondensation to form the imidazo[1,2-a]pyridine core followed by a regioselective Vilsmeier-Haack formylation, is both efficient and reliable. Understanding the underlying mechanisms of each step is critical for troubleshooting and optimization. The resulting aldehyde is a highly valuable building block, providing a gateway for the development of novel and structurally diverse derivatives for evaluation in drug discovery programs.[2][17]

References

  • RSC Publishing. (n.d.). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances. Available from: [Link]

  • De, S. K., & De, A. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13333–13343. Available from: [Link]

  • De, S. K., & De, A. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2- a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform. ACS Omega, 5(22), 13333-13343. Available from: [Link]

  • De, S. K., & De, A. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13333–13343. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridine Derivatives "On-Water". Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available from: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 979–982. Available from: [Link]

  • NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Yeslam, H., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(10), 8746-8756. Available from: [Link]

  • Semantic Scholar. (n.d.). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available from: [Link]

  • Mohammed, T., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27356–27393. Available from: [Link]

  • National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2389–2399. Available from: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Available from: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Available from: [Link]

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  • National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1] This bicyclic heterocyclic system is a cornerstone in the development of therapeutics ranging from anti-inflammatory and antitumor to antiviral and antibacterial agents.[1] The subject of this guide, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is a significant derivative within this class. The strategic placement of a methoxyphenyl group at the 2-position and a reactive carbaldehyde at the 3-position provides a versatile platform for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly in oncology. This document serves as a comprehensive technical resource on its physicochemical properties, synthesis, and known biological significance, providing a foundation for its application in drug discovery and development.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These parameters influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Chemical Formula C₁₅H₁₂N₂O₂[2]
Molecular Weight 252.268 g/mol [2]
CAS Number 426239-77-2[2]
Appearance Yellow solidN/A
Melting Point 168-169 °CN/A
Solubility Data for a similar compound, 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde, shows a solubility of 8.5 µg/mL at pH 7.4.[3] The solubility of the title compound is expected to be low in water and higher in organic solvents like DMSO and DMF.

Spectral Data:

  • ¹H NMR (300 MHz, DMSO-d₆, δ in ppm): 10.40 (s, 1H, C₅H), 10.09 (s, 1H, CH=O), 8.36 (dd, 1H, C₇H, J=2.4 Hz), 7.96 (m, 3H, C₈H, CphH, CphH, J= 28.2 Hz), 7.10 (d, 2H, CphH, CphH, J=9 Hz), 3.83 (s, 3H, OCH₃).[1]

  • ¹³C NMR (75 MHz, DMSO-d₆, δ in ppm): 180.84, 161.64, 158.81, 147.76, 138.75, 131.75, 128.32, 125.06, 124.05, 121.11, 117.04, 115.02, 55.87.[1]

  • Mass Spectrum (m/z): (M+1): 298.09.[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves a two-step process: the initial construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the 3-position.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The most common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.[1] In this case, 2-aminopyridine is reacted with 2-bromo-1-(4-methoxyphenyl)ethanone.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring is effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the synthesis of a closely related nitro-derivative and illustrates the key steps and principles applicable to the synthesis of the title compound.[1]

A. Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. Vilsmeier-Haack Formylation to Yield 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • Vilsmeier Reagent Formation: In a separate flask, cautiously add phosphorus oxychloride (2.0 eq) to N,N-dimethylformamide (DMF) at 0 °C with stirring. Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Formylation Reaction: To a solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF, add the freshly prepared Vilsmeier reagent at room temperature under stirring.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80 °C) for several hours.[1] Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a solvent like methanol or by column chromatography.[1]

Causality Behind Experimental Choices:

  • The use of an α-haloketone in the initial condensation provides the necessary electrophilic center for the nucleophilic attack by the pyridine nitrogen of 2-aminopyridine, followed by an intramolecular cyclization.

  • The Vilsmeier-Haack reaction is the method of choice for formylation due to the electron-rich nature of the 3-position of the imidazo[1,2-a]pyridine ring, which is susceptible to electrophilic substitution by the Vilsmeier reagent.

Caption: Synthetic workflow for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Biological Significance and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity and Mechanism of Action

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway .[4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers.

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives can lead to:

  • Cell Cycle Arrest: By upregulating cell cycle inhibitors like p53 and p21, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

One study on novel imidazo[1,2-a]pyridine compounds demonstrated their ability to induce cell cycle arrest and apoptosis in breast cancer cells. The treated cells showed increased levels of p53 and p21, along with the activation of caspases, which are key executioners of apoptosis. The study also observed a decrease in the levels of phosphorylated Akt (pAKT), confirming the inhibition of the PI3K/Akt signaling pathway.

Anticancer_Mechanism Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (and derivatives) PI3K PI3K Compound->PI3K Inhibition p53_p21 p53 / p21 (Upregulation) Compound->p53_p21 Caspases Caspase Activation Compound->Caspases Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellCycle Cell Cycle Progression mTOR->CellCycle Apoptosis Apoptosis Inhibition mTOR->Apoptosis p53_p21->CellCycle Inhibition Caspases->Apoptosis Induction

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 426239-77-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This guide will delve into the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of this specific derivative. Furthermore, it will explore its potential applications in drug discovery, drawing on the broader therapeutic landscape of the imidazo[1,2-a]pyridine class of molecules, which have demonstrated a wide array of pharmacological effects, including anticancer, anti-tubercular, and anti-inflammatory properties.[4][5][6][7]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, is a cornerstone in the development of new therapeutic agents.[8] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets.[8] This has led to the successful development of drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent).[1][2][6] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, incorporates three key structural features:

  • The Imidazo[1,2-a]pyridine core: Provides the fundamental framework for biological activity.

  • A 2-(4-Methoxyphenyl) substituent: This group can influence the molecule's electronic properties and its interactions with biological targets.

  • A 3-carbaldehyde group: A reactive functional group that serves as a crucial synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries.

This guide will provide a detailed examination of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 426239-77-2N/A
Molecular Formula C15H12N2O2[9]
Molecular Weight 252.27 g/mol [9]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehydic Proton: A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.[10]

  • Aromatic Protons (Imidazo[1,2-a]pyridine core): A series of doublets and triplets between δ 7.0-9.0 ppm.

  • Aromatic Protons (4-Methoxyphenyl ring): Two doublets, characteristic of a para-substituted benzene ring, are expected between δ 7.0-8.0 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm.[10]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehydic Carbonyl: A resonance in the highly deshielded region of the spectrum, around δ 180-190 ppm.[10]

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.[10]

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band is anticipated around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • C=C and C=N Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1450-1650 cm⁻¹ region.

  • C-O Stretch (Methoxy): A characteristic band around 1250 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion Peak (M+): Expected at m/z = 252.27.

  • Fragmentation Pattern: Characteristic losses of CO (28 Da) from the aldehyde and CH₃ (15 Da) from the methoxy group are anticipated.

Synthesis and Mechanism

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through a two-step process. The general strategy involves the initial construction of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine core, followed by formylation at the C3 position.

Synthesis of the Imidazo[1,2-a]pyridine Core

The most common and efficient method for the synthesis of the 2-arylimidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone.[7][10]

Step 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

A mixture of 2-aminopyridine and 2-bromo-4'-methoxyacetophenone is refluxed in a suitable solvent, such as ethanol or acetone, often in the presence of a mild base like sodium bicarbonate to neutralize the HBr generated during the reaction.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-4'-methoxyacetophenone (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Formylation of the Imidazo[1,2-a]pyridine Core

The introduction of the carbaldehyde group at the C3 position is typically achieved through a Vilsmeier-Haack reaction.[7][10][14] This reaction employs a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Step 2: Vilsmeier-Haack Formylation

The 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine intermediate is treated with the Vilsmeier reagent to yield the final product.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (2.0 eq) to dimethylformamide (acting as both reagent and solvent) under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.[10]

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Formylation 2-aminopyridine 2-aminopyridine Reaction1 Condensation (Ethanol, NaHCO3, Reflux) 2-aminopyridine->Reaction1 2-bromo-4-methoxyacetophenone 2-bromo-4-methoxyacetophenone 2-bromo-4-methoxyacetophenone->Reaction1 Intermediate 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Reaction1->Intermediate Reaction2 Vilsmeier-Haack Reaction Intermediate->Reaction2 Final_Product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Reaction2->Final_Product Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Reaction2

Caption: Synthetic route to the target compound.

Biological Activities and Potential Applications

While specific biological data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is limited in publicly accessible literature, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong basis for its potential therapeutic applications.

Known Activities of Related Compounds
  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][15] Some have been investigated as covalent inhibitors of oncogenic proteins like KRAS G12C.[4]

  • Anti-tubercular Activity: The imidazo[1,2-a]pyridine core is present in novel anti-tubercular agents that have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[5][6][8]

  • Antifungal Activity: Derivatives of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes have been synthesized and evaluated for their activity against resistant strains of Candida albicans, with some compounds showing promising minimum inhibitory concentrations (MICs).[14]

  • Anti-inflammatory Activity: Certain imidazo[1,2-a]pyridine derivatives have exhibited significant anti-inflammatory properties.[7]

  • Antiviral and Antibacterial Activities: The broad-spectrum antimicrobial potential of this scaffold has been widely reported.[8][16]

Potential Applications in Drug Discovery

The presence of the 3-carbaldehyde group makes 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde an exceptionally valuable building block for combinatorial chemistry and the generation of diverse compound libraries.

Workflow for Library Synthesis:

Library_Synthesis cluster_reactions Derivatization Reactions Core_Molecule 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Reductive_Amination Reductive Amination (+ Amines) Core_Molecule->Reductive_Amination Wittig_Reaction Wittig Reaction (+ Phosphonium Ylides) Core_Molecule->Wittig_Reaction Condensation Condensation (+ Active Methylene Compounds) Core_Molecule->Condensation Amine_Derivatives Substituted Amines Reductive_Amination->Amine_Derivatives Alkene_Derivatives Substituted Alkenes Wittig_Reaction->Alkene_Derivatives Chalcone_Analogs Chalcone-like Structures Condensation->Chalcone_Analogs Screening Biological Screening Amine_Derivatives->Screening Alkene_Derivatives->Screening Chalcone_Analogs->Screening

Caption: Derivatization of the core molecule.

This strategic derivatization allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds for various therapeutic targets. For instance, condensation with acetophenones can yield chalcone-like molecules, which are known for their broad range of biological activities, including anti-infective and anticancer properties.[14]

Safety and Handling

As with any chemical compound, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. The inherent biological potential of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic versatility afforded by the 3-carbaldehyde group, makes this molecule an attractive starting point for the development of novel therapeutic agents. Further investigation into its specific biological activities and the synthesis of derivative libraries is warranted to fully explore its therapeutic potential.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: )
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024-06-03). (URL: )
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). (URL: )
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: )
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  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: )
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - DergiPark. (URL: )
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021-12-14). (URL: )
  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - NIH. (URL: )
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL: )
  • Pharmacological evaluation of some new 2-substituted pyridine deriv
  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide - PubMed. (URL: )
  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)
  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction - MDPI. (URL: )
  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (URL: )
  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines | Request PDF - ResearchG
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - NIH. (URL: )
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. (2025-08-09). (URL: )
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025-11-16). (URL: )
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - NIH. (URL: )
  • 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | SCBT. (URL: )

Sources

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological attributes of the imidazo[1,2-a]pyridine core, with a focus on its anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile and promising heterocyclic system.

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its presence in several marketed drugs and its broad range of pharmacological properties.[1][2] Its structural rigidity, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. This has led to the discovery of potent and selective modulators of various biological targets. Marketed drugs containing this core include the hypnotic agent zolpidem, the anxiolytic alpidem, and the gastroprotective agent zolimidine, highlighting the clinical significance of this scaffold.[1]

This guide will explore the key therapeutic areas where imidazo[1,2-a]pyridine derivatives have shown significant promise, providing insights into their mechanisms of action and the experimental methodologies used to characterize their activity.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][6][7] This pathway is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival.[7] Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent dual inhibitors of PI3K and mTOR.[6][8] By binding to the ATP-binding site of these kinases, they effectively block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[5][9]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibits Imidazo_Pyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of imidazo[1,2-a]pyridine derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
HB9 A549 (Lung)50.56[10]
HB10 HepG2 (Liver)51.52[10]
Compound 6d A549 (Lung)2.8[11]
Compound 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[12]
IP-5 HCC1937 (Breast)45[13]
IP-6 HCC1937 (Breast)47.7[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow step1 1. Seed cells in a 96-well plate and incubate. step2 2. Treat cells with varying concentrations of imidazo[1,2-a]pyridine derivatives and incubate. step1->step2 step3 3. Add MTT solution to each well and incubate. step2->step3 step4 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. step3->step4 step5 5. Measure absorbance at 570 nm using a plate reader. step4->step5 step6 6. Calculate cell viability and determine IC50 values. step5->step6

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[18]

Mechanism of Action

The exact mechanism of antimicrobial action for all imidazo[1,2-a]pyridine derivatives is not fully elucidated and can vary depending on the specific compound and the target microorganism. However, some proposed mechanisms include the inhibition of essential enzymes involved in cell wall synthesis or DNA replication. For instance, some derivatives have been shown to target DNA gyrase and topoisomerase IV in bacteria.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5h S. aureus (clinical strain)6.25[20]
Compound 5h S. aureus (reference strain)3.125[20]
Compound 17d Bacteria0.5[21]
Compound 17a, 17d Candida albicans (ATCC 9763)8[21]
Compound 2 Bacillus cereus0.07[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[1][3][4][23]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Influenza Virus

Several imidazo[1,2-a]pyridine derivatives have emerged as potent antiviral agents, particularly against influenza viruses.[12][24]

Mechanism of Action: Targeting the Viral Nucleoprotein

A key mechanism of anti-influenza activity for some imidazo[1,2-a]pyrazine derivatives (a closely related scaffold) is the inhibition of the viral nucleoprotein (NP).[14][18][25][26][27][28] These compounds have been shown to bind directly to the NP, inducing its aggregation and preventing its nuclear accumulation, which is a critical step in the viral replication cycle.[14][26] This mode of action is distinct from that of currently approved anti-influenza drugs, making these compounds promising candidates for overcoming drug resistance.

Quantitative Data: Antiviral Potency

The antiviral activity is typically assessed by measuring the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Compound/DerivativeVirus StrainEC50 (µM)Reference
A4 A/Puerto Rico/8/1934 (H1N1)3.19[14]
A4 A/Brisbane/10/2007 (H3N2)5.38[14]
A4 B/Yamagata2.99[14]
A4 A/H1N1/pdm09 (Oseltamivir-resistant)1.67[14]
Compound 41 A/PR/8/34(H1N1)0.29[24]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) in 6-well plates and grow to confluence.

  • Virus Infection: Wash the cell monolayers and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of the imidazo[1,2-a]pyridine derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity: Targeting COX-2

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[7][10][29][30][31][32]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9][32] Many imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, which offers the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][15][30]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory activity is evaluated both in vitro through enzyme inhibition assays and in vivo using animal models of inflammation.

Compound/DerivativeAssayResultReference
Compound 5n In vitro COX-2 InhibitionIC50 = 0.07 µM[7]
Compound 5j In vitro COX-2 InhibitionIC50 = 0.05 µM[30]
Compound 10c In vivo Carrageenan-induced paw edemaED50 = 69.46 µmol/Kg[15]
Compound 5e In vivo Carrageenan-induced paw edemaAlmost full edema protection[32]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8][21][22][30][33]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and groups treated with different doses of the imidazo[1,2-a]pyridine derivative.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Central Nervous System (CNS) Activity: Modulating GABA-A Receptors

Certain imidazo[1,2-a]pyridine derivatives are well-known for their activity in the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[16][17][34]

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

GABA is the primary inhibitory neurotransmitter in the CNS.[27] GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Imidazo[1,2-a]pyridine derivatives like zolpidem act as positive allosteric modulators of the GABA-A receptor.[28] They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to sedative, hypnotic, and anxiolytic effects.[16][17]

Signaling Pathway Diagram: GABA-A Receptor Modulation

GABAA_Receptor_Modulation cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABAA_Receptor Binds Imidazo_Pyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazo_Pyridine->GABAA_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Positive allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Receptor Binding Affinity

The affinity of imidazo[1,2-a]pyridine derivatives for the GABA-A receptor is determined using radioligand binding assays, with the results expressed as the inhibitory constant (Ki).

Compound/DerivativeReceptor SubtypeKi (nM)Reference
Avermectin-imidazo[1,2-a]pyridine hybrid 15e Benzodiazepine site207 (IC50)[17]
Fluorinated imidazo[1,2-a]-pyridines α1-GABAAR-[27]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.[19][20][24][29][34]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or mouse brain tissue.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the imidazo[1,2-a]pyridine derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine core has unequivocally established itself as a privileged scaffold in drug discovery, yielding a plethora of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of its applications in anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS therapies. The versatility of this scaffold, combined with a growing understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of novel and improved therapeutic agents.

Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic targets for imidazo[1,2-a]pyridine-based compounds, as well as the use of advanced drug design strategies such as computational modeling and artificial intelligence, will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (URL: [Link])

  • Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (URL: [Link])

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. (URL: [Link])

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (URL: [Link])

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. (URL: [Link])

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL: [Link])

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (URL: [Link])

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL: [Link])

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])

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  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL: [Link])

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (URL: [Link])

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  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link])

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (URL: [Link])

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (URL: [Link])

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][5][14][24]Thiadiazole Moiety. (URL: [Link])

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  • Zolpidem. (URL: [Link])

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  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

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  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (URL: [Link])

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (URL: [Link])

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A Technical Guide to the Solubility of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (MIPC), a heterocyclic compound of significant interest in medicinal chemistry.[1] Given the critical role of solubility in drug discovery and development, this document synthesizes available information on the physicochemical properties of MIPC and related imidazo[1,2-a]pyridine derivatives to offer a detailed qualitative and predictive solubility profile. Furthermore, it outlines a robust experimental protocol for the quantitative determination of MIPC's solubility in various solvents, adhering to established methodologies. This guide is intended to be an essential resource for researchers working with this compound, enabling informed decisions in formulation, analytical method development, and screening assays.

Introduction

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocyclic compounds extensively utilized in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antibacterial properties.[1] The specific derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (MIPC), with the molecular formula C15H12N2O2, is a subject of ongoing research for its potential therapeutic applications.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[4][5] A thorough understanding of a compound's solubility in different solvent systems is crucial from the early stages of drug discovery through to formulation development.[6][7] This guide aims to provide a detailed technical overview of the solubility of MIPC, drawing upon existing literature for related compounds and outlining a comprehensive experimental approach for its determination.

Physicochemical Profile of MIPC

A compound's solubility is intrinsically linked to its structural and physicochemical properties. The following table summarizes the key characteristics of MIPC.

PropertyValueSource
Molecular Formula C15H12N2O2[2][3]
Molecular Weight 252.27 g/mol [2][8]
CAS Number 426239-77-2[2][3]
Appearance Likely a solid at room temperature (based on related compounds)N/A
Predicted logP 2.5 - 3.5 (Estimated based on similar structures)N/A
pKa Estimated to have a basic pKa due to the pyridine nitrogenN/A

The structure of MIPC, featuring a fused aromatic imidazo[1,2-a]pyridine core, a methoxyphenyl substituent, and a carbaldehyde group, suggests a molecule with moderate polarity. The methoxy and carbaldehyde groups can participate in hydrogen bonding, while the aromatic rings contribute to its lipophilicity. This balance of hydrophilic and lipophilic characteristics will govern its solubility in different solvents.

Qualitative and Predictive Solubility Profile

Key Observations from the Literature:

  • Synthesis and Recrystallization: The synthesis of imidazo[1,2-a]pyridine derivatives often involves solvents like dimethylformamide (DMF), methanol, and ethanol.[1][9] Recrystallization is frequently carried out using aqueous ethanol, indicating that these compounds are typically soluble in polar protic solvents, especially upon heating, and less soluble in water.[9]

  • Chromatography: Purification by column chromatography commonly employs solvent systems such as hexane/ethyl acetate, indicating solubility in these less polar to moderately polar organic solvents.[10]

  • NMR Spectroscopy: For NMR analysis, deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are commonly used, signifying good solubility in these solvents.[1][10]

Based on these observations and the chemical structure of MIPC, the following solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Soluble to Moderately SolubleThe ability to act as both hydrogen bond donors and acceptors facilitates interaction with the methoxy and carbaldehyde groups of MIPC.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)SolubleThe high polarity and ability to accept hydrogen bonds make these excellent solvents for MIPC.
Non-Polar (e.g., Hexane, Toluene)Sparingly Soluble to InsolubleThe overall polarity of MIPC is likely too high for significant solubility in non-polar solvents.
Aqueous Solutions Poorly SolubleThe significant aromatic and hydrocarbon content of the molecule suggests low aqueous solubility. Solubility is expected to be pH-dependent due to the basic nitrogen atom.

Factors Influencing the Solubility of MIPC

Several factors can significantly impact the solubility of MIPC in a given solvent system.[4][5][11][12]

  • pH: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. In acidic solutions, this nitrogen can be protonated, forming a salt that is likely to have significantly higher aqueous solubility than the free base.[5][11]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12][13] This principle is utilized in recrystallization procedures.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. The most stable polymorph will typically have the lowest solubility.

  • Particle Size: Decreasing the particle size increases the surface area available for solvation, which can increase the rate of dissolution.[5]

Experimental Protocol for Quantitative Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[14] The following is a detailed protocol for determining the solubility of MIPC.

Objective: To determine the equilibrium solubility of MIPC in a range of solvents at a specified temperature.

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (MIPC), solid

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess MIPC to a vial B Add a known volume of solvent A->B C Seal vial and place in a shaker at constant temperature (e.g., 25°C or 37°C) B->C D Shake for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove undissolved solid F->G H Dilute the filtrate with a suitable mobile phase or solvent G->H I Quantify MIPC concentration using a validated HPLC or UV-Vis method H->I J Calculate solubility (e.g., in mg/mL or µg/mL) based on the concentration of the saturated solution I->J

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Steps:

  • Preparation of Stock Solution and Calibration Curve:

    • Prepare a stock solution of MIPC of known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid MIPC to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the test solvent to the vial.

    • Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).[15]

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. Adsorption of the compound to the filter should be checked.

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis).

    • Analyze the diluted filtrate using the pre-validated analytical method (HPLC or UV-Vis).

    • Determine the concentration of MIPC in the filtrate using the calibration curve.

    • Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Example Data Table:

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)
Water25~7TBD
PBS257.4TBD
0.1 N HCl251.0TBD
Methanol25N/ATBD
Ethanol25N/ATBD
Acetonitrile25N/ATBD
DMSO25N/ATBD

TBD: To Be Determined experimentally.

The results from this table will provide a comprehensive quantitative understanding of MIPC's solubility, which is invaluable for:

  • Drug Discovery: Selecting appropriate solvents for in vitro screening assays to avoid precipitation and erroneous results.[6][15]

  • Formulation Development: Choosing suitable excipients and solvent systems for developing oral or parenteral dosage forms.

  • Analytical Chemistry: Developing robust analytical methods for quality control and characterization.

Conclusion

This technical guide has provided a thorough analysis of the solubility of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. While quantitative data remains to be experimentally determined, a strong predictive solubility profile has been established based on the compound's physicochemical properties and information from related structures. The detailed experimental protocol provided offers a reliable and standardized method for obtaining accurate solubility data. A comprehensive understanding of MIPC's solubility is a critical step in advancing its research and development as a potential therapeutic agent.

References

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  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
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  • ResearchGate. (2020). Solvent and catalyst free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry.
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  • ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • RSC Publishing. (2023).
  • Echemi. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Moldb. 158585-74-1 | 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
  • Pharmaffiliates. 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine.

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discovery and history of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Significance of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Authored by Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a key derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will explore the historical context of its synthesis, delve into the mechanistic intricacies of its formation, provide detailed experimental protocols, and discuss its role as a pivotal intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom. This scaffold is of immense interest to the pharmaceutical industry, forming the core of numerous commercial drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent).[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with biological targets. Consequently, derivatives have shown a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][3][4]

The specific compound, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is not typically an endpoint therapeutic itself but rather a critical and versatile synthetic intermediate. The introduction of the aldehyde (formyl) group at the C3 position provides a reactive handle for extensive chemical modifications, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

The Genesis of a Molecule: A Two-Stage Synthetic Strategy

The discovery and development of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are intrinsically linked to the historical methods established for the synthesis and functionalization of the parent scaffold. The overall process is a logical and efficient two-stage sequence: first, the construction of the core heterocyclic ring system, followed by its regioselective formylation.

Stage 1: Construction of the 2-Aryl-Imidazo[1,2-a]pyridine Scaffold

The most traditional and widely adopted method for creating the 2-aryl-imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-haloketone.[5][6] This reaction, a variation of the Chichibabin reaction, proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.

Causality of Experimental Choice: The choice of 2-bromo-1-(4-methoxyphenyl)ethanone as the α-haloketone is deliberate. The bromo group serves as an excellent leaving group, facilitating the initial alkylation of the 2-aminopyridine. The 4-methoxyphenyl substituent is an electron-donating group, which can influence the electronic properties of the final molecule, a common feature in many biologically active derivatives.

Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction

With the core scaffold in hand, the next critical step is the introduction of the carbaldehyde group. This is almost universally achieved through the Vilsmeier-Haack reaction .[4][7][8] This reaction employs a Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃).[9][10]

Mechanistic Insight: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic carbon on the imidazole ring, making it the primary site of attack for the electrophilic Vilsmeier reagent. The reaction proceeds through a charged intermediate which, upon aqueous workup and hydrolysis, collapses to yield the final aldehyde.[8][10] This high regioselectivity is a key advantage, preventing the formation of unwanted isomers and simplifying purification.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C3-Formylation 2-Aminopyridine 2-Aminopyridine Intermediate_1 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 2-Aminopyridine->Intermediate_1 Condensation alpha-Haloketone 2-bromo-1-(4-methoxyphenyl)ethanone alpha-Haloketone->Intermediate_1 Final_Product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate_1->Final_Product Vilsmeier-Haack Reaction Reagents POCl3 + DMF (Vilsmeier Reagent) Reagents->Final_Product G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start 2-(4-Methoxyphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Condensation Condensation (e.g., Claisen-Schmidt) Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Oxidation Oxidation Start->Oxidation Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Propenones α,β-Unsaturated Ketones (Propenones) Condensation->Propenones Amines Substituted Amines Reductive_Amination->Amines Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alkenes Substituted Alkenes Wittig_Reaction->Alkenes

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational molecules.[1][2][3] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the discovery of novel therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] This guide focuses on a specific derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a molecule poised for exploration within the vast chemical space of this scaffold. While direct biological data on this particular compound is nascent, a comprehensive analysis of its structural features, in the context of the broader imidazo[1,2-a]pyridine class, allows us to delineate a clear path toward identifying and validating its potential therapeutic targets. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a robust framework for investigating the mechanism of action and therapeutic promise of this intriguing molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is remarkable, with derivatives demonstrating a wide spectrum of biological activities.[6] Understanding this broader context is crucial for hypothesizing the potential targets of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Kinase Inhibition: A Prominent Mechanism of Action

A significant body of research has established imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][7][8] Key kinase families targeted by this scaffold include:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[9] Several imidazo[1,2-a]pyridine-based compounds have been developed as pan- or isoform-selective PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[10][11]

  • Akt (Protein Kinase B): As a key downstream effector of PI3K, Akt is a prime therapeutic target. Imidazo[1,2-a]pyridine-based peptidomimetics have been designed to inhibit Akt isoforms, showcasing the scaffold's ability to mimic substrate interactions.[7]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase plays a pivotal role in cancer cell proliferation and survival. Novel imidazo[1,2-a]pyridines have been discovered as potent and selective IGF-1R inhibitors.[8]

  • Other Kinases: The inhibitory activity of this scaffold extends to other kinases, including Cyclin-Dependent Kinases (CDKs) and c-Met, further highlighting its potential in oncology.[12][13]

Anticancer Activity Beyond Kinase Inhibition

The anticancer properties of imidazo[1,2-a]pyridines are not limited to kinase inhibition. Other notable mechanisms include:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][13]

  • Targeting KRAS Mutants: The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough in oncology. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop novel covalent KRAS G12C inhibitors.[14]

  • Induction of Apoptosis: Various imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with the modulation of key apoptotic proteins like p53 and caspases.[15]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects, with proposed mechanisms including:

  • COX Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[16][17]

  • Modulation of Inflammatory Signaling: These compounds can modulate key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[18]

Potential Therapeutic Targets of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Hypothesis-Driven Approach

Based on the established bioactivity of the parent scaffold, we can formulate specific hypotheses regarding the potential therapeutic targets of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The substitution pattern of this molecule—a 4-methoxyphenyl group at the 2-position and a carbaldehyde at the 3-position—is key to this analysis.

Primary Hypothesis: A Novel Kinase Inhibitor

The 2-phenyl substitution is a common feature in many kinase-inhibiting imidazo[1,2-a]pyridines. The 4-methoxyphenyl group, in particular, can engage in favorable interactions within the ATP-binding pocket of various kinases. The carbaldehyde group at the 3-position, while less common, offers a potential point for covalent interaction or hydrogen bonding, which could enhance potency and/or selectivity.

Potential Kinase Targets:

  • PI3K/Akt/mTOR Pathway: Given the prevalence of PI3K and Akt inhibition among imidazo[1,2-a]pyridine derivatives, this pathway represents a high-priority target for investigation.[7][9][10][11]

  • Receptor Tyrosine Kinases (e.g., IGF-1R, VEGFR, EGFR): The 2-aryl motif is a common pharmacophore for inhibitors of these kinases.

Experimental Validation Workflow:

G cluster_0 Initial Screening cluster_1 In Vitro Validation A Kinase Panel Screening (e.g., Eurofins DiscoverX, Reaction Biology) B Identify 'Hit' Kinases A->B C Biochemical IC50 Determination (e.g., ADP-Glo, LanthaScreen) B->C For top hits D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D E Downstream Pathway Analysis (Western Blot for p-Akt, p-S6, etc.) D->E G cluster_0 Biochemical & Cellular Assays cluster_1 Phenotypic Assays A Tubulin Polymerization Assay (Fluorescence-based) B Colchicine Binding Site Competition Assay A->B C Immunofluorescence Microscopy of Microtubules in Treated Cancer Cells A->C D Cell Cycle Analysis (Flow Cytometry for G2/M arrest) C->D E Apoptosis Assays (Annexin V/PI staining) D->E

Figure 2: Workflow for investigating tubulin polymerization inhibition.

Tertiary Hypothesis: An Anti-inflammatory Agent

The structural features of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are also consistent with those of some known anti-inflammatory agents.

Potential Anti-inflammatory Targets:

  • COX-1/COX-2: As previously mentioned, some imidazo[1,2-a]pyridines exhibit COX inhibitory activity. [16][17]* Pro-inflammatory Cytokine Production: The compound may suppress the production of cytokines like TNF-α, IL-6, and IL-1β in immune cells.

Experimental Validation Workflow:

G cluster_0 In Vitro Assays cluster_1 Pathway Analysis A COX-1/COX-2 Inhibition Assay (Enzymatic Assay) B LPS-stimulated Macrophage Assay (e.g., RAW 264.7 cells) C Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) B->C D Western Blot for NF-κB and MAPK pathways (p-p65, p-p38) C->D

Sources

An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This is due to its presence in a number of clinically successful drugs and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, making it a fertile ground for the discovery of novel therapeutic agents.[2][6] This guide provides a detailed exploration of the molecular mechanisms that underpin the diverse therapeutic potential of imidazo[1,2-a]pyridine derivatives.

Part 1: Anticancer Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have emerged as a prominent class of anticancer agents, exerting their effects through a variety of molecular mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[7]

Inhibition of Key Signaling Pathways

A primary mode of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, acting as either single PI3K inhibitors or dual PI3K/mTOR inhibitors.[9][10][11][12]

These compounds have been shown to inhibit various isoforms of PI3K, with some exhibiting high selectivity for the p110α isoform, which is frequently mutated in cancer.[8][13] By blocking PI3K activity, these derivatives prevent the downstream activation of Akt and mTOR, leading to a cascade of events that culminate in reduced cancer cell viability.[9][14] The inhibition of this pathway has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines, including those from melanoma, cervical cancer, and breast cancer.[9][14] Furthermore, some derivatives have shown efficacy in in vivo xenograft models.[11][13]

PI3K_Akt_mTOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation

Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been shown to inhibit other kinases crucial for cancer progression. These include the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and c-KIT.[15][16] Inhibition of these kinases disrupts downstream signaling cascades involved in cell growth and survival. For instance, derivatives targeting c-KIT have shown promise in overcoming resistance to existing therapies in gastrointestinal stromal tumors (GIST).[16]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular interventions by imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17][18] In the intrinsic pathway, they can modulate the levels of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspase-9 and caspase-3.[9][17] Evidence for the extrinsic pathway activation includes the increased activity of caspase-8.[18] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) mediated by the activation of NADPH oxidase.[19][20]

Imidazo[1,2-a]pyridine derivatives can arrest the cell cycle at various phases, most commonly the G2/M or G0/G1 phase.[8][9][19] This is often associated with an increase in the levels of cell cycle inhibitors like p53 and p21.[9][14] The arrest of the cell cycle prevents cancer cells from replicating, thereby curbing tumor growth.

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, intracellular transport, and maintenance of cell shape. It is a well-established target for anticancer drugs. A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[21][22][23][24] Many of these compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis.[24][25]

Compound Class Target Effect Cancer Models Reference(s)
Imidazo[1,2-a]pyridine-basedPI3K/Akt/mTORInhibition of cell growth, induction of apoptosisMelanoma, Cervical, Breast[9],[10],[14]
Fused imidazopyrazineTubulin (Colchicine site)Inhibition of tubulin polymerization, G2/M arrestNeuroblastoma[21]
N-linked imidazo[1,2-a]pyridineTubulin (Colchicine site)Microtubule depolymerization, mitotic arrestCervical, Breast[25]
Imidazo[1,2-a]pyridine-oxadiazoleTubulinInhibition of tubulin polymerization, apoptosisLung, Prostate[23]
Imidazo[1,2-a]pyridine-benzoheterobicyclicKRAS G12CCovalent inhibitionNon-small cell lung[26],[27]
Novel Mechanisms: Covalent Inhibition of KRAS

The KRAS protein, particularly with the G12C mutation, has been a challenging target in cancer therapy. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold to develop covalent inhibitors of KRAS G12C.[26][27] These compounds form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling pathways that drive tumor growth.

Part 2: Anti-inflammatory Mechanism of Action

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.

Modulation of the STAT3/NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of these compounds involves the modulation of the STAT3/NF-κB signaling pathway.[28][29] The nuclear factor-κB (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[28]

Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of iNOS and COX-2, and consequently, a decrease in the production of inflammatory mediators like nitric oxide and prostaglandins.[28][29] Some derivatives have also been shown to inhibit COX-2 directly.[30] The suppression of NF-κB activity can occur through mechanisms such as increasing the expression of its inhibitor, IκBα.[29] Additionally, these compounds can also inhibit the STAT3 pathway, another important regulator of inflammation.[28]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Proinflammatory_Genes

Part 3: Antimicrobial Mechanism of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, with activity against a range of bacteria, including multi-drug resistant strains.[31][32]

The precise molecular mechanisms of their antibacterial action are still under investigation for many derivatives. However, some studies have provided initial insights. For instance, in the context of tuberculosis, some imidazo[1,2-a]pyridine derivatives have been found to target the cytochrome bc1 complex of Mycobacterium tuberculosis.[2][33] This inhibition disrupts the electron transport chain, which is vital for cellular respiration and energy production in the bacterium. Another proposed mechanism for some derivatives is their potential metabolism by nitroreductase, an enzyme present in certain bacteria, which could lead to the formation of cytotoxic metabolites.[2] For other bacterial species, molecular docking studies have suggested that these compounds may bind to and inhibit essential enzymes like GyrB, a subunit of DNA gyrase.[34]

Part 4: Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of well-established experimental techniques. Below are representative protocols for key assays.

Kinase Inhibition Assay (e.g., PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of an imidazo[1,2-a]pyridine derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Imidazo[1,2-a]pyridine derivative

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

These assays are fundamental for evaluating the cytotoxic and pro-apoptotic effects of the compounds.

Objective: To assess the effect of an imidazo[1,2-a]pyridine derivative on cancer cell viability and apoptosis.

4.2.1 MTT Assay for Cell Viability

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

4.2.2 Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Procedure:

  • Treat cancer cells with the imidazo[1,2-a]pyridine derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules.

Objective: To determine if an imidazo[1,2-a]pyridine derivative inhibits tubulin polymerization.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • Imidazo[1,2-a]pyridine derivative

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin and the test compound or control in polymerization buffer.

  • Pre-incubate the mixture on ice.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (Pathway Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Molecular_Docking Molecular Docking Kinase_Assay->Molecular_Docking Tubulin_Assay->Molecular_Docking Xenograft Xenograft Model Western_Blot->Xenograft

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of mechanisms of action against various diseases, particularly cancer, inflammation, and microbial infections. The ability to modulate key signaling pathways, induce programmed cell death, and inhibit essential cellular processes underscores the therapeutic potential of this chemical class. Continued research into the synthesis, biological evaluation, and mechanistic understanding of new imidazo[1,2-a]pyridine derivatives holds significant promise for addressing unmet medical needs.

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An In-Depth Technical Guide to the Fluorescent Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescent properties of the synthetic fluorophore, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into the synthesis, photophysical characteristics, and the underlying principles governing its fluorescence, offering insights for its potential applications in chemical sensing and cellular imaging.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its significant role in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide array of biological activities and are key components in several commercial drugs.[4] Beyond their therapeutic potential, these fused bicyclic systems often display intriguing photophysical properties, making them attractive candidates for the development of novel fluorescent probes and imaging agents.[5][6] The fluorescence of these compounds is highly sensitive to their substitution pattern and the surrounding environment, a characteristic that can be harnessed for various sensing applications.[5]

The subject of this guide, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, incorporates an electron-donating methoxyphenyl group at the 2-position and an electron-withdrawing carbaldehyde group at the 3-position. This donor-acceptor architecture is a classic design strategy for creating fluorophores with interesting charge transfer characteristics.

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is typically achieved through a two-step process. The initial step involves the synthesis of the imidazo[1,2-a]pyridine core, followed by formylation at the C3 position.

Synthesis of the Imidazo[1,2-a]pyridine Core

The most common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the precursor to our target molecule, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, 2-aminopyridine is reacted with 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Formylation at the C3 Position: The Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is effectively carried out using the Vilsmeier-Haack reaction.[7][8][9] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a general procedure adapted from established methods for the formylation of similar imidazo[1,2-a]pyridine derivatives.[10]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification node_A 1. Dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in anhydrous DMF. node_B 2. Cool the solution in an ice bath (0-5 °C). node_A->node_B node_C 3. Add phosphorus oxychloride (POCl3) dropwise under an inert atmosphere (e.g., N2 or Ar). node_B->node_C node_D 4. Maintain stirring at 0-5 °C during addition. node_C->node_D node_E 5. Allow the reaction to warm to room temperature and then heat to 80-90 °C. node_D->node_E node_F 6. Monitor the reaction progress by TLC. node_E->node_F node_G 7. Cool the reaction mixture and pour it onto crushed ice. node_F->node_G node_H 8. Neutralize with a saturated solution of sodium bicarbonate (NaHCO3). node_G->node_H node_I 9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). node_H->node_I node_J 10. Dry the organic layer over anhydrous sodium sulfate (Na2SO4). node_I->node_J node_K 11. Purify the crude product by column chromatography on silica gel. node_J->node_K

Figure 1: Vilsmeier-Haack Formylation Workflow

Photophysical Properties

The fluorescence of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is governed by its electronic structure, which is characterized by an intramolecular charge transfer (ICT) from the electron-rich methoxyphenyl group to the electron-deficient imidazo[1,2-a]pyridine core further influenced by the carbaldehyde group.

Solvatochromism: A Probe of the Environment

A key feature of many donor-acceptor fluorophores is solvatochromism, the change in the color of their absorption or emission spectra with the polarity of the solvent.[11] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. For 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a positive solvatochromism is expected, meaning a red-shift (to longer wavelengths) in the emission spectrum as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state, a hallmark of ICT.

Stokes Shift and Quantum Yield

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. Donor-acceptor fluorophores exhibiting significant ICT often display large Stokes shifts due to the substantial geometric relaxation in the excited state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[12][13][14][15] It is a critical parameter for any fluorescent probe, as a higher quantum yield translates to a brighter signal. The quantum yield of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is expected to be solvent-dependent, often decreasing in highly polar solvents due to the stabilization of non-radiative decay pathways from the ICT state.

Table 1: Expected Photophysical Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Various Solvents

SolventPolarity (ET(30))Expected λabs (nm)Expected λem (nm)Expected Stokes Shift (nm)Expected Quantum Yield (ΦF)
Toluene33.9~350-370~420-450~70-80Moderate-High
Dichloromethane41.1~355-375~450-480~95-105Moderate
Acetonitrile46.0~360-380~480-510~120-130Low-Moderate
Methanol55.5~360-380~500-530~140-150Low

Note: The values in this table are estimations based on the known properties of similar imidazo[1,2-a]pyridine derivatives and the principles of solvatochromism. Experimental verification is required for precise data.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescent properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are best understood through the lens of Intramolecular Charge Transfer (ICT).

ICT_Mechanism GS Ground State (S₀) (Less Polar) FC Franck-Condon Excited State (S₁) (Locally Excited) GS->FC Absorption (hν_abs) ICT ICT Excited State (S₁') (More Polar) FC->ICT Solvent Relaxation & Geometric Reorganization ICT->GS Fluorescence (hν_em) ICT->GS Non-radiative Decay

Figure 2: Jablonski Diagram Illustrating the ICT Process.

Upon excitation with light, the molecule transitions from its ground state (S₀) to an initial Franck-Condon excited state (S₁). In this state, the electron density begins to shift from the electron-donating methoxyphenyl group towards the electron-accepting imidazo[1,2-a]pyridine-carbaldehyde moiety. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this newly formed, more polar excited state, leading to a relaxed ICT excited state (S₁'). This stabilization lowers the energy of the excited state, resulting in the observed red-shift in fluorescence emission. The molecule then returns to the ground state via the emission of a photon (fluorescence) or through non-radiative pathways.

Potential Applications

The sensitivity of the fluorescence of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde to its environment makes it a promising candidate for several applications:

  • Chemical Sensors: The solvatochromic properties can be exploited to develop sensors for solvent polarity or the presence of specific analytes that can alter the local environment of the fluorophore.

  • Cellular Imaging: Imidazo[1,2-a]pyridine derivatives have been successfully used for in vivo imaging.[6] The lipophilicity of the title compound may allow it to penetrate cell membranes and accumulate in specific organelles, enabling their visualization through fluorescence microscopy.

  • Drug Development: The imidazo[1,2-a]pyridine scaffold is a key component of many bioactive molecules.[1][3] Understanding the fluorescent properties of derivatives like the one discussed here can aid in the development of fluorescently tagged drugs for studying their distribution and mechanism of action.

Conclusion

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a fluorophore with a classic donor-acceptor architecture that is expected to exhibit interesting photophysical properties, including solvatochromism and a large Stokes shift, driven by an intramolecular charge transfer mechanism. While specific experimental data for this compound is limited in the current literature, the well-established chemistry and photophysics of the imidazo[1,2-a]pyridine scaffold provide a strong foundation for its further investigation and application as a fluorescent probe in various scientific disciplines. Future work should focus on the detailed experimental characterization of its photophysical properties in a range of solvents and its evaluation in biological systems.

References

  • Banfi, D., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to the article if available]
  • Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

  • Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

  • Elsevier. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Lira, B. F., et al. (2019).
  • NIST. (1976). Fluorescence quantum yield measurements.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • MDPI. (2024).
  • New Journal of Chemistry. (Year). Benzo[7][16]imidazo[1,2-a]pyridines and benzo[7][16]imidazo[1,2-a]pyrimidines: recent advancements in synthesis of two diversely important heterocyclic motifs and their derivatives. New Journal of Chemistry.

  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yields and Stokes Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Retrieved from [Link]

  • RSC Publishing. (Year). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • RSC Publishing. (Year). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. Organic & Biomolecular Chemistry.
  • Springer Nature. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
  • U.S. National Library of Medicine. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • U.S. National Library of Medicine. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • U.S. National Library of Medicine. (2022). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl).
  • U.S. National Library of Medicine. (n.d.).

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Methodological & Application

Application Note & Protocol: Regioselective C3-Formylation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Context

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents such as Zolpidem, Alpidem, and Olprinone.[1][2] Its unique electronic properties and rigid, bicyclic structure make it an attractive template for drug design. The functionalization of this nucleus is critical for modulating pharmacological activity, and the introduction of a formyl (-CHO) group at the C3 position is a key strategic transformation. This aldehyde serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of more complex derivatives through reactions like Wittig olefination, reductive amination, and condensation.

The Vilsmeier-Haack reaction is a classic, yet highly effective and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] It utilizes a mild electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind critical experimental steps, and offer insights to ensure a successful and reproducible outcome.

The Vilsmeier-Haack Reaction: Mechanistic Rationale

The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring.

Stage 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by a rearrangement and elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[7][8]

Stage 2: Electrophilic Aromatic Substitution & Hydrolysis The imidazo[1,2-a]pyridine system is electron-rich, particularly at the C3 position of the imidazole ring. This position is the most nucleophilic and readily attacks the Vilsmeier reagent. This attack disrupts the aromaticity of the imidazole ring, forming a cationic intermediate (a sigma complex). A base (such as DMF or the dichlorophosphate anion) then abstracts the proton at C3, restoring aromaticity and yielding an iminium salt intermediate. The final step is a hydrolytic work-up, where water attacks the iminium carbon, leading to the elimination of dimethylamine and formation of the desired aldehyde product.[5][6]

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine>98%Sigma-AldrichStarting material. Can be synthesized via standard literature procedures.[9]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsUsed as both reagent and solvent. Must be dry.
Phosphorus Oxychloride (POCl₃)>99% (ReagentPlus®)Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care.
Sodium Acetate (NaOAc)AnhydrousFisher ScientificUsed for buffering during work-up.
Deionized Water (H₂O)--For work-up and hydrolysis.
Methanol (MeOH)ACS Grade-For recrystallization.
Dichloromethane (CH₂Cl₂)ACS Grade-For extraction (optional).
Ethyl Acetate (EtOAc) / HexanesHPLC Grade-For thin-layer chromatography (TLC).
Step-by-Step Synthesis Procedure

Workflow reagent_prep 1. Vilsmeier Reagent Prep (POCl₃ added to DMF at 0°C) substrate_add 2. Substrate Addition (Imidazopyridine in DMF) reagent_prep->substrate_add Slowly reaction 3. Reaction Heating (Stir at 80-90°C for 3-5h) substrate_add->reaction Warm to RT workup 4. Quench & Hydrolysis (Pour onto ice/NaOAc solution) reaction->workup Cool to RT isolation 5. Product Isolation (Filter precipitate) workup->isolation purification 6. Purification (Recrystallize from Methanol) isolation->purification characterization 7. Characterization (NMR, MS, mp) purification->characterization

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
  • Preparation of the Vilsmeier Reagent (In Situ):

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 20 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality Insight: The reaction between DMF and POCl₃ is highly exothermic. Cooling to 0 °C is crucial to control the reaction rate, prevent degradation of the reagent, and ensure safety.

    • Add phosphorus oxychloride (POCl₃, 2.0 mL, 21.5 mmol, ~2.1 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the resulting pale yellow to colorless solution to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate beaker, dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (2.24 g, 10.0 mmol, 1.0 equivalent) in a minimum amount of DMF (~5 mL).

    • Add this solution to the pre-formed Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 80-90 °C using an oil bath and stir for 3-5 hours.

    • Expertise Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a higher Rf than the more polar aldehyde product. The reaction is typically complete when the starting material spot is no longer visible. A similar protocol has been shown to afford excellent yields when heated for 5 hours.[10]

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker (500 mL), prepare a solution of sodium acetate (15 g) in crushed ice and water (~200 mL).

    • Slowly and carefully pour the reaction mixture into the stirred ice/sodium acetate solution. A precipitate should form.

    • Trustworthiness: This step performs two critical functions: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the aldehyde. The sodium acetate solution neutralizes the HCl and phosphoric acid byproducts, which is essential for clean product precipitation.

  • Isolation and Purification:

    • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

    • Dry the crude product under vacuum.

    • For purification, recrystallize the crude solid from methanol or ethanol to afford the title compound as a pure crystalline solid. A reported yield for a similar reaction is around 74%.[10]

Expected Results and Characterization
ParameterExpected Result
Product Name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Appearance Off-white to pale yellow solid
Expected Yield 70-85%
¹H NMR (DMSO-d₆)δ (ppm): ~10.1 (s, 1H, -CHO), ~9.5 (d, 1H, H-5), ~8.1 (d, 2H, Ar-H), ~7.8 (d, 1H, H-8), ~7.5 (t, 1H, H-7), ~7.2 (d, 2H, Ar-H), ~7.1 (t, 1H, H-6), ~3.9 (s, 3H, -OCH₃). Note: Spectroscopic data is inferred from similar structures.[10]
¹³C NMR (DMSO-d₆)δ (ppm): ~181 (-CHO), ~161 (C-O), ~158, ~147, ~131, ~128, ~125, ~124, ~121, ~117, ~115, ~55 (-OCH₃). Note: Chemical shifts are predictive based on known compounds.[10]
Mass Spec (M+1) Expected m/z: 253.0977 (for C₁₅H₁₂N₂O₂)

Troubleshooting and Safety Considerations

  • Issue: Low or No Yield.

    • Possible Cause: Moisture in the DMF. The Vilsmeier reagent is highly sensitive to water.

    • Solution: Use freshly opened anhydrous DMF or dry it over molecular sieves before use.

  • Issue: Oily Product After Work-up.

    • Possible Cause: Incomplete hydrolysis or presence of impurities.

    • Solution: Ensure vigorous stirring during the quench. If an oil persists, extract the aqueous mixture with dichloromethane or ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by silica gel column chromatography.

  • Safety:

    • Phosphorus Oxychloride (POCl₃): Is extremely corrosive, a lachrymator, and reacts violently with water. Always handle in a fume hood, wear appropriate PPE, and have a sodium bicarbonate solution ready for quenching spills.

    • DMF: Is a hepatotoxin and can be absorbed through the skin. Avoid contact and use in a well-ventilated area.

References

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, E72, 103-105. Available at: [Link]

  • ResearchGate. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 5, 127-133. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • Chotima, S., et al. (2018). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai University Journal of Natural Sciences, 18(1), 1-13. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(11), 4154-4168. Available at: [Link]

  • PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Available at: [Link]

  • Science of Synthesis. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Available at: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1957-1964. Available at: [Link]

  • MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1126. Available at: [Link]

  • MDPI. (2018). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 61. Available at: [Link]

Sources

Application Notes & Protocols: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system, forming the core of numerous clinically significant pharmaceutical agents due to its versatile biological activities. This guide focuses on a key intermediate, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , detailing its synthesis, properties, and critical role in the construction of advanced drug candidates, particularly kinase inhibitors. We provide expertly curated, step-by-step protocols, mechanistic insights, and data presentation to empower researchers in medicinal chemistry and drug development to leverage this versatile building block effectively.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in modern medicinal chemistry, renowned for its broad therapeutic potential.[1][2] Marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem feature this bicyclic system, highlighting its successful interaction with biological targets in the central nervous system.[2] Beyond CNS applications, this scaffold is integral to compounds developed as kinase inhibitors, anti-inflammatory agents, and anti-ulcer treatments.[3]

The strategic importance of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde lies in its pre-functionalized structure. The 2-aryl group (4-methoxyphenyl) is a common feature in many kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site. The C3-carbaldehyde is a highly versatile functional handle, enabling a multitude of subsequent chemical transformations to build molecular complexity and introduce pharmacophoric elements necessary for potent and selective biological activity.

Physicochemical Properties

A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 426239-77-2
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Appearance Solid (Typical)
InChI Key XWVNZBQGMNSCDV-UHFFFAOYSA-N

Synthesis of the Core Intermediate

The most reliable and widely adopted method for introducing a formyl group at the C3 position of an electron-rich imidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction.[4] This electrophilic substitution reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Precursor 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Precursor->Intermediate Electrophilic Attack Product Target Aldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Detailed Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a procedure for a structurally related nitro-analog and is a standard method for this transformation.[5]

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent, ~10-15 volumes)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Crushed Ice / Cold Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, dropping funnel

Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Vilsmeier Reagent Formation & Addition: Cool the solution in an ice bath to 0-5 °C. Add phosphorus oxychloride (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: The slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the starting material and ensuring the controlled formation of the electrophilic Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Tip: The imidazo[1,2-a]pyridine is sufficiently electron-rich for the formylation to occur at the C3 position, which is the most nucleophilic site. Heating provides the necessary activation energy for the electrophilic aromatic substitution.

  • Work-up & Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice (~20 volumes). This step is highly exothermic and should be performed in a fume hood with caution.

    • Trustworthiness: This quenching step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes any remaining POCl₃.

  • Neutralization & Extraction: Stir the aqueous mixture for 30 minutes. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. The product will often precipitate as a solid.

  • Extract the aqueous slurry with DCM or EtOAc (3 x 15 volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by flash column chromatography on silica gel to afford the pure 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The C3-aldehyde is a versatile precursor for synthesizing pharmacologically active molecules, particularly kinase inhibitors. Many p38 MAP kinase and PDGFR inhibitors feature a core structure where a substituted imidazole or similar heterocycle is attached at the C3 position of the imidazo[1,2-a]pyridine scaffold.[6][7] The following protocol outlines a representative transformation of the aldehyde into a substituted imidazole moiety, a key step in the synthesis of such inhibitors.

Synthetic Pathway to a p38 Kinase Inhibitor Scaffold

This pathway involves the conversion of the aldehyde to an α-hydroxyketone intermediate, followed by cyclization to form the therapeutically relevant tetrasubstituted imidazole core.

G Aldehyde 2-(4-Methoxyphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Benzoin α-Hydroxyketone Intermediate (Benzoin-type adduct) Aldehyde->Benzoin Thiazolium Salt Catalyst PyAldehyde Pyridine Aldehyde (e.g., 4-Pyridinecarboxaldehyde) PyAldehyde->Benzoin Product Tetrasubstituted Imidazole (Kinase Inhibitor Scaffold) Benzoin->Product Cyclization Cyclization with Ammonium Acetate & Substituted Amine Cyclization->Product

Caption: Pathway from the aldehyde to a kinase inhibitor scaffold.

Detailed Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol describes a thiazolium salt-catalyzed cross-benzoin condensation followed by a Radziszewski-type imidazole synthesis.[8]

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • 4-Pyridinecarboxaldehyde (1.1 eq)

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst, 0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base, 1.5 eq)

  • Anhydrous Ethanol or tert-Butanol (Solvent)

  • Ammonium acetate (NH₄OAc) (10-20 eq)

  • Glacial Acetic Acid (Solvent for cyclization)

Procedure:

Step A: Cross-Benzoin Condensation

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq), 4-pyridinecarboxaldehyde (1.1 eq), and the thiazolium salt catalyst (0.1 eq) in anhydrous ethanol.

  • Base Addition: Add triethylamine (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (~80 °C) for 12-24 hours. Monitor the formation of the α-hydroxyketone product by TLC and/or LC-MS.

    • Mechanistic Insight: The thiazolium salt deprotonates to form an ylide (a Breslow intermediate), which nucleophilically attacks the imidazopyridine aldehyde. The resulting adduct then acts as a nucleophile to attack the pyridine aldehyde, ultimately forming the cross-benzoin product and regenerating the catalyst. This specific sequence is crucial for achieving the desired cross-coupling over self-condensation.

  • Isolation: Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude α-hydroxyketone can be purified by column chromatography or carried directly to the next step.

Step B: Imidazole Formation (Radziszewski Synthesis)

  • Reaction Setup: Dissolve the crude α-hydroxyketone from Step A in glacial acetic acid.

  • Cyclization: Add a large excess of ammonium acetate (10-20 eq). Heat the mixture to 100-120 °C for 4-6 hours.

    • Causality Insight: In this reaction, the α-hydroxyketone, an aldehyde (formed in situ or from the first step), and ammonia (from ammonium acetate) condense to form the imidazole ring. The high temperature and acidic medium facilitate the necessary dehydration and cyclization steps.

  • Work-up: Cool the reaction mixture and pour it into ice water. Basify carefully with aqueous ammonia or NaOH solution to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The final product, a 2-(imidazo[1,2-a]pyridin-3-yl)-4-(pyridin-4-yl)-5-aryl-imidazole scaffold, can be further purified by recrystallization or chromatography. This product serves as a direct precursor for a variety of potent kinase inhibitors.

Conclusion

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value intermediate that serves as a versatile and strategic starting point for the synthesis of complex pharmaceutical molecules. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its C3-aldehyde group allow for efficient entry into privileged scaffolds, such as those found in potent kinase inhibitors. The protocols and insights provided herein are designed to equip drug discovery professionals with the practical knowledge to effectively utilize this powerful building block in their research and development endeavors.

References

  • Guchhait, S. K., & Potphode, D. D. (2018). Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1297-1321. [Link]

  • Chernyak, N., & Gevorgyan, V. (2010). General and efficient copper-catalyzed three-component coupling reaction towards imidazoheterocycles: one-pot synthesis of alpidem and zolpidem. Angewandte Chemie International Edition, 49(15), 2743-2746. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). The Imidazo[1,2-a]pyridine Scaffold: A Still-Vigorous Player in Medicinal Chemistry. Molecules, 27(19), 6523. [Link]

  • Rajput, A. P., & Rajput, S. S. (2012). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1269-1285. [Link]

  • Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1184–1187. [Link]

  • Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(1), 22-26. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Murry, J. A., et al. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(1), 69-80. [Link]

Sources

Application Note: A Robust Protocol for Profiling Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, making them premier targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against various kinase families, including Aurora, Src, and PI3K kinases.[1][2][3] This document provides a comprehensive, field-tested protocol for determining the inhibitory potency (IC50) of imidazo[1,2-a]pyridine derivatives using the ADP-Glo™ Luminescent Kinase Assay. We delve into the scientific rationale behind key experimental steps, offer a self-validating system through rigorous quality controls, and provide detailed guidance on data analysis and troubleshooting, ensuring researchers can generate high-quality, reproducible data for their drug discovery programs.

Introduction: The Significance of Kinase Inhibition

Kinases orchestrate a vast network of cellular communication by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[4] The human genome contains over 500 protein kinases, and their aberrant activity is directly linked to diseases like cancer, inflammation, and neurodegenerative disorders.[4][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has proven highly effective for developing potent and selective kinase inhibitors.[1][6][7][8] These compounds typically act as ATP-competitive inhibitors, occupying the same binding site as the universal phosphate donor, ATP, thereby preventing substrate phosphorylation and halting the downstream signaling cascade.[3] Profiling the potency and selectivity of these compounds is a critical step in their development from a chemical lead to a clinical candidate.[5] This guide details a robust biochemical assay for this purpose.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

To measure inhibition, one must first accurately measure enzyme activity. The ADP-Glo™ Kinase Assay is a versatile and highly sensitive method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[9][10] This universal approach can be used for virtually any kinase, regardless of its substrate.[11]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP.[9][10] This step is crucial for minimizing background signal.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP becomes the substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.[9][10] Therefore, a higher luminescence signal corresponds to higher kinase activity.

When an inhibitor is present, kinase activity is reduced, less ADP is produced, and the resulting luminescent signal is lower.

Mechanism Spotlight: ATP-Competitive Inhibition

Most imidazo[1,2-a]pyridine derivatives function as ATP-competitive inhibitors.[3] They are designed to fit into the highly conserved ATP-binding pocket of the kinase, establishing key interactions (e.g., hydrogen bonds with the hinge region) that prevent ATP from binding. The diagram below illustrates this mechanism.

G cluster_0 Uninhibited Kinase cluster_1 Inhibited Kinase Kinase_A Kinase Active Site Product_A Phosphorylated Product + ADP Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site No_Reaction No Reaction Kinase_B->No_Reaction ATP_B ATP ATP_B->Kinase_B Binding Blocked Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase_B Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Workflow Overview

The entire process, from preparing reagents to analyzing data, follows a systematic workflow designed for accuracy and throughput.

G prep 1. Reagent & Compound Preparation plate 2. Assay Plate Setup (Compounds & Controls) prep->plate preinc 3. Kinase Pre-incubation (Kinase + Inhibitor) plate->preinc initiate 4. Reaction Initiation (Add Substrate/ATP Mix) preinc->initiate detect1 5. Reaction Termination & ATP Depletion initiate->detect1 Incubate ~60 min detect2 6. ADP Detection (Luminescence Generation) detect1->detect2 Incubate 40 min read 7. Luminescence Reading detect2->read Incubate 30-60 min analyze 8. Data Analysis (IC50 Calculation) read->analyze

Caption: High-level workflow for the kinase inhibition assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format but can be adapted. For this example, we will use Aurora Kinase A as the target, a common target for this inhibitor class.[1][12][13]

Materials and Reagents
  • Enzyme: Recombinant Human Aurora Kinase A (e.g., from Promega, SignalChem).

  • Substrate: Kemptide or similar generic peptide substrate.

  • Cofactors: Ultra-Pure ATP, MgCl₂.

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar).[14]

  • Test Compounds: Imidazo[1,2-a]pyridine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: Staurosporine or a known Aurora Kinase A inhibitor.

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Multichannel pipette, plate shaker, luminometer.

Reagent Preparation
  • 1X Kinase Buffer: Prepare fresh from stocks. Keep on ice.

  • Compound Plates: Perform a serial dilution of your imidazo[1,2-a]pyridine derivatives in 100% DMSO. A common scheme is a 10-point, 3-fold dilution starting from 1 mM. Then, dilute this series into Kinase Buffer to create a 4X final assay concentration. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced inhibition.[15]

  • 4X Enzyme Solution: Dilute the Aurora Kinase A stock in 1X Kinase Buffer to a 4X working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

  • 4X Substrate/ATP Solution: Prepare a mix of Kemptide and ATP in 1X Kinase Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for both, which must be determined experimentally or found in the literature for the specific kinase.

Assay Procedure

Scientific Note: The following volumes are for a final reaction volume of 10 µL. The ADP-Glo™ protocol maintains a 1:1:2 ratio of kinase reaction to detection reagents.[14]

  • Compound Plating (2.5 µL): Add 2.5 µL of the 4X compound dilutions to the appropriate wells of a 384-well plate.

    • Test Wells: Serial dilutions of imidazo[1,2-a]pyridine derivatives.

    • Positive Control (100% Inhibition): A known inhibitor at a saturating concentration.

    • Negative Control (0% Inhibition / 100% Activity): 2.5 µL of buffer containing the same final DMSO concentration as the test wells.[16]

  • Enzyme Addition & Pre-incubation (2.5 µL): Add 2.5 µL of the 4X Aurora Kinase A solution to all wells except the "no-enzyme" background controls.

    • Scientist's Note: Pre-incubating the inhibitor with the enzyme for 15-30 minutes at room temperature allows the compound to reach binding equilibrium before the reaction starts.[16][17] Mix the plate gently on a shaker.

  • Reaction Initiation (5 µL): Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. Mix the plate on a shaker for 30 seconds.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C or room temperature. The time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • Reaction Termination (10 µL): Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.[9][10]

  • Signal Generation (20 µL): Add 20 µL of Kinase Detection Reagent to all wells. This begins the conversion of ADP to ATP and the subsequent luciferase reaction. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.[14]

Data Analysis and Interpretation

Calculating Percent Inhibition

First, normalize the raw luminescence data (Relative Light Units, RLU).

  • High Control (100% Activity): Average RLU from the negative control wells (DMSO only).

  • Low Control (0% Activity): Average RLU from the positive control wells (saturating inhibitor).

The percent inhibition for each compound concentration is calculated as:

% Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[18]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This can be done using software like GraphPad Prism or similar data analysis packages.[18]

  • The software will calculate the IC50 value from the fitted curve.[18][19]

Sample Data Presentation
Compound IDTarget KinaseIC50 (nM)
IMP-001Aurora A15.2 ± 2.1
IMP-002Aurora A89.7 ± 9.5
IMP-003Aurora A>10,000
StaurosporineAurora A5.6 ± 0.8

Data are presented as mean ± standard deviation from n=3 independent experiments.

Self-Validation and Quality Control: The Z'-Factor

To ensure the robustness and reliability of your assay for screening, it is critical to calculate the Z'-factor (Z-prime).[20] This statistical parameter provides a measure of the separation between your high and low controls, accounting for data variation.[21][22]

The formula is: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where SD is the standard deviation and Mean refers to the high and low controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust assay with a large separation between controls, ideal for high-throughput screening.[20][21][22]
0 to 0.5MarginalThe assay is acceptable but may have a smaller signal window or higher variability.[20][21]
< 0PoorThe distributions of high and low controls overlap, making the assay unsuitable for screening.[20][21]

Scientist's Note: For an assay to be considered validated, the Z'-factor should consistently be > 0.5.[22]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Data Variability (Low Z') - Inaccurate pipetting.- Reagent instability.- Insufficient mixing of plates.- Calibrate pipettes.- Prepare reagents fresh and keep on ice.- Ensure thorough but gentle mixing after each reagent addition.
Low Signal-to-Background Ratio - Kinase concentration too low.- Reaction time too short.- Substrate or ATP concentration is suboptimal.- Optimize enzyme concentration.- Increase incubation time (ensure reaction stays linear).- Perform ATP/substrate titration experiments to find optimal Km conditions.
False Positives/Negatives - Compound interferes with luciferase.- Compound absorbs light at the emission wavelength.- Compound is fluorescent.[15]- Run a counter-screen without the kinase to identify compounds that directly affect the detection reagents.- Use alternative assay formats (e.g., fluorescence polarization) to confirm hits.
IC50 Curve has a Poor Fit - Incorrect compound concentrations.- Compound insolubility at high concentrations.- Assay not at steady-state.- Verify serial dilutions.- Check compound solubility in assay buffer; lower the top concentration if needed.- Ensure pre-incubation and reaction times are sufficient.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the inhibitory activity of imidazo[1,2-a]pyridine derivatives against protein kinases. By integrating the robust ADP-Glo™ assay technology with rigorous quality control measures like the Z'-factor, researchers can generate reliable and reproducible IC50 data. Adherence to the principles of assay optimization, proper controls, and sound data analysis will empower drug discovery professionals to confidently advance promising kinase inhibitors through the development pipeline.

References

  • Bavetsias, V., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-10. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (As described by GraphPad) [Link]

  • Bavetsias, V., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]

  • Large, J. M., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(15), 6084-95. [Link]

  • ADP Glo Protocol. (General protocol example). [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Harris, P. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-8. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • On HTS: Z-factor. On HTS Blog. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-24. [Link]

  • Wang, L., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1629-1638. [Link]

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1461-1473. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klug, G., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(5), 1452-6. [Link]

  • De-Juan-Pardo, E. M., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 428(2), 140-2. [Link]

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Taylor & Francis Online. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Albert, C., et al. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 20(14), 4251-5. [Link]

  • Anand, P., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Cheminformatics, 6(Suppl 1), O15. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 967-72. [Link]

  • Wallace, E., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 134-8. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • How to calculate IC50 values of an inhibitor in a sample?. ResearchGate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]

  • SAR of imidazo[4,5-c]pyridine-2-one derivatives as Src kinase inhibitor. ResearchGate. [Link]

  • Krištufková, Z., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Azizi, J., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Cancer Cell International, 23(1), 123. [Link]

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derivatization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic agent) feature this core structure, highlighting its therapeutic significance.[3][4] The versatility of this scaffold stems from its amenability to chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

The 3-carbaldehyde functional group on the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine scaffold serves as a highly versatile chemical handle. Its electrophilic carbon and adjacent C-H bond provide reactive sites for a multitude of transformations. This allows for the systematic generation of diverse chemical libraries from a single, readily accessible precursor, a cornerstone of modern drug discovery campaigns. This guide provides a detailed framework for the synthesis, derivatization, and subsequent biological evaluation of this promising molecular template.

Part 1: Synthesis of the Starting Material

The precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is typically synthesized via a Vilsmeier-Haack formylation reaction from 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This reaction is a reliable method for introducing an aldehyde group onto electron-rich heterocyclic systems.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde[5]

Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium ion attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, followed by hydrolysis to yield the desired aldehyde.

Materials:

  • 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Cold water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of DMF.

  • Add the solution of the imidazo[1,2-a]pyridine derivative dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • A precipitate of the crude product should form. Filter the solid, wash it thoroughly with cold water, and air dry.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Part 2: Derivatization Strategies and Protocols

The aldehyde functionality is a gateway to a vast chemical space. The following protocols outline key derivatization reactions to build a compound library for biological screening.

G Start 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Schiff Schiff Base Formation (Imines) Start->Schiff + R-NH₂ Knoevenagel Knoevenagel/Claisen-Schmidt (Chalcones, etc.) Start->Knoevenagel + Active Methylene Compound Oxidation Oxidation (Carboxylic Acids) Start->Oxidation + [O] Reduction Reduction (Alcohols) Start->Reduction + [H] Library Diverse Chemical Library Schiff->Library Knoevenagel->Library Oxidation->Library Reduction->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening

Figure 2: Reaction scheme for Schiff base formation.

Claisen-Schmidt / Knoevenagel Condensation

Rationale: This base-catalyzed condensation reaction involves the reaction of the aldehyde with a ketone (Claisen-Schmidt) or an active methylene compound (Knoevenagel), such as malononitrile or ethyl cyanoacetate. [6][7]This method is excellent for creating derivatives with extended conjugation, such as α,β-unsaturated ketones (chalcones) or vinyl cyanides, which are prevalent in anticancer and antimicrobial agents. [6] Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt) [6] Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equivalent)

  • Substituted acetophenone (1.1 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

Procedure:

  • Dissolve the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and the substituted acetophenone in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise while stirring vigorously.

  • Continue stirring at room temperature for 8-12 hours. [6]The reaction mixture will often turn cloudy or a precipitate will form.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the mixture with a dilute acid (e.g., 20% acetic acid or 1M HCl) to a pH of ~7. [6]7. Filter the resulting precipitate, wash with plenty of water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Dry the solid product. Recrystallization from ethanol or purification via column chromatography can be performed if necessary.

  • Characterize the product. The formation of the propenone linker is confirmed by the presence of two doublet signals for the vinyl protons in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans-configuration. [6]

    Derivative Type Reagent Key Structural Feature Potential Biological Activity
    Schiff Base Primary Amines (R-NH₂) Imine (-CH=N-R) Antibacterial, Antifungal [8]
    Chalcone Acetophenones (Ar-CO-CH₃) Propenone (-CH=CH-CO-Ar) Anticancer, Anti-inflammatory, Antifungal [6]

    | Vinyl Cyanide | Malononitrile (CH₂(CN)₂) | Dicyanovinyl (-CH=C(CN)₂) | Kinase Inhibitors, Cytotoxic Agents |

Table 1: Summary of Key Derivatization Strategies and Their Potential.

Part 3: Protocols for Biological Screening

After synthesizing and characterizing a library of derivatives, the next crucial step is to evaluate their biological activity. The choice of assays should be guided by the known activities of the imidazo[1,2-a]pyridine scaffold, which include anticancer, antimicrobial, and anti-inflammatory effects. [2][4][9]

Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a standard preliminary screen for cytotoxic effects of novel compounds. [10] Protocol 4: In Vitro Cytotoxicity Screening using MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents the visible growth of a bacterium or fungus. [6] Protocol 5: MIC Determination by Broth Microdilution [6] Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized derivatives (dissolved in DMSO)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control

  • Sterile 96-well plates

Procedure:

  • Prepare a two-fold serial dilution of each test compound in the broth medium directly in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth + inoculum + standard drug), a negative/sterility control (broth only), and a growth control (broth + inoculum + DMSO vehicle).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Compound IDR-Group (Schiff Base)Yield (%)IC₅₀ HeLa (µM)MIC S. aureus (µg/mL)
Aldehyde -->100>256
IMP-SB-01 4-Chlorophenyl8512.564
IMP-SB-02 4-Hydroxyphenyl7825.1128
IMP-SB-03 2-Pyridyl819.832
Doxorubicin --0.8N/A
Ciprofloxacin --N/A1

Table 2: Example Data Presentation for Synthesized Derivatives. (Note: Data are hypothetical for illustrative purposes).

Conclusion

The 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is an exceptionally valuable starting material for the development of novel bioactive compounds. Its strategic derivatization through robust chemical reactions like Schiff base formation and Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, purify, and screen these derivatives for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Rigorous characterization and systematic biological evaluation are paramount to uncovering the full potential of this privileged scaffold.

References

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Application Notes and Protocols for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives in Next-Generation Displays

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is in a constant search for novel materials that offer high efficiency, long operational stability, and cost-effective synthesis. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of N-fused heterocyclic compounds, demonstrating significant potential due to their inherent charge transport properties and tunable photophysical characteristics.[1][2][3] These molecules often exhibit high quantum yields and excellent thermal and morphological stability, which are critical prerequisites for reliable OLED emitters.[4][5] The specific compound, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, with its electron-donating methoxyphenyl group and electron-withdrawing carbaldehyde moiety, presents an intriguing donor-π-acceptor (D-π-A) architecture. This design is anticipated to facilitate intramolecular charge transfer (ICT), leading to desirable emissive properties for OLED applications.

This document serves as a comprehensive guide for researchers and scientists interested in exploring the potential of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as an emissive material in OLEDs. We will delve into its synthesis, proposed photophysical and electrochemical characterization, and provide detailed, step-by-step protocols for the fabrication and evaluation of a multilayer OLED device. The causality behind each experimental choice will be elucidated to provide a deeper understanding of the device physics and material science at play.

Part 1: Synthesis and Characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

A robust and scalable synthesis is the cornerstone of material development. The synthesis of the title compound can be achieved through established methodologies for imidazo[1,2-a]pyridine synthesis, such as the Vilsmeier-Haack reaction on a precursor molecule.

Proposed Synthetic Protocol

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be adapted from the procedures reported for analogous structures.[6] A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack formylation to yield 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Physicochemical Characterization
PropertyDescription
Molecular Formula C₁₅H₁₂N₂O₂[7]
Molecular Weight 252.27 g/mol [7]
Appearance Expected to be a crystalline solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran.
Purity Should be >99.5% for use in OLED devices, as impurities can act as charge traps and quenching centers, severely degrading device performance. Purity can be assessed by HPLC and elemental analysis.
Proposed Photophysical and Electrochemical Properties
ParameterPredicted Value/RangeSignificance in OLEDs
Absorption Maximum (λabs) ~350-400 nmIndicates the energy required to excite the molecule. Important for understanding potential energy transfer mechanisms if used as a dopant.
Emission Maximum (λem) ~450-550 nm (Blue-Green)Determines the color of the emitted light from the OLED. The D-π-A structure suggests potential for solvatochromism, where the emission color can be tuned by the polarity of the surrounding medium.[3][8]
Photoluminescence Quantum Yield (PLQY) > 50% (in solid state)A high PLQY is crucial for a high external quantum efficiency (EQE) of the OLED, as it represents the efficiency of converting absorbed photons to emitted photons.
HOMO Level ~ -5.5 to -5.8 eVThe Highest Occupied Molecular Orbital energy level. This needs to be well-matched with the HOMO level of the adjacent Hole Transport Layer (HTL) to ensure efficient injection of holes into the emissive layer.
LUMO Level ~ -2.7 to -3.0 eVThe Lowest Unoccupied Molecular Orbital energy level. This should align with the LUMO level of the adjacent Electron Transport Layer (ETL) for efficient electron injection.
Thermal Stability (Td) > 300 °CThe decomposition temperature. High thermal stability is essential for the material to withstand the vacuum deposition process (for small molecules) and to ensure long-term operational stability of the OLED device.[4][5][9]

Part 2: OLED Device Fabrication Protocol

The following protocol details the fabrication of a multilayer OLED using 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as the emissive layer (EML). This protocol assumes fabrication via thermal evaporation in a high-vacuum environment, a common technique for small molecule OLEDs.[10]

Device Architecture

A standard multilayer device architecture is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer.

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., Alq3) ETL->Cathode EML Emissive Layer (EML) 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde EML->ETL HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML HIL Hole Injection Layer (HIL) (e.g., HAT-CN) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode caption Proposed multilayer OLED architecture.

Caption: Proposed multilayer OLED architecture.

Step-by-Step Fabrication Protocol

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (purified)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Cathode materials (e.g., LiF, Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning station (with deionized water, acetone, isopropanol)

  • UV-Ozone or Oxygen Plasma treatment system

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum.

    • HIL Deposition: Evaporate HAT-CN to a thickness of 10 nm at a deposition rate of 0.1 Å/s.

    • HTL Deposition: Evaporate NPB to a thickness of 40 nm at a deposition rate of 1-2 Å/s.

    • EML Deposition: Evaporate 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde to a thickness of 20 nm at a deposition rate of 1-2 Å/s.

    • ETL Deposition: Evaporate Alq₃ to a thickness of 30 nm at a deposition rate of 1-2 Å/s.

  • Cathode Deposition:

    • Through a shadow mask, deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s.

    • Followed by the deposition of a thicker layer of Aluminum (Al, 100 nm) at a rate of 5-10 Å/s to form the cathode.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Part 3: Device Characterization Protocol

After fabrication, a thorough characterization of the OLED device is essential to evaluate its performance.

Characterization Workflow

Characterization_Workflow cluster_characterization Device Characterization Fabricated_OLED Fabricated OLED Device JV Current-Voltage (J-V) Measurement Fabricated_OLED->JV LV Luminance-Voltage (L-V) Measurement Fabricated_OLED->LV EL Electroluminescence (EL) Spectrum Measurement Fabricated_OLED->EL Stability Operational Stability Testing Fabricated_OLED->Stability EQE External Quantum Efficiency (EQE) Calculation JV->EQE LV->EQE EL->EQE caption Workflow for OLED device characterization.

Caption: Workflow for OLED device characterization.

Detailed Characterization Steps

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for EQE measurement)

  • Probe station in a dark box

Protocol:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the encapsulated device in the probe station.

    • Apply a forward bias voltage sweep using the SMU and simultaneously measure the current and luminance using the SMU and photometer, respectively.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V). From these plots, determine the turn-on voltage (the voltage at which light emission is first detected, e.g., at 1 cd/m²).

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage or current, measure the emitted light spectrum using a spectroradiometer.

    • This will provide the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates of the device.

  • Efficiency Measurements:

    • Current Efficiency (ηc): Calculate the current efficiency in candela per ampere (cd/A) using the formula: ηc = L / J.

    • Power Efficiency (ηp): Calculate the power efficiency in lumens per watt (lm/W) using the formula: ηp = π * L / (J * V).

    • External Quantum Efficiency (EQE): The EQE is a critical measure of the device's ability to convert electrons into photons that exit the device. It is measured by placing the device in an integrating sphere and collecting all the emitted light. The EQE is the ratio of the number of photons emitted to the number of electrons injected. Plot EQE as a function of luminance to observe the efficiency roll-off, which is the decrease in efficiency at high brightness levels.[11]

  • Operational Stability:

    • Drive the device at a constant current density (e.g., 10 mA/cm²) and monitor the luminance over time.

    • The device lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT₅₀).

Conclusion and Outlook

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde represents a promising candidate for application in OLEDs due to its favorable electronic and molecular structure. The protocols outlined in this document provide a comprehensive framework for the synthesis, device fabrication, and characterization of OLEDs based on this material. While the predicted properties are encouraging, it is imperative that they are validated through rigorous experimental investigation. Future work should focus on fine-tuning the device architecture, such as by testing different host materials for the emissive layer or optimizing the layer thicknesses, to maximize the performance of OLEDs based on this and related imidazo[1,2-a]pyridine derivatives. The insights gained from such studies will undoubtedly contribute to the advancement of organic electronics and the development of next-generation display and lighting technologies.

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developing enzyme inhibition assays with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Enzyme Inhibition Assays with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its derivatives are known to modulate a wide array of enzymatic targets, including kinases, cholinesterases, and microbial enzymes.[1][4][5] This application note provides a comprehensive guide for researchers seeking to investigate the enzyme inhibitory potential of a specific derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. As the specific biological targets for this compound are not yet fully elucidated, this document outlines a strategic workflow for target identification, primary assay development, hit validation, and mechanism of inhibition studies. We provide detailed, field-proven protocols for two common assay formats—a luminescence-based kinase assay and a fluorescence-based generic enzyme assay—that can be adapted for a variety of enzyme classes. The focus is on explaining the causality behind experimental choices to ensure the development of robust, reliable, and self-validating assays for novel drug discovery.

Compound Profile: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Understanding the physicochemical properties of the test compound is the foundational step for any assay development campaign.

PropertyValueSource(s)
IUPAC Name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde[6]
CAS Number 426239-77-2[6]
Molecular Formula C₁₅H₁₂N₂O₂[6]
Molecular Weight 252.27 g/mol
Physical Form Solid
Purity >95% (typical)
Storage Temperature Room Temperature (for solid)
Solubility To be determined empirically in assay-compatible solvents (e.g., DMSO).

The Imidazo[1,2-a]pyridine Scaffold: A Rationale for Screening

The imidazo[1,2-a]pyridine core is a recurring motif in compounds with significant biological activity. This history provides a strong rationale for screening 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde against a diverse panel of enzymes. Derivatives of this scaffold have demonstrated inhibitory activity against several key enzyme families:

  • Protein Kinases: This is one of the most prominent target classes. Various derivatives have been developed as potent inhibitors of kinases like PDGFR, PI3K p110α, and FLT3, which are critical targets in oncology.[7][8][9][10]

  • Enzymes in Pathogen Biology: The scaffold is a promising starting point for anti-infective agents. It has shown activity against enzymes in Mycobacterium tuberculosis, including the cytochrome bc1 complex, ATP synthase, and glutamine synthetase.[1][4]

  • Neurological Targets: Key enzymes involved in the pathogenesis of Alzheimer's disease, such as cholinesterases and secretases, have been successfully targeted by this class of compounds.[1][5]

  • Other Targets: A broad range of other enzymes, including topoisomerases and urease, have also been inhibited by imidazo[1,2-a]pyridine derivatives, highlighting the scaffold's versatility.[2][11]

Given this precedent, a logical starting point for target identification would involve screening against panels of protein kinases, proteases, and metabolic enzymes.

A Strategic Workflow for Assay Development

A systematic approach is essential when moving from a novel compound to a validated enzyme inhibitor. We propose a four-phase workflow designed to maximize efficiency and data integrity. Enzyme activity assays are the foundational tools that enable this entire process, from initial screening to detailed characterization.[12][13]

Assay_Development_Workflow phase1 Phase 1: Target Identification (Broad Panel Screening) p1_out phase1->p1_out phase2 Phase 2: Primary Assay Development (Dose-Response & IC50) p2_out phase2->p2_out phase3 Phase 3: Hit Validation (Orthogonal Assays) p3_out phase3->p3_out phase4 Phase 4: Mechanism of Inhibition (MOI Studies) p1_out->phase2 Identify 'Hit' p2_out->phase3 Confirm IC50 p3_out->phase4 Validate Hit

Caption: Strategic workflow for identifying and characterizing enzyme inhibitors.

  • Phase 1: Target Identification: The initial step involves high-throughput screening (HTS) of the compound against a large library of enzymes to find a "hit".[12] This is typically done at a single high concentration (e.g., 10-20 µM).

  • Phase 2: Primary Assay Development & IC₅₀ Determination: Once a hit is identified, a robust assay is developed to confirm the activity. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

  • Phase 3: Hit Validation with Orthogonal Assays: A critical step to eliminate false positives arising from assay-specific interference (e.g., fluorescence quenching, luciferase inhibition). The inhibitory activity should be confirmed using a different detection method (e.g., if the primary assay was luminescence-based, a fluorescence or absorbance-based assay should be used for validation).

  • Phase 4: Mechanism of Inhibition (MOI) Studies: After a hit is validated, kinetic studies are performed to understand how the compound inhibits the enzyme.[13] This involves measuring reaction rates at various substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Protocols for Primary Assay Development

Below are two detailed, adaptable protocols for common assay formats suitable for the initial characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is ideal for any ATP-dependent kinase and measures kinase activity by quantifying the amount of ADP produced.[14] The luminescent signal is directly proportional to kinase activity, making it an intuitive format for inhibition studies.[14][15]

Scientific Rationale: Luminescence assays are highly sensitive, have a low background, and a broad dynamic range, making them suitable for HTS and measuring potent inhibitors.[16] The "add-and-read" format is simple and avoids separation steps, lending itself to automation.[16][17]

Luminescence_Assay_Principle sub_atp Substrate + ATP kinase Kinase Enzyme sub_atp->kinase 1. Kinase Reaction prod_adp Phospho-Substrate + ADP kinase->prod_adp inhibitor Inhibitor (Test Compound) inhibitor->kinase Blocks no_light Low/No Signal inhibitor->no_light Results in adp_glo ADP-Glo™ Reagent (Depletes ATP) prod_adp->adp_glo 2. Stop Reaction kinase_detect Kinase Detection Reagent (Luciferase/Luciferin) adp_glo->kinase_detect 3. Convert ADP to ATP light Luminescence Signal kinase_detect->light 4. Generate Light

Caption: Principle of the ADP-Glo™ luminescence kinase assay.

Materials:

  • Kinase of interest and its specific peptide substrate.

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Test Compound).

  • Known inhibitor for the kinase (Positive Control).

  • ATP solution.

  • Kinase reaction buffer (specific to the enzyme).

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Anhydrous DMSO.

  • White, opaque 96-well or 384-well microplates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Create a serial dilution series of the Test Compound. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from the 10 mM stock. This will be the "intermediate plate".

    • Prepare the Positive Control inhibitor in the same manner.

  • Kinase Reaction Setup (Example volume: 25 µL):

    • In each well of the white assay plate, add reagents in the following order:

      • 12.5 µL of 2X Kinase/Substrate Mix (prepared in kinase buffer). The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to various inhibitor types.[18]

      • 2.5 µL of compound from the intermediate plate (or DMSO for controls). This results in a 1:10 dilution and a final DMSO concentration of 2.5%.

      • Control Wells:

        • 100% Activity Control: Add 2.5 µL of DMSO.

        • 0% Activity (No Enzyme) Control: Use buffer instead of the Kinase/Substrate mix.

    • Initiate the reaction by adding 10 µL of 2.5X ATP solution (final concentration at or near Kₘ).

  • Incubation:

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate at 30°C for 60 minutes. Incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 50 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and subsequently into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[15]

  • Data Acquisition:

    • Read the luminescence on a plate reader. The integration time should be set to 0.5-1 second per well.

Protocol 2: Fluorescence-Based General Enzyme Inhibition Assay

This protocol describes a universal method using a fluorogenic substrate that becomes fluorescent upon cleavage by an enzyme (e.g., a protease or phosphatase). The decrease in the rate of fluorescence increase is proportional to enzyme inhibition.

Scientific Rationale: Fluorescence assays are highly sensitive and allow for real-time kinetic measurements.[19][20] This is crucial for MOI studies. Using a substrate concentration well below the Kₘ can make the assay independent of substrate concentration, simplifying Kᵢ determination.[21]

Materials:

  • Enzyme of interest.

  • Corresponding fluorogenic substrate (e.g., a peptide substrate with a fluorescent reporter group like AMC or AFC).

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Test Compound).

  • Assay buffer (specific to the enzyme).

  • Anhydrous DMSO.

  • Black, opaque 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability.

Step-by-Step Protocol:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the Test Compound in DMSO as described in Protocol 4.1.

    • Prepare a 2X enzyme solution and a 2X substrate solution in the assay buffer. The final substrate concentration should be at or near its Kₘ.

  • Assay Setup (Example volume: 100 µL):

    • In each well of the black assay plate, add:

      • 50 µL of 2X enzyme solution.

      • 1 µL of compound from the intermediate plate (or DMSO for controls). Final DMSO concentration will be 1%.

    • Incubate the enzyme and inhibitor together for 15-30 minutes at room temperature to allow for binding to occur.

    • Control Wells:

      • 100% Activity Control: Add 1 µL of DMSO.

      • Background Control (No Enzyme): Add 50 µL of assay buffer instead of the enzyme solution.

  • Initiate and Read Reaction:

    • Place the plate in the fluorescence reader, set to the appropriate excitation/emission wavelengths for the fluorophore.

    • Initiate the reaction by injecting 50 µL of the 2X substrate solution into each well.

    • Immediately begin reading the fluorescence intensity every 60 seconds for 30-60 minutes (kinetic mode).

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • For each inhibitor concentration, determine the reaction rate (V), which is the slope of the linear portion of the kinetic curve (for fluorescence) or the endpoint signal (for luminescence).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme))

  • Generate IC₅₀ Curve:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

ParameterDescription
Top The maximum percent inhibition (should plateau near 100%).
Bottom The minimum percent inhibition (should plateau near 0%).
LogIC₅₀ The logarithm of the inhibitor concentration that produces 50% inhibition.
HillSlope Describes the steepness of the curve.

Best Practices and Troubleshooting

  • Compound Solubility: Visually inspect the highest concentrations of the test compound in the assay buffer for precipitation. Poor solubility can lead to inaccurate IC₅₀ values.

  • DMSO Tolerance: Determine the enzyme's tolerance to DMSO. Most enzymes are stable at <5% DMSO, but this should be verified.

  • Assay Interference: The test compound may interfere with the detection system.

    • For Fluorescence: Check for compound autofluorescence at the assay wavelengths.

    • For Luminescence: Screen the compound against the luciferase enzyme in the absence of the primary kinase to check for direct inhibition of the reporter.

  • Time-Dependent Inhibition: During the enzyme-inhibitor pre-incubation step, vary the incubation time (e.g., 5 min vs. 60 min). A leftward shift in the IC₅₀ curve with longer incubation suggests time-dependent or irreversible inhibition, which requires further investigation.

References

  • Strategies to develop enzyme assays. Top, enzyme assays can be... - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Publications. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. Available at: [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC - NIH. Available at: [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC - NIH. Available at: [Link]

  • Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery - ResearchGate. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link]

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - NIH. Available at: [Link]

  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - NIH. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC - NIH. Available at: [Link]

Sources

Synthesis of Novel Anti-Inflammatory Agents from 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile starting material, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory properties.[1][2] This guide details synthetic protocols, bioassay methodologies, and the underlying scientific rationale to empower researchers in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3] However, traditional NSAIDs are often associated with gastrointestinal side effects.[3] The imidazo[1,2-a]pyridine core has emerged as a promising scaffold for the development of potent and safer anti-inflammatory agents.[1][4] Derivatives of this heterocyclic system have been shown to modulate key inflammatory pathways, including the STAT3 and NF-κB signaling cascades, which are critical regulators of pro-inflammatory gene expression.[5][6][7]

The starting material, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, possesses a key aldehyde functional group at the 3-position. This aldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will focus on two primary synthetic strategies: the formation of Schiff bases and Knoevenagel condensation to generate chalcone analogues.

Synthetic Strategies and Protocols

The aldehyde functionality of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is readily derivatized to introduce diverse chemical moieties, enabling the exploration of a broad chemical space for anti-inflammatory activity.

Synthesis of Schiff Base Derivatives

The condensation of the starting aldehyde with various primary amines to form Schiff bases (imines) is a straightforward and efficient method for generating a library of diverse compounds.[8][9] The resulting imine bond can introduce a range of substituents that can influence the compound's physicochemical properties and biological activity.

Rationale: The introduction of different aromatic or heterocyclic amines can modulate the electronic and steric properties of the final molecule, potentially enhancing its interaction with biological targets. This approach has been successfully employed in the synthesis of various biologically active Schiff bases.[10]

Protocol 2.1: General Procedure for the Synthesis of Schiff Base Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1.1 eq.) to the solution.

  • Catalyst (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period of 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Proposed Schiff Base Derivatives for Synthesis

EntryAmine ReactantProposed Product Structure
1 Aniline
2 4-Chloroaniline
3 4-Methoxyaniline
4 2-Aminopyridine
Synthesis of Chalcone Analogues via Knoevenagel Condensation

Knoevenagel condensation of the starting aldehyde with active methylene compounds, such as substituted acetophenones, yields chalcone analogues.[11][12] Chalcones are a class of open-chain flavonoids with well-documented anti-inflammatory properties.[4][12]

Rationale: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with various biological targets involved in the inflammatory cascade. By varying the substituents on the acetophenone ring, it is possible to fine-tune the anti-inflammatory activity.

Protocol 2.2: General Procedure for the Synthesis of Chalcone Analogues

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Table 2: Proposed Chalcone Analogues for Synthesis

EntryAcetophenone ReactantProposed Product Structure
1 Acetophenone
2 4'-Chloroacetophenone
3 4'-Methoxyacetophenone
4 4'-Hydroxyacetophenone

Biological Evaluation: Protocols for Anti-Inflammatory Activity

A tiered screening approach is recommended, starting with in vitro assays to assess the direct inhibitory effects on key inflammatory mediators, followed by in vivo studies to evaluate the overall anti-inflammatory efficacy in a physiological context.

In Vitro Assays

Rationale: COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of safer NSAIDs. This assay will determine the direct inhibitory effect of the synthesized compounds on COX-2 activity.

Protocol 3.1.1: In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric or fluorometric method.[3][13][14][15]

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a suitable chromogenic or fluorogenic probe, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Incubate the plate for a short period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of the compound that causes 50% inhibition of COX-2 activity (IC50).

Table 3: Expected IC50 Values for Standard COX-2 Inhibitors

CompoundReported COX-2 IC50 (µM)
Celecoxib~0.07 - 7.6
Indomethacin~0.01 - 739.2
Diclofenac~3

Note: IC50 values can vary depending on the specific assay conditions.

Rationale: Macrophages play a central role in inflammation, and upon stimulation with LPS, they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). This assay assesses the ability of the compounds to suppress this key inflammatory response in a cellular context.

Protocol 3.1.2: Nitric Oxide Production Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Rat Paw Edema

Rationale: This is a classic and well-established animal model of acute inflammation.[16][17][18][19] It allows for the evaluation of the overall anti-inflammatory effect of a compound in a living organism, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME).

Protocol 3.2: Carrageenan-Induced Rat Paw Edema Assay

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Administer the test compound orally or intraperitoneally at various doses. A standard NSAID like indomethacin should be used as a positive control.

    • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Table 4: Expected Edema Inhibition for a Standard Drug

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
Indomethacin103~54%

Note: The percentage of inhibition can vary depending on the animal strain and experimental conditions.[16]

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The STAT3/NF-κB Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are two critical transcription factors that play a central role in the inflammatory response.[5] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the activation of both STAT3 and NF-κB.[5][6][7][20][21]

  • STAT3 Inhibition: Imidazo[1,2-a]pyridines have been shown to suppress the phosphorylation of STAT3, which is a key step in its activation.[5][6][7]

  • NF-κB Inhibition: These compounds can also inhibit the NF-κB pathway, potentially by preventing the degradation of its inhibitory subunit, IκBα.[5][20]

The inhibition of these pathways leads to the downregulation of a host of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like iNOS and COX-2.

Diagram 1: Proposed Mechanism of Action

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->IKK Inhibits ImidazoPyridine->STAT3 Inhibits Phosphorylation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene Induces pSTAT3_nuc->Gene Induces Inflammation Inflammation Gene->Inflammation

Caption: Proposed anti-inflammatory mechanism of imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for the discovery of novel anti-inflammatory agents based on the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde scaffold. The versatility of the aldehyde group allows for the creation of diverse libraries of compounds through straightforward chemical transformations. The subsequent in vitro and in vivo assays will enable the identification of lead compounds with potent anti-inflammatory activity. Further mechanistic studies, guided by the understanding of the STAT3/NF-κB signaling pathways, will be crucial for the optimization of these lead compounds into clinical candidates with improved efficacy and safety profiles. The exploration of other synthetic modifications at the 3-position, as well as at other positions of the imidazo[1,2-a]pyridine ring, represents a promising avenue for future research in this area.

References

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Amann, R., Schuligoi, R., Lanz, I., & Peskar, B. A. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience letters, 278(3), 181-184.
  • Atif, S., Tabassum, S., & Siddiqui, H. L. (2018). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo [1, 2-a] pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Journal of the Chemical Society of Pakistan, 40(6).
  • Bhale, P. S., Dongare, S. B., & Chanshetti, U. B. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1, 2-a] pyridine nucleus. Research Journal of Chemical Sciences, 3(12), 38-42.
  • Wang, Y., Zhang, J., Hong, L., Dong, G., Chen, G., Wu, X., ... & Xu, Y. (2022). Structural optimization of Imidazo [1, 2-a] pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114849.
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  • Sun, J., Wang, Y., Cui, W., Zhang, J., Hong, L., Dong, G., ... & Xu, Y. (2023). Optimization of synthetic imidazo [1, 2-a] pyridine derivatives for STAT3 inhibition in gastric cancer. BioWorld, 41(1), 1-4.
  • Sandhu, Q. U. A., Batool, F., & Yasmin, A. (2016). Review: Schiff base metal complexes as anti-inflammatory agents. Forman Journal of Chemical Sciences, 2(1), 1-15.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Mohamed, S. K., & El-Sayed, Y. S. (2021). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo [1, 2-a] pyrimidine-Schiff Base Derivative:(E)-. ACS omega, 6(45), 30403-30416.
  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618.
  • N'guessan, D. J. P. U., N'guessan, B. R., Ouattara, M., & Coulibaly, I. (2019). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo [1, 2-a] pyridine Nucleus. Journal of Chemical and Pharmaceutical Research, 11(1), 38-47.
  • Al-Ostath, A., Al-Amer, A., El-Faham, A., & de la Torre, B. G. (2022).
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  • Georgiev, L., & Tsvetkova, D. (2020). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des Sciences, 73(6), 841-847.
  • Rao, N. S., Kistareddy, C., & Balram, B. (2012). Synthesis and antibacterial activity of novel imidazo [1, 2-a] pyrimidine and imidazo [1, 2-a] pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1956-1963.
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  • Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Sinhgad Institute of Pharmacy, Narhe.
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Application Notes & Protocols: Advanced Cell Imaging with Imidazo[1,2-a]pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold

In the dynamic field of cellular imaging, the demand for fluorescent probes with high fidelity, photostability, and environmental sensitivity is paramount. The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the design of such probes. This heterocyclic system is characterized by a fused imidazole and pyridine ring, creating a rigid, planar structure that serves as an excellent fluorophore base.

The key advantages of imidazo[1,2-a]pyridine-based probes include:

  • High Quantum Yields: Many derivatives are intensely fluorescent, providing bright signals for sensitive detection.[1]

  • Tunable Photophysical Properties: The scaffold's electronic properties can be precisely modulated through synthetic modifications, allowing for the creation of probes across the visible spectrum with tailored absorption and emission profiles.[2][3]

  • Large Stokes Shifts: Certain derivatives exhibit significant separation between their excitation and emission maxima, which is crucial for minimizing self-quenching and background interference in imaging experiments.[4]

  • Synthetic Accessibility: The imidazo[1,2-a]pyridine core can be synthesized through straightforward and efficient methods, such as the condensation of 2-aminopyridines with α-halogenocarbonyl compounds or through multi-component reactions, facilitating the development of a diverse library of functional probes.[5][6]

  • Low Cytotoxicity: Many probes based on this scaffold have been shown to have minimal toxic effects on living cells, making them ideal for real-time, long-term imaging.[7][8][9]

These features have enabled the development of sophisticated probes for imaging a wide array of cellular parameters and analytes, including metal ions, viscosity, and reactive oxygen species (ROS). This guide provides detailed protocols and expert insights for leveraging these powerful tools in your research.

Core Principles and Sensing Mechanisms

The versatility of the imidazo[1,2-a]pyridine scaffold lies in the diverse sensing mechanisms that can be engineered into the final probe structure.

Analyte-Triggered "Turn-On/Turn-Off" Fluorescence

This is the most common mechanism for detecting specific ions or molecules. A recognition moiety is attached to the fluorophore core. Upon binding to the target analyte, a conformational or electronic change occurs, leading to a significant change in fluorescence intensity.

  • Mechanism: The process often involves the modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the "off" state, the probe is non-fluorescent or weakly fluorescent. Binding of the analyte (e.g., a metal ion like Hg²⁺ or Fe³⁺) disrupts this quenching pathway, causing a dramatic increase in fluorescence ("turn-on").[7][10] For instance, the probe Rh-Ip-Hy utilizes a spirolactam structure that opens upon binding Hg²⁺, releasing the highly fluorescent rhodamine fluorophore.[4][7] Conversely, some probes are designed to be "turn-off," where binding quenches the fluorescence.

Viscosity Sensing via "Molecular Rotors"

Cellular viscosity is a critical parameter reflecting the state of the intracellular environment and is linked to various physiological and pathological processes.[11][12] Imidazo[1,2-a]pyridine-based molecular rotors are designed to report on these changes.

  • Mechanism: These probes feature rotatable bonds that allow for non-radiative decay of the excited state through intramolecular rotation or vibration. In low-viscosity environments, this rotation is rapid, and fluorescence is quenched. In highly viscous environments, such as within the lipid-dense mitochondria or during apoptosis, this rotation is restricted.[13][14] This restriction closes the non-radiative decay channel, forcing the molecule to relax through fluorescence, leading to a significant increase in signal intensity.[15][16]

Reactive Species Detection

Probes can be designed to undergo irreversible chemical reactions with specific analytes, such as reactive oxygen species (ROS), leading to a fluorescent product.

  • Mechanism: A prime example is the detection of hydrogen peroxide (H₂O₂) using a boronic ester as the recognition group.[8] The probe is initially non-fluorescent. In the presence of H₂O₂, the boronic ester is cleaved, releasing the highly fluorescent imidazo[1,2-a]pyridine-based fluorophore in a "turn-on" response. This allows for the visualization of both exogenous and endogenous H₂O₂ in living cells.[8]

Data Summary: Photophysical Properties of Representative Probes

The tunability of the imidazo[1,2-a]pyridine scaffold allows for a wide range of photophysical properties. The table below summarizes data for several published probes to illustrate this diversity.

Probe Name/ClassTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key FeaturesReference
Rh-Ip-Hy Hg²⁺~510~585N/ALarge Stokes shift (75 nm), high selectivity[4][7]
Sensor 5 Fe³⁺ / Hg²⁺N/AN/AN/ADual-ion detection ('turn-on' for Fe³⁺, 'turn-off' for Hg²⁺)[10]
Probe B2 H₂O₂N/A~500N/AAggregation-induced emission (AIE) properties[8]
IPPA Cysteine (Cys)N/AN/AN/A76-fold fluorescence enhancement with Cys[9]
V-Shaped bis-Imidazo[1,2-a]pyridines N/A (Fluorophore)~330-400~380-4600.17 - 0.51Tunable near-UV to deep-blue emission[2]

Application Protocols

Application 1: Live-Cell Imaging of Divalent Metal Ions (Example: Hg²⁺)

Rationale: Mercury is a highly toxic environmental pollutant that can accumulate in cells, leading to severe cellular damage. Visualizing its intracellular distribution is critical for toxicology and environmental health studies. This protocol is based on a "turn-on" probe like Rh-Ip-Hy.[4][7]

Workflow Diagram: Metal Ion Imaging

cell_culture 1. Seed HeLa cells on a glass-bottom dish probe_prep 2. Prepare 1 mM Probe stock in DMSO incubation 3. Incubate cells with 5-10 µM Probe (30 min, 37°C) probe_prep->incubation wash 4. Wash 3x with PBS to remove excess probe incubation->wash treatment 5. Treat cells with HgCl₂ (e.g., 10 µM, 30 min) wash->treatment imaging 6. Image cells using fluorescence microscopy treatment->imaging neg_ctrl Negative Control: Image probe-loaded cells WITHOUT HgCl₂ pos_ctrl Positive Control: Image probe-loaded cells WITH HgCl₂

Caption: Workflow for imaging intracellular mercury ions.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HeLa cells (or other appropriate cell line) onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of imaging.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1.0 mM stock solution of the imidazo[1,2-a]pyridine-based Hg²⁺ probe (e.g., Rh-Ip-Hy) in anhydrous DMSO.

    • Expert Tip: Store the stock solution in small aliquots at -20°C, protected from light and moisture, to maintain probe integrity.

  • Cell Labeling:

    • On the day of the experiment, dilute the 1.0 mM probe stock solution in pre-warmed, serum-free culture medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C. The optimal concentration and time should be determined empirically for your specific probe and cell line.

  • Analyte Treatment & Controls:

    • After incubation, remove the loading solution and wash the cells three times with PBS to remove any unbound probe.

    • Experimental Group: Add fresh culture medium containing the desired concentration of HgCl₂ (e.g., 10 µM) and incubate for an additional 30 minutes.

    • Negative Control: Add fresh culture medium without HgCl₂. This is crucial to establish the baseline fluorescence of the probe within the cells.

    • Positive Control (Optional): If a known mercury ionophore is available, it can be used to facilitate mercury entry and establish a maximum fluorescence response.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope (confocal is recommended for optimal resolution) equipped with appropriate filter sets (e.g., for a rhodamine-based probe, use Ex: ~510-550 nm, Em: ~570-620 nm).

    • Use identical imaging parameters (laser power, gain, exposure time) for all experimental and control groups to ensure comparability.

  • Data Interpretation:

    • A significant increase in fluorescence intensity in the HgCl₂-treated cells compared to the negative control indicates the detection of intracellular Hg²⁺.[4][7] Quantify the mean fluorescence intensity across multiple cells for a robust analysis.

Application 2: Live-Cell Imaging of Mitochondrial Viscosity

Rationale: Mitochondrial viscosity is a key indicator of mitochondrial function and is often altered during cellular stress and apoptosis.[13] Molecular rotors based on the imidazo[1,2-a]pyridine scaffold can visualize these changes in real-time.

Workflow Diagram: Viscosity Imaging

cell_culture 1. Seed cells on glass-bottom dish probe_prep 2. Prepare 1 mM Viscosity Probe stock in DMSO incubation 3. Incubate cells with 1-5 µM Probe (15-30 min, 37°C) probe_prep->incubation wash 4. Wash 2x with PBS incubation->wash imaging 5. Image baseline fluorescence in fresh medium wash->imaging induce_change 6. Induce viscosity change (e.g., with Nystatin) imaging->induce_change imaging_final 7. Perform time-lapse imaging to monitor changes induce_change->imaging_final coloc Co-localization: Stain with MitoTracker Green to confirm mitochondrial targeting neg_ctrl Negative Control: Image untreated cells over time to check for photobleaching

Caption: Workflow for imaging intracellular viscosity.

Step-by-Step Protocol:

  • Cell Culture:

    • Prepare cells on glass-bottom dishes as described in the previous protocol.

  • Probe & Co-localization Marker Preparation:

    • Prepare a 1.0 mM stock solution of the imidazo[1,2-a]pyridine-based viscosity probe in DMSO.

    • To validate mitochondrial targeting, prepare a stock of a commercially available mitochondrial stain (e.g., MitoTracker™ Green FM) according to the manufacturer's instructions.[13]

  • Cell Labeling:

    • Dilute the viscosity probe in pre-warmed culture medium to a final concentration of 1-5 µM.

    • For co-localization, add the MitoTracker™ stain to the same medium (final concentration typically ~100-200 nM).

    • Remove the old medium, wash cells once with PBS, and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C. These probes are often cationic and rapidly accumulate in mitochondria due to the mitochondrial membrane potential.

  • Washing and Imaging:

    • Remove the loading solution and wash twice with PBS. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

    • Image the cells using a confocal microscope. Acquire images in two separate channels: one for your viscosity probe and one for the MitoTracker™ stain.

    • Expert Tip: Confirm co-localization by overlaying the two channels. A high Pearson's correlation coefficient will validate that your probe is reporting from the mitochondria.

  • Inducing Viscosity Changes (Positive Control):

    • To validate the probe's response, induce a change in mitochondrial viscosity. Treat the cells with an agent like nystatin (e.g., 10 µM for 30 minutes), which is known to increase intracellular viscosity.[14]

    • Acquire images before and after treatment using identical settings.

  • Data Interpretation:

    • An increase in fluorescence intensity of the viscosity probe after treatment with nystatin validates its function as a molecular rotor. This calibrated probe can then be used to study viscosity changes in various experimental models (e.g., drug treatment, apoptosis induction).

General Considerations and Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Insufficient probe concentration or incubation time. Incorrect filter sets.Increase probe concentration or incubation time incrementally. Verify that the microscope's excitation/emission filters match the probe's spectra. Use a high numerical aperture objective.[17]
High Background Signal Incomplete removal of unbound probe. Probe precipitation.Increase the number and duration of wash steps with PBS or fresh medium.[18] Ensure the probe's working concentration does not exceed its solubility in aqueous medium. Centrifuge the diluted probe solution before adding to cells.
Cell Death/Phototoxicity Probe is cytotoxic at the working concentration. Excessive light exposure.Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration range.[8] Use the lowest possible laser power and exposure time. When not acquiring images, turn off the excitation light.[17]
Signal Not Localized Probe lacks specificity for the target organelle.Redesign the probe to include a specific targeting moiety (e.g., a triphenylphosphonium group for mitochondria).[13] Perform co-localization experiments with known organelle trackers to confirm localization.

References

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. Available at: [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. Available at: [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. Available at: [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). Available at: [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. Available at: [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis of fused imidazo[1,2‐a]pyridine 6 based fluorescent probe for... ResearchGate. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central. Available at: [Link]

  • A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells. Analytical Methods (RSC Publishing). Available at: [Link]

  • Dual-state emissive imidazo[1,2-α]pyridines with full color emission, acidochromism, viscosity-dependent fluorescence, and bioimaging applications. Semantic Scholar. Available at: [Link]

  • A red-emissive mitochondrial probe for imaging of the viscosity in living cells. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]

  • A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems. PubMed. Available at: [Link]

  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a key building block in medicinal chemistry, valued for its privileged imidazo[1,2-a]pyridine scaffold which is present in numerous therapeutic agents.[1][2][3][4] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help researchers optimize their synthetic yields and purity.

The most reliable and commonly reported method for synthesizing this target compound is a two-step process:

  • Cyclocondensation: Formation of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine core.

  • Formylation: Introduction of the carbaldehyde group at the C3 position via the Vilsmeier-Haack reaction.

This guide is structured to walk you through this process, focusing on common pitfalls and their solutions.

Part 1: Synthesis Methodology and Protocols
Strategy A: Two-Step Synthesis

This classic and robust approach provides high yields and purity by separating the core scaffold formation from the subsequent functionalization.

The formation of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an appropriate α-haloketone.[5][6]

Experimental Protocol:

  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq).

    • Add a suitable solvent, such as ethanol or acetone.

    • In a separate container, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.05 eq) in the same solvent.

  • Reaction:

    • Slowly add the α-bromoketone solution to the 2-aminopyridine solution at room temperature with vigorous stirring.

    • After the addition is complete, heat the mixture to reflux (typically 60-80°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration.

    • Alternatively, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocyclic systems, with a strong preference for the C3 position of the imidazo[1,2-a]pyridine ring.[7][8][9][10]

Experimental Protocol:

  • Vilsmeier Reagent Preparation (Critical Step):

    • In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (approx. 10 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise, ensuring the temperature does not rise above 5-10°C.

    • Stir the mixture at 0°C for 30-60 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is crucial.[10]

  • Reaction:

    • Dissolve the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.

    • Add this solution portion-wise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction to warm to room temperature, then heat to 80-100°C for 1-5 hours.[5][11] Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully and slowly pour the mixture onto crushed ice or into a cold saturated sodium bicarbonate or sodium carbonate solution to hydrolyze the iminium intermediate and neutralize the acid. Caution: This is an exothermic process.

    • Stir the resulting suspension until the hydrolysis is complete (usually 1-2 hours), which should result in the precipitation of the solid product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • The crude product, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, can be purified by recrystallization (e.g., from methanol or ethanol) or silica gel column chromatography to yield a pure solid.[11][12]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield for the initial cyclization (Step 1) is consistently low. What are the likely causes?

A: Low yield in the cyclization step often points to one of four areas:

  • Purity of Starting Materials: 2-aminopyridine can oxidize and darken on storage. Using freshly purified starting materials is recommended. The α-bromoketone is a lachrymator and can degrade; ensure it is of high purity.

  • Reaction Conditions: While refluxing in ethanol is standard, some substrate combinations benefit from milder conditions to prevent side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Incomplete Reaction: Ensure the reaction has gone to completion via TLC before beginning the work-up. An insufficient reaction time is a common issue.

  • Work-up Losses: During neutralization, ensure the pH is sufficiently basic to deprotonate the product and force it into the organic layer during extraction. If the product precipitates as a salt, ensure you are not losing a significant amount in the aqueous phase.

Q2: The Vilsmeier-Haack formylation (Step 2) is failing or giving a complex mixture. What should I investigate?

A: The Vilsmeier-Haack reaction is powerful but sensitive. Here’s a checklist:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous DMF.

  • Reagent Formation: The order and temperature of addition are critical. Always add POCl₃ to chilled DMF, never the other way around. Ensure the reagent is fully formed before adding your substrate.

  • Stoichiometry: An excess of the Vilsmeier reagent is typically required. A 2-3 fold excess of POCl₃ and DMF relative to the substrate is common.[5][11] Insufficient reagent will lead to incomplete conversion.

  • Hydrolysis Step: This is a frequent point of failure. The intermediate iminium salt must be completely hydrolyzed to the aldehyde. After quenching on ice/base, stir the mixture vigorously for at least an hour. Incomplete hydrolysis will result in low yields and purification difficulties.

  • Reaction Temperature: While the reaction starts at 0°C, heating is required to drive the formylation. If the temperature is too low, the reaction will be sluggish. If too high, you risk decomposition and side product formation. 80-100°C is a good starting point.[5]

Q3: I'm struggling to purify the final product. What are the common impurities?

A: The most common impurities are unreacted starting material from Step 2 and residual DMF.

  • Unreacted 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: This can be removed effectively with silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) will elute the starting material first, followed by the more polar aldehyde product.

  • Residual DMF: DMF has a high boiling point and can be difficult to remove under vacuum. After filtration, washing the solid product extensively with water is the best way to remove it. If the product is redissolved, washing the organic solution with a brine solution can also help.

  • Byproducts: If the Vilsmeier-Haack reaction was performed under overly harsh conditions, you might see minor chlorinated byproducts. Careful chromatography is required for their removal.

Q4: Can I synthesize this compound using a one-pot multicomponent reaction (MCR)?

A: While the imidazo[1,2-a]pyridine scaffold is famously accessible via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, directly synthesizing the 3-carbaldehyde derivative this way is not straightforward.[1][13][14][15] The GBB reaction typically involves an aminopyridine, an aldehyde, and an isocyanide to yield a 3-amino-substituted product.[16] While post-GBB modifications are possible, the two-step cyclization-formylation route remains the most direct and reliable method for obtaining the title compound.

Part 3: Data & Visualizations
Table 1: Summary of Optimized Reaction Conditions
StepParameterRecommended ConditionRationale & Notes
1. Cyclization SolventEthanol or AcetoneGood solubility for reactants; appropriate boiling point for reflux.
TemperatureReflux (60-80°C)Provides sufficient energy for S_N2 and cyclization steps.
Reactant Ratio1.05 eq. of α-bromoketoneA slight excess ensures complete consumption of 2-aminopyridine.
Work-upNeutralization with NaHCO₃Converts the product from its salt to the free base for extraction.
2. Formylation Reagent Ratio2-3 eq. POCl₃ to 1 eq. substrateDrives the reaction to completion.
SolventAnhydrous DMFActs as both solvent and reagent. Must be dry.
Temperature0°C (reagent formation), then 80-100°CControlled formation of the Vilsmeier reagent is critical.[10] Heating is required for the electrophilic substitution.
HydrolysisQuench on ice/aq. Na₂CO₃Essential for converting the intermediate iminium salt to the final aldehyde.[11][12]
Diagrams

Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminopyridine + 2-Bromo-1-(4-methoxyphenyl)ethanone B Reflux in Ethanol (3-5 hours) A->B C Work-up: Neutralization & Extraction B->C D Purification: Recrystallization/Chromatography C->D E 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine D->E G Add Imidazopyridine Intermediate E->G Input for Step 2 F Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) F->G H Heat Reaction (80-100°C, 1-5 hours) G->H I Work-up: Hydrolysis on Ice/Base H->I J Purification: Recrystallization/Chromatography I->J K Final Product: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde J->K

Caption: Overall workflow for the two-step synthesis.

Vilsmeier-Haack Mechanism reagents DMF + POCl3 vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagents->vilsmeier Formation @ 0°C intermediate Sigma Complex (Iminium Intermediate) vilsmeier->intermediate substrate Imidazo[1,2-a]pyridine (Substrate) substrate->intermediate Electrophilic Attack at C3 product 3-Formyl Product intermediate->product Hydrolysis hydrolysis H2O / Base Work-up hydrolysis->intermediate

Caption: Key stages of the Vilsmeier-Haack formylation.

Troubleshooting Flowchart decision decision action action start Low Yield in Formylation Step decision_1 Incomplete Reaction? start->decision_1 Check TLC action_1 1. Increase reaction time/temp. 2. Check reagent stoichiometry (2-3 eq). 3. Confirm Vilsmeier reagent formation. decision_1->action_1 Yes decision_2 Complex Mixture of Products? decision_1->decision_2 No action_2 1. Lower reaction temperature. 2. Ensure anhydrous conditions. 3. Check substrate purity. decision_2->action_2 Yes decision_3 Product Lost During Work-up? decision_2->decision_3 No action_3 1. Ensure complete hydrolysis of iminium salt (stir longer). 2. Check pH during neutralization. 3. Perform thorough extraction. decision_3->action_3 Yes

Caption: Decision tree for troubleshooting low formylation yield.

References
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein J Org Chem.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO.[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... ACS Omega.[Link]

  • Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed.[Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate.[Link]

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. NIH.[Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate.[Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [https://www.researchgate.net/publication/257691316_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. NIH.[Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction... ACS Organic & Inorganic Au.[Link]

  • Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed.[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction... Organic Chemistry Portal.[Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. PubMed.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.[Link]

  • Vilsmeier–Haack reaction. Wikipedia.[Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI.[Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.[Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds... ResearchGate. [https://www.researchgate.net/publication/361094367_Formation_and_Uses_of_Imidazo12-a]pyrimidines_and_Related_Compounds_A_Review_Comprising_Years_2000-2021]([Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.[Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers... NIH.[Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. PMC.[Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines... ACS Publications.[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.[Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [https://www.researchgate.net/publication/42390237_2-Phenylimidazo12-a]pyridine-3-carbaldehyde]([Link])

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Technical Support Center: Recrystallization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for further molecular elaboration, making high purity of this intermediate a critical requirement.[5]

This guide moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry.

Compound Profile & Recrystallization Fundamentals

Before troubleshooting, it's essential to understand the target molecule and the principles of the chosen purification technique.

Table 1: Physicochemical Properties of the Target Compound

Property Value Source
Molecular Formula C₁₅H₁₂N₂O₂ [6]
Molecular Weight 252.27 g/mol [6][7]
Appearance Typically a solid (e.g., powder, prisms) [3][8]

| General Class | Aromatic heterocyclic aldehyde |[1][2] |

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

Recommended Recrystallization Protocol

This protocol is a robust starting point for obtaining high-purity 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. A related nitro-substituted analog has been successfully recrystallized from methanol, making it a prime solvent choice.[4]

Step-by-Step Methodology:

  • Solvent Selection: Place approximately 20-30 mg of your crude material into a small test tube. Add a suitable solvent (e.g., methanol, ethanol, or acetonitrile) dropwise at room temperature.[8] The ideal solvent should show poor solubility.

  • Dissolution: Transfer the bulk of your crude solid into an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add the chosen solvent in small portions. Heat the mixture to a gentle boil with stirring (using a magnetic stir bar is recommended) on a hot plate. Continue adding hot solvent just until all the solid dissolves.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored, a hot filtration is necessary. Pre-heat a funnel (stemless or short-stemmed) and a new, clean receiving Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (like a cork ring or wood block).[10] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can further increase the yield by placing the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound "oiled out" of the solution instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem with organic molecules, especially when the solution is supersaturated or cools too quickly.[11]

  • Immediate Action: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the saturation level.[10][11]

  • Promote Slower Cooling: Ensure the flask is on an insulated surface and not in a cold draft. Allowing the solution to cool as slowly as possible gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Solvent System Modification: If the problem persists, consider a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or acetone) and then slowly add a "poor" hot solvent (like water or hexanes) until the solution becomes faintly cloudy (turbid).[12] Re-heat to clarify and then cool slowly. This method carefully controls the insolubility point.

Question 2: No crystals have formed even after the solution has cooled completely in an ice bath. How can I induce crystallization?

Answer: This is typically due to either using too much solvent or the solution being "super-saturated," a metastable state where the compound remains in solution below its normal saturation point.[11]

  • Step 1: Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites where crystal growth can begin.[13]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.

  • Step 2: Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Then, repeat the slow cooling process. You can check if excess solvent is the issue by dipping a glass rod in the solution; if a significant solid residue forms upon evaporation, there is too much solvent.[10]

Question 3: My final yield is very low. What are the most likely causes and how can I improve it?

Answer: A low yield is a common frustration. The primary causes are:

  • Excessive Solvent: As discussed in the previous point, using too much solvent is the most frequent reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[10][11] Always aim for the minimum amount of hot solvent needed for complete dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product on the filter paper.[9] Ensure your funnel and receiving flask are sufficiently pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for the wash.

  • Inherent Solubility: The compound may have a non-trivial solubility even at low temperatures in your chosen solvent. To recover more material, you can try concentrating the mother liquor (the filtrate) by rotary evaporation and performing a second recrystallization ("second crop"). Be aware that second-crop crystals are often less pure than the first.

Question 4: The solution is colored, and my final crystals are not white. How do I remove colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

  • Activated Charcoal Treatment: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Re-heat and Filter: Swirl the mixture and gently bring it back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration as described in the protocol to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[10]

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for common recrystallization problems.

G start Problem Occurs During Cooling oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals reheat Reheat to Redissolve oiling_out->reheat Step 1 induce_nucleation Induce Nucleation no_crystals->induce_nucleation Is it supersaturated? reduce_volume Reduce Solvent Volume (Boil Off) no_crystals->reduce_volume Is there too much solvent? add_solvent Add More Hot Solvent (5-10%) reheat->add_solvent Step 2 cool_slower Cool Slowly on Insulated Surface add_solvent->cool_slower Step 3 success Pure Crystals Form cool_slower->success scratch Scratch Inner Flask Surface induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed scratch->success seed->success re_cool Re-cool Slowly reduce_volume->re_cool re_cool->induce_nucleation

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: The principle of "like dissolves like" is a good guide.[12] This compound is moderately polar due to the presence of the methoxy group, the aldehyde, and the nitrogen-containing heterocyclic system.

  • Excellent Candidates: Alcohols like Methanol [4] and Ethanol are often excellent choices. They are polar enough to dissolve the compound when hot but allow for good recovery when cold.

  • Good Alternatives: Acetonitrile is another polar aprotic solvent that can be effective.[8] For slightly less polar impurities, Ethyl Acetate might work, though solubility may be high.

  • Mixed-Solvent Systems: For tricky purifications, systems like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane can be used to fine-tune the solubility.[12]

  • Poor Solvents (for washing/precipitation): Non-polar solvents like Hexanes or Diethyl Ether are unlikely to dissolve the compound and are best used as anti-solvents or for washing.

Q2: What are the likely impurities I am trying to remove?

A2: Impurities typically stem from the synthetic route used to prepare the compound.[14] The most common synthesis involves the reaction of a substituted 2-aminopyridine with an α-haloketone (a variation of the Tschitschibabin reaction) or a three-component reaction involving an aldehyde, 2-aminopyridine, and another component.[1][15][16] Therefore, likely impurities include:

  • Unreacted Starting Materials: 2-aminopyridine and the corresponding α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one).

  • Side-Products: Products from self-condensation of the starting materials or other side reactions common in heterocyclic chemistry.

  • Degradation Products: Impurities that may form if the reaction was run at a high temperature for too long or during storage.[14]

Recrystallization is particularly effective at removing impurities with different polarity profiles from the target compound.

Q3: Why is slow cooling so important for crystal quality?

A3: Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, systematically excluding impurity molecules. Rapid cooling, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[10] This also leads to the formation of very small, often "sugary" crystals that have a high surface area, making them harder to filter and wash effectively.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde. PubChem. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. National Institutes of Health (NIH). [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). [Link]

  • List of Impurities - JAN-2021. inveniolife. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

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common side products in the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the causality behind common issues and provide field-proven protocols to ensure high purity and yield.

The synthesis of this valuable heterocyclic scaffold is typically a two-stage process: first, the construction of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, followed by C-3 formylation, most commonly via the Vilsmeier-Haack reaction.[1][2][3] Each stage presents unique challenges that can lead to a range of impurities. This guide provides direct answers to issues you may encounter.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation A 2-Aminopyridine C 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine A->C Condensation B 2-Bromo-1-(4-methoxyphenyl)ethanone B->C E 2-(4-Methoxyphenyl)imidazo[1,2-a] pyridine-3-carbaldehyde (Target) C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3 + DMF) D->E

Caption: Two-stage synthesis of the target compound.

Part 1: Troubleshooting the Imidazo[1,2-a]pyridine Core Synthesis

The initial construction of the imidazo[1,2-a]pyridine ring is generally achieved by the condensation of a 2-aminopyridine with a suitable α-halo ketone.[2] While robust, this reaction is not without its pitfalls.

Question: My reaction to form the imidazo[1,2-a]pyridine core is sluggish and TLC analysis shows significant amounts of unreacted 2-aminopyridine. What is causing this?

Answer: This is a common issue often rooted in two areas: reaction conditions or the quality of the α-halo ketone.

  • Causality—Reaction Conditions: The initial step is an SN2 reaction where the pyridine nitrogen of 2-aminopyridine attacks the α-carbon of the ketone. This is followed by an intramolecular cyclization and dehydration. Insufficient heat can stall the reaction after the initial alkylation, and the subsequent cyclization may not proceed efficiently.

  • Causality—Reagent Quality: The α-halo ketone, such as 2-bromo-1-(4-methoxyphenyl)ethanone, can be a lachrymator and is susceptible to hydrolysis if exposed to moisture, converting it back to the parent ketone which is unreactive in this sequence.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., ethanol or isopropanol) and reaction vessel thoroughly. Use freshly opened or properly stored 2-bromo-1-(4-methoxyphenyl)ethanone.

  • Optimize Temperature: The reaction typically requires heating under reflux. Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux temperature (typically 80-100 °C depending on the solvent).

  • Consider a Base (Optional): While often run neat, the reaction can sometimes be accelerated by a non-nucleophilic base like sodium bicarbonate or potassium carbonate. This neutralizes the HBr formed during the reaction, which can otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic.

Question: I've isolated my imidazo[1,2-a]pyridine core, but NMR shows a minor set of aromatic signals I can't identify. Could this be an isomer?

Answer: While the formation of the imidazo[1,2-a]pyridine isomer is highly regioselective, trace amounts of other products are possible, though unlikely to be other fused heterocyclic isomers. More commonly, these signals arise from self-condensation or dimerization of the α-halo ketone, especially under basic conditions.

  • Potential Side Product: Favorskii rearrangement byproducts or aldol-type condensation products of the ketone can occur.

  • Identification: These byproducts will lack the characteristic downfield proton signals of the imidazo[1,2-a]pyridine ring system in the 1H NMR spectrum (typically δ 7.5-8.5 ppm). LC-MS analysis is invaluable here to compare the molecular weight of the impurity with potential structures.

  • Prevention: Add the base (if used) slowly at a lower temperature before heating to reflux. Ensure stoichiometric amounts of the reactants, as an excess of the ketone can favor self-condensation.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[4] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][5]

Diagram: Vilsmeier-Haack Mechanism & Key Intermediate

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl3 POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium Core Imidazo[1,2-a]pyridine (Substrate) Core->Iminium Attack at C3 Product Aldehyde Product Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Key steps in the Vilsmeier-Haack formylation.

Question: My primary impurity after the Vilsmeier-Haack reaction is the starting material, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. How can I drive the reaction to completion?

Answer: Incomplete conversion is the most frequent issue and typically relates to the activity of the Vilsmeier reagent or the reaction conditions.

  • Causality—Reagent Activity: The Vilsmeier reagent is moisture-sensitive. If your DMF is not anhydrous or if the POCl₃ is old, the reagent will not form efficiently, leading to poor reactivity. The reaction is typically performed by adding POCl₃ slowly to ice-cold, anhydrous DMF.

  • Causality—Reaction Temperature/Time: Formylation of the imidazo[1,2-a]pyridine ring is an electrophilic substitution. It requires thermal energy to overcome the activation barrier. Insufficient heating or too short a reaction time will result in low conversion.[2]

Troubleshooting & Optimization Protocol:

ParameterStandard ConditionTroubleshooting ActionRationale
Reagents Anhydrous DMF, fresh POCl₃Use a freshly opened bottle of POCl₃. Use DMF from a sealed bottle or one dried over molecular sieves.The Vilsmeier reagent is rapidly quenched by water, reducing its effective concentration.
Temperature 3-5 hours at 60-70 °CIncrease temperature to 80-90 °C. Monitor by TLC every hour.Provides the necessary activation energy for the electrophilic substitution.
Stoichiometry 1.5-2.0 eq. of Vilsmeier reagentIncrease to 3.0 eq. of Vilsmeier reagent (formed from 3.0 eq. of POCl₃ and excess DMF).Pushes the reaction equilibrium towards the product according to Le Châtelier's principle.

Question: After aqueous workup of my Vilsmeier-Haack reaction, I have a persistent, brightly colored (often orange or red) impurity that is difficult to remove by crystallization. What is this?

Answer: This is likely due to incomplete hydrolysis of the intermediate iminium salt or the formation of related conjugated side products.[1] The Vilsmeier reagent can also react with itself or other species to form colored byproducts.[4]

  • Causality—Incomplete Hydrolysis: The reaction product is initially an iminium salt, which must be hydrolyzed to the final aldehyde during the aqueous workup.[3][5] If the pH is not properly controlled or the hydrolysis time is insufficient, this charged, colored species can persist.

  • Causality—Side Reactions: The Vilsmeier reagent is a potent electrophile and can sometimes lead to the formation of vinylogous formylations or other condensation products, which are highly conjugated and thus colored.[1]

Protocol for Effective Quenching and Workup:

  • Cool the Reaction: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C in an ice bath. This is critical to control the highly exothermic quench.

  • Slow Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice.

  • Basify for Hydrolysis: Add a saturated solution of sodium bicarbonate or a 2M NaOH solution portion-wise until the mixture is basic (pH 8-9). This step is crucial for the complete hydrolysis of the iminium salt to the aldehyde.

  • Stir and Extract: Stir the mixture vigorously for 30-60 minutes to ensure hydrolysis is complete. The product often precipitates as a solid. If not, extract with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: If colored impurities persist, column chromatography on silica gel is the most effective method for separation.

Part 3: General FAQs

Question: What is the best method to purify the final product? Crystallization or column chromatography?

Answer: The choice depends on the impurity profile.

  • Crystallization: This is ideal if the main impurity is the unformylated starting material. The aldehyde product is generally less soluble than the starting material in solvents like ethanol or methanol, allowing for effective purification.[2]

  • Column Chromatography: This is necessary if you have multiple side products, especially colored impurities from the Vilsmeier-Haack reaction that co-crystallize with the product. A gradient elution of hexane/ethyl acetate on silica gel is typically effective.

Question: My mass spectrum shows a peak at [M+35]⁺ or [M+37]⁺. What does this indicate?

Answer: This isotopic pattern is characteristic of a monochlorinated byproduct. The POCl₃ used in the Vilsmeier-Haack reaction is a chlorinating agent. Under forcing conditions (e.g., excessively high temperatures), electrophilic chlorination can occur on one of the aromatic rings, most likely the electron-rich methoxyphenyl ring. To avoid this, maintain careful temperature control and use the minimum reaction time necessary for full conversion.

Diagram: Troubleshooting Decision Tree

G Start Problem in Synthesis Stage Which Stage? Start->Stage Core_Impurity Issue with Core Synthesis Stage->Core_Impurity Stage 1 Vilsmeier_Impurity Issue with Formylation Stage->Vilsmeier_Impurity Stage 2 Unreacted_SM High Starting Material? Core_Impurity->Unreacted_SM Low Conversion Core_Isomer Unknown Signals in NMR? Core_Impurity->Core_Isomer Impurity ID Unreacted_VF High Starting Material? Vilsmeier_Impurity->Unreacted_VF Low Conversion Colored_Imp Colored Impurities? Vilsmeier_Impurity->Colored_Imp Purification Issue Sol_1 Check Temp & Reagent Quality Unreacted_SM->Sol_1 Sol_2 Check for Ketone Dimerization Core_Isomer->Sol_2 Sol_3 Check Reagent Stoichiometry & Anhydrous Conditions Unreacted_VF->Sol_3 Sol_4 Improve Quench/Workup Protocol Use Chromatography Colored_Imp->Sol_4

Caption: A decision tree for troubleshooting common synthetic issues.

References

Sources

improving the fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Fluorescence Quantum Yield

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and systematically improve the fluorescence quantum yield (Φf or QY) of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the fluorescence of imidazo[1,2-a]pyridine derivatives. Understanding these concepts is the first step toward rational design and troubleshooting.

Q1: What are the primary molecular factors that control the fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives?

A1: The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] For imidazo[1,2-a]pyridines, the QY is primarily governed by the balance between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, vibrational relaxation). The key molecular factors you can control are:

  • Molecular Rigidity: Non-radiative decay is often facilitated by molecular vibrations and rotations. By creating a more rigid molecular structure, for example, by fusing the imidazo[1,2-a]pyridine core with other aromatic systems, you can suppress these non-emissive pathways and enhance fluorescence.[2][3][4]

  • Electronic Substituent Effects: The nature and position of substituent groups on the heterocyclic core are critical. Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create efficient intramolecular charge transfer (ICT) states that often lead to high quantum yields.[2][5][6]

  • Minimizing Intersystem Crossing: Certain structural features can promote intersystem crossing (ISC) from the excited singlet state (S1) to a triplet state (T1), which is a non-radiative pathway that quenches fluorescence. Low fluorescence quantum yields in some π-expanded imidazo[1,2-a]pyridines have been attributed to an efficient S1→ T2 intersystem crossing channel.[3][4]

Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups specifically affect the quantum yield and emission color?

A2: The strategic placement of EDGs (e.g., -NH₂, -N(CH₃)₂, -OCH₃) and EWGs (e.g., -CN, -NO₂, -CF₃) creates a "push-pull" electronic system.[2] Upon photoexcitation, electron density moves from the donor-rich part of the molecule to the acceptor-rich part, forming an intramolecular charge transfer (ICT) state.

  • Quantum Yield: A well-designed ICT state can have a high transition dipole moment, which favors radiative decay (fluorescence) and increases the quantum yield.

  • Emission Color (Wavelength): This ICT process typically lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission wavelength. For instance, introducing strong electron-donating amino and dimethylamino groups at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine has been shown to cause a marked red shift in fluorescence, providing a method for tuning the emission color into the visible region.[5][6][7] Conversely, the introduction of a trifluoromethyl group can cause a blue shift.[8]

Q3: My compound's fluorescence is highly dependent on the solvent. Why does this happen?

A3: This phenomenon, known as solvatochromism, is characteristic of fluorophores that have a significant difference in dipole moment between their ground and excited states, such as those with ICT character.[2][9] In polar solvents, the solvent molecules can reorient around the excited fluorophore to stabilize the more polar excited state. This stabilization lowers the energy of the excited state, leading to a red-shifted emission. The extent of this shift often correlates with solvent polarity. Therefore, screening a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) is a crucial step in characterizing your derivative and optimizing its performance.[2]

Q4: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?

A4: These are two opposing phenomena related to the fluorescence of molecules in the aggregated or solid state.

  • Aggregation-Caused Quenching (ACQ): This is the more common behavior. Many planar, π-conjugated molecules like the imidazo[1,2-a]pyridine core are highly fluorescent in dilute solutions but become weakly emissive or non-emissive at high concentrations or in the solid state. This is due to the formation of non-emissive aggregates (e.g., excimers) through π-π stacking, which provides a pathway for non-radiative decay.[2]

  • Aggregation-Induced Emission (AIE): In this case, the molecule is weakly fluorescent in solution but becomes highly emissive upon aggregation.[2] This is typically observed in molecules with rotatable components (molecular rotors). In solution, these rotors undergo rapid intramolecular rotation, providing a non-radiative decay channel. In the aggregated state, these rotations are physically restricted (Restriction of Intramolecular Rotations - RIR), which blocks the non-radiative pathway and forces the molecule to decay via fluorescence.[2][10] Designing imidazo[1,2-a]pyridine derivatives with bulky, rotatable groups like tetraphenylethylene (TPE) can induce AIE properties.[2]

Troubleshooting Guides

This section provides practical, step-by-step solutions to common experimental problems.

Issue 1: My imidazo[1,2-a]pyridine derivative has a very low or no fluorescence in solution.

This is a common issue that can often be resolved through systematic troubleshooting. The following workflow can help diagnose the root cause.

start Low or No Fluorescence Detected in Solution check_solvent Step 1: Solvent Screen start->check_solvent check_purity Step 2: Purity Check start->check_purity check_structure Step 3: Structural Analysis start->check_structure solvent_action Test in a range of solvents (polar & non-polar, e.g., DCM, EtOH, Toluene) check_solvent->solvent_action purity_action_1 Degas solvent to remove O₂ (a known quencher) check_purity->purity_action_1 purity_action_2 Re-purify compound (e.g., column chromatography, recrystallization) check_purity->purity_action_2 structure_action_1 Analyze structure for quenching groups (e.g., -NO₂) check_structure->structure_action_1 structure_action_2 Consider redesign: Add EDG/EWG groups to create a 'push-pull' system check_structure->structure_action_2 solvent_outcome Identify optimal solvent environment solvent_action->solvent_outcome purity_outcome Increased fluorescence intensity purity_action_1->purity_outcome purity_action_2->purity_outcome structure_outcome New derivative with improved QY structure_action_2->structure_outcome

Caption: Troubleshooting workflow for low quantum yield.

Detailed Breakdown:

  • Possible Cause 1: Sub-optimal Solvent Environment.

    • Troubleshooting Step: Perform a solvent screen. Dissolve your compound in a range of solvents with varying polarities and viscosities, such as hexane, toluene, dichloromethane (DCM), acetonitrile, ethanol, and water. Some derivatives exhibit strong solvatochromism and may only be emissive in specific environments.[2]

    • Expected Outcome: Identification of a solvent that significantly enhances fluorescence intensity.

  • Possible Cause 2: Presence of Quenchers.

    • Troubleshooting Step: Ensure all solvents are of spectroscopic grade or higher purity.[11] A primary culprit is dissolved molecular oxygen, which is an efficient collisional quencher. Degas your solvent by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes before measurement. Also, confirm the purity of your synthesized compound; residual catalysts or synthetic byproducts can act as quenchers. Re-purification via chromatography or recrystallization may be necessary.

    • Expected Outcome: A noticeable increase in fluorescence intensity and lifetime after removing quenchers.

  • Possible Cause 3: Unfavorable Molecular Structure.

    • Troubleshooting Step: Examine the structure of your derivative. Certain functional groups are known to quench fluorescence, with the nitro group (-NO₂) being a classic example.[7][12] If the core structure is inherently non-emissive, consider chemical modification.

    • Expected Outcome: A redesigned derivative with significantly improved quantum yield. Strategies include:

      • Introduce a "Push-Pull" System: Add an electron-donating group (like -OCH₃ or -N(CH₃)₂) and an electron-withdrawing group (like -CN) to facilitate an efficient ICT state.[5][6]

      • Increase Rigidity: Fuse the pyridine ring with another aromatic system to restrict bond rotations and reduce non-radiative decay.[2]

Issue 2: My compound is fluorescent in solution but shows weak or no emission in the solid state.
  • Possible Cause: Aggregation-Caused Quenching (ACQ).

    • Causality: The planar structure of the imidazo[1,2-a]pyridine core makes it susceptible to π-π stacking in the solid state. This close packing creates new, non-radiative decay pathways, effectively quenching the fluorescence you observed in dilute solution.[2]

    • Troubleshooting Step: Redesign the molecule to inhibit π-π stacking. The most effective strategy is to introduce bulky, three-dimensional groups that induce steric hindrance and prevent the planar cores from getting too close to each other.

    • Expected Outcome: A new derivative that retains its fluorescence in the solid state or even exhibits Aggregation-Induced Emission (AIE).[10]

Issue 3: The fluorescence intensity decreases over time during measurement.
  • Possible Cause: Photobleaching.

    • Causality: The compound is being chemically altered or destroyed by the high-intensity excitation light from the fluorometer. This is more common with high-power light sources or prolonged exposure.

    • Troubleshooting Step:

      • Reduce the excitation slit width on the spectrometer to decrease the light intensity hitting the sample.

      • Limit the exposure time for each measurement.

      • Ensure the sample is free of impurities that might catalyze photodegradation.

      • If possible, use a lower-power excitation source.

    • Expected Outcome: A stable fluorescence signal over the course of the measurement.

Key Experimental Protocol
Protocol: Measurement of Relative Fluorescence Quantum Yield (Φf)

The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is the most common and reliable technique for determining QY in a standard laboratory setting.[1][13][14]

1. Materials & Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • 1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Fluorescence Standard: A compound with a known, stable quantum yield that absorbs and emits in a similar wavelength range to your sample. (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[2]

2. Step-by-Step Methodology:

  • Select the Standard and Solvent: Choose a standard that spectrally overlaps with your sample.[1] Use the same spectroscopic grade solvent for both your sample and the standard to minimize environmental variables.

  • Prepare Stock Solutions: Prepare stock solutions of your test compound and the fluorescence standard in the chosen solvent.

  • Prepare Dilutions for Absorbance Measurement: Prepare a series of 5-6 dilutions from each stock solution.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. Identify the excitation wavelength (λex) you will use for the fluorescence measurement. Crucially, the absorbance of all solutions at this λex must be kept below 0.1 A.U. This is to prevent inner filter effects, where the sample reabsorbs its own emitted light, leading to an artificially low measured intensity.[1]

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the λex chosen in the previous step.

    • For each of the dilute solutions (Abs < 0.1), record the fluorescence emission spectrum. Ensure you capture the entire emission band.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.

  • Data Processing:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex. The resulting plot should be a straight line passing through the origin.

    • Determine the gradient (slope) of this line for both your test sample (Gradₓ) and the standard (Gradₛₜ).

3. Calculation: The quantum yield of your test sample (Φₓ) is calculated using the following equation:[1]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the known quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (ηₓ² / ηₛₜ²) cancels out to 1.

Data & Visualization
Table 1: Effect of Substituents on Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

This table summarizes experimental data from the literature, illustrating how different substituents can modulate the emission wavelength (λfl) and quantum yield (Φ) in ethanol.

CompoundSubstituent(s)λfl (nm) in EthanolΦ in EthanolReference
Imidazo[1,2-a]pyridine (Parent)None370.50.57[5][6]
7-methyl-2-phenylimidazo[1,2-a]pyridine7-CH₃, 2-Phenyl3770.78[5][6]
2-(4-aminophenyl)imidazo[1,2-a]pyridine2-(4-NH₂-Phenyl) (Strong EDG)4450.60[5][6]
2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine2-(4-N(CH₃)₂-Phenyl) (Strong EDG)4460.62[5][6]
2-(4-nitrophenyl)imidazo[1,2-a]pyridine2-(4-NO₂-Phenyl) (Strong EWG)532< 0.01[5][6]
3-hydroxymethyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine3-CH₂OH, 2-(4-OCH₃-Phenyl)374> Parent[7][12]
3-hydroxymethyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine3-CH₂OH, 2-(4-Cl-Phenyl)378Low Intensity[7][12]

*Qualitative intensity comparison from the source.

Diagram: Rational Design via the "Push-Pull" Effect

This diagram illustrates the concept of intramolecular charge transfer (ICT) by positioning electron-donating and electron-withdrawing groups to enhance fluorescence.

Caption: "Push-Pull" system for enhancing quantum yield.

References
  • Tomoda, H., Hirano, T., Saito, S., Mutai, T., & Araki, K. (1999). Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. Bulletin of the Chemical Society of Japan, 72(6), 1327–1334. [Link]

  • Guzmán, J. D., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 87. [Link]

  • Saini, H., et al. (2020). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ChemistrySelect, 5(21), 6493-6497. [Link]

  • Tomoda, H., Hirano, T., Saito, S., Mutai, T., & Araki, K. (1999). Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2545-2567. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38056. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Banasiewicz, M., Deperasińska, I., et al. (2015). Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Physical Chemistry Chemical Physics, 17(14), 8945-8950. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]

  • Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. (2020). Dyes and Pigments. [Link]

  • Standard for Measuring Quantum Yield. (2008). Nanoco Technologies Ltd. [Link]

  • Roy, B. (2023). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Molecular Simulation, 49(18), 1641-1655. [Link]

  • Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. (2020). ScienceDirect. [Link]

  • Yadav, G. B., et al. (2023). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. Journal of Materials Chemistry C, 11(36), 12213-12221. [Link]

  • Triggiani, L., et al. (2021). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 16(24), 4153-4161. [Link]

  • Mutai, T., et al. (2019). Development of Imidazo[1,2-a]pyridine Derivatives with an Intramolecular Hydrogen-Bonded Seven-Membered Ring Exhibiting Bright ESIPT Luminescence in the Solid State. Organic Letters, 21(7), 2143-2146. [Link]

  • Guzmán, J. D., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Link]

  • Wang, G., Yuan, J., & Li, Y. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6668. [Link]

  • Banasiewicz, M., et al. (2015). Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. Physical Chemistry Chemical Physics. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2019). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). ResearchGate. [Link]

  • Kumar, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. New Journal of Chemistry, 43(40), 16035-16041. [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2021). ResearchGate. [Link]

  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2022). ResearchGate. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach. (2024). ResearchGate. [Link]

  • A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. (2015). RSC Publishing. [Link]

  • New substituted imidaz. (2023). CORE. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). RSC Publishing. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). JLUpub. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). RSC Publishing. [Link]

Sources

challenges in scaling up the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis and scale-up of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercially available drugs.[1][2]

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves two key stages: the construction of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, followed by formylation at the C3 position. The most common and direct method for this formylation is the Vilsmeier-Haack reaction.[3][4] This guide will focus on the challenges that can be encountered during this process, particularly when scaling up the reaction from laboratory to pilot plant or manufacturing scale.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Formylated Product

You've performed the Vilsmeier-Haack formylation on 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, but the yield of the desired carbaldehyde is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from a phosphorus halide (commonly POCl₃) and a formamide (typically DMF).[5][6]

    • Troubleshooting:

      • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.

      • Order of Addition: The order of addition is critical. Typically, POCl₃ is added slowly to chilled DMF. A significant exotherm is expected. If the temperature is not controlled, the reagent can decompose.

      • Reaction Time and Temperature: Allow sufficient time for the Vilsmeier reagent to form before adding the imidazo[1,2-a]pyridine substrate. This is usually done at a low temperature (0-5 °C).

  • Sub-optimal Reaction Temperature: The formylation step itself is temperature-sensitive.

    • Troubleshooting:

      • After the addition of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, the reaction mixture is typically heated.[3] The optimal temperature can vary, but a range of 60-80 °C is common.[4] If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, side reactions and decomposition can occur. A systematic temperature optimization study is recommended for scale-up.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. Reaction times can range from a few hours to overnight.[3]

  • Hydrolysis and Work-up Issues: The iminium salt intermediate formed after the electrophilic attack on the imidazo[1,2-a]pyridine must be carefully hydrolyzed to the aldehyde.

    • Troubleshooting:

      • The reaction mixture is typically quenched by pouring it onto ice water or a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide). This hydrolysis step can be exothermic and needs to be controlled.

      • The pH of the aqueous solution after quenching is important. A basic pH is generally required to neutralize the acidic reaction mixture and facilitate the precipitation of the product.

Problem 2: Formation of Impurities and Side Products

Your final product is contaminated with significant amounts of impurities, making purification difficult.

Potential Causes & Solutions:

  • Di-formylation or Formylation at other positions: While the C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most reactive towards electrophilic substitution, side reactions can occur.

    • Troubleshooting:

      • Stoichiometry of Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent. An excess of the reagent can lead to di-formylation or other side reactions. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the substrate is a good starting point.

      • Reaction Temperature: As mentioned earlier, higher temperatures can promote the formation of side products.

  • Decomposition of Starting Material or Product: The imidazo[1,2-a]pyridine ring system can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Temperature Control: Maintain strict temperature control throughout the reaction.

      • Reaction Time: Avoid unnecessarily long reaction times.

  • Impurities from the Starting Material: The purity of the starting 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is crucial.

    • Troubleshooting:

      • Ensure the starting material is fully characterized and purified before use. Common methods for the synthesis of the imidazo[1,2-a]pyridine core include the condensation of a 2-aminopyridine with an α-haloketone.[3][7]

Problem 3: Challenges in Product Isolation and Purification

You are having difficulty isolating the pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde from the reaction mixture.

Potential Causes & Solutions:

  • Product Solubility: The product may have limited solubility in the work-up solvents, leading to poor recovery.

    • Troubleshooting:

      • After quenching and neutralization, the product often precipitates out of the aqueous solution.[3] Ensure thorough stirring to allow for complete precipitation.

      • If the product remains in the aqueous layer, extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is necessary. The choice of solvent should be based on the product's solubility.

  • Emulsion Formation during Extraction: The presence of DMF and salts can lead to the formation of stable emulsions during aqueous work-up, complicating the separation of layers.

    • Troubleshooting:

      • Addition of brine (saturated NaCl solution) can help to break emulsions.

      • Centrifugation can also be an effective method for separating layers on a laboratory scale.

  • Difficulties with Crystallization: The crude product may be an oil or a solid that is difficult to crystallize.

    • Troubleshooting:

      • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization. Common solvents for crystallization of similar compounds include methanol, ethanol, and mixtures of dichloromethane/hexane.[3]

      • Column Chromatography: If crystallization is not effective, purification by column chromatography on silica gel is a common alternative. A gradient of ethyl acetate in hexane is often a good starting point for the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine?

A typical lab-scale procedure is as follows:

  • Cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for about 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.[3][4]

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., Na₂CO₃ or NaOH solution) until it is alkaline.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent or purify by column chromatography.[3]

Q2: Are there any alternative methods for the synthesis of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core?

Yes, several methods exist for the synthesis of the imidazo[1,2-a]pyridine core. Some common approaches include:

  • Reaction of 2-aminopyridines with α-haloketones: This is a classical and widely used method.[3][7]

  • Copper-catalyzed three-component reactions: These reactions often involve a 2-aminopyridine, an aldehyde, and an alkyne.[7]

  • Groebke–Blackburn–Bienaymé reaction: This is a multicomponent reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[8]

The choice of method will depend on the availability of starting materials, desired substitution patterns, and scalability.

Q3: What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves the use of hazardous reagents and requires careful handling.

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the hydrolysis step are exothermic. Proper cooling and slow addition of reagents are essential to control the temperature and prevent runaway reactions.

  • N,N-dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with care.

Q4: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress. It can be used to determine the percentage of starting material remaining and the amount of product formed.

Q5: What are the typical spectroscopic data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

While the exact values can vary slightly depending on the solvent and instrument, here are some expected spectroscopic features:

  • ¹H NMR: You would expect to see signals for the aldehyde proton (around 10 ppm), aromatic protons on the imidazo[1,2-a]pyridine core and the methoxyphenyl ring, and a singlet for the methoxy group protons (around 3.8 ppm).[3]

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the aldehyde (around 180 ppm), as well as signals for the aromatic carbons.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).[9]

Visualizations and Data

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent  Slow addition of POCl3  (0-5 °C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture  Addition to  Vilsmeier Reagent Reaction_Mixture->Reaction_Mixture Quench Quench on Ice Water Reaction_Mixture->Quench Neutralize Neutralize (e.g., Na2CO3) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Crude_Product Crude Product Filter->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Crude_Product->Crystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product Troubleshooting_Logic Start Low Yield or Impurities Check_Reagents Check Reagent Quality (Anhydrous POCl3, DMF)? Start->Check_Reagents Check_Temp_Control Verify Temperature Control (Reagent Formation & Reaction)? Check_Reagents->Check_Temp_Control Yes Improve_Reagents Use High-Purity, Anhydrous Reagents Check_Reagents->Improve_Reagents No Check_Stoichiometry Review Stoichiometry (Vilsmeier Reagent)? Check_Temp_Control->Check_Stoichiometry Yes Optimize_Temp Optimize Temperature Profile Check_Temp_Control->Optimize_Temp No Check_Workup Optimize Work-up (Quenching, pH, Extraction)? Check_Stoichiometry->Check_Workup Yes Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry No Check_Purification Refine Purification (Crystallization, Chromatography)? Check_Workup->Check_Purification Yes Refine_Workup Modify Work-up Protocol Check_Workup->Refine_Workup No Develop_Purification Develop New Purification Method Check_Purification->Develop_Purification No Pure_Product Pure_Product Check_Purification->Pure_Product Yes Improve_Reagents->Check_Temp_Control Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry->Check_Workup Refine_Workup->Check_Purification Develop_Purification->Pure_Product

Caption: A logical approach to troubleshooting common synthesis issues.

Comparative Reaction Conditions
ParameterCondition ACondition B (Optimized for Scale-up)Rationale for Change
Solvent DMFDichloromethane (DCM) or AcetonitrileEasier to remove during work-up; may reduce emulsion formation.
Temperature 80-90 °C60-70 °CLower temperature can improve selectivity and reduce byproduct formation.
Equivalents of POCl₃ 2.01.2 - 1.5Using a smaller excess of the reagent can minimize side reactions.
Quenching WaterCold aqueous NaHCO₃ solutionDirect neutralization can provide better pH control and product precipitation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PubMed. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • ResearchGate. (2024). Wang-OSO3H catalyzed a greener approach for the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives as potential TNF-α inhibitors | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • PubMed. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

Sources

Vilsmeier Reagent Technical Support Center: Stability, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier Reagent. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent and versatile formylating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are safe, efficient, and reproducible. The Vilsmeier reagent, while indispensable for the synthesis of aldehydes from electron-rich systems, is notoriously unstable and requires meticulous handling. This resource addresses the most common challenges and questions regarding its stability and use.

Section 1: Frequently Asked Questions (FAQs) about Vilsmeier Reagent Stability

This section tackles the most common queries regarding the fundamental properties and stability of the Vilsmeier reagent.

Q1: What is the Vilsmeier reagent and what are its primary stability concerns?

The Vilsmeier reagent is a chloroiminium salt, most commonly generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic species, [(CH₃)₂N=CHCl]⁺, is the active agent in the Vilsmeier-Haack formylation reaction.[1][3]

Its primary stability concerns are twofold:

  • Thermal Instability: The reagent is thermally sensitive and can undergo exothermic decomposition.[1][4] Calorimetric studies have shown that decomposition can start at temperatures as low as 60°C, with the potential for a hazardous runaway reaction at higher temperatures.[4][5]

  • Hygroscopic Nature: The reagent is extremely sensitive to moisture.[4] It readily hydrolyzes in the presence of water, which deactivates the electrophilic iminium salt, leading to reaction failure or significantly reduced yields.[4]

Q2: What is the shelf-life of the Vilsmeier reagent? Can I store it?

Due to its inherent instability, it is strongly recommended to prepare the Vilsmeier reagent fresh (in situ) for immediate use in the same reaction vessel.[1][4] While the reagent is commercially available as a crystalline solid, its storage is not trivial.[4][6] If storage of a pre-formed or commercial reagent is absolutely necessary, it must be under strictly anhydrous conditions (e.g., in a sealed container under inert gas) and at low temperatures (typically -20°C) to minimize both thermal and hydrolytic decomposition.[4][7] Any exposure to atmospheric moisture during storage or handling will degrade the reagent.

Q3: How do temperature and moisture affect the reagent's stability?

Temperature and moisture are the critical factors governing the reagent's viability. The formation of the reagent from DMF and POCl₃ is itself an exothermic process that requires careful temperature control, typically between 0-10°C, to prevent degradation.[1][4] Once formed, elevated temperatures can cause rapid, exothermic decomposition.[5] Moisture acts as a chemical quencher, hydrolyzing the reactive iminium salt back to DMF and other byproducts, rendering it inactive for the desired formylation reaction.

Table 1: Summary of Stability Factors

FactorEffect on Vilsmeier ReagentBest Practice
Moisture/Water Rapid hydrolysis and deactivation.[4]Use oven-dried glassware, anhydrous solvents, and high-purity, dry reagents under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Elevated Temperature (>40-60°C) Promotes exothermic decomposition, potentially leading to a runaway reaction.[1][4]Prepare the reagent at 0-10°C.[1] Run the subsequent formylation at low-to-moderate temperatures, applying heat cautiously only if the substrate is unreactive.[4][8]
Impurities in DMF DMF can decompose to dimethylamine, which can react with and consume the Vilsmeier reagent.[9]Use fresh, high-purity, or freshly distilled DMF. A quick check is to ensure it does not have a strong fishy odor, which indicates dimethylamine contamination.[9]
Q4: What are the visible signs of reagent decomposition?

When prepared in situ from DMF and POCl₃ at low temperatures, the Vilsmeier reagent often forms as a white or off-white precipitate or solid mass.[1] The absence of this solid, or the presence of a dark, tarry, or discolored solution, can be an indicator of decomposition, especially if the temperature was not controlled or if wet reagents were used.[8] However, the appearance can vary, and visual inspection alone is not a definitive measure of the reagent's activity.[4] The most reliable indicator of decomposition is the failure of the subsequent formylation reaction.

Q5: Is it better to prepare the reagent in situ or use a pre-formed/commercial solid?

For the vast majority of lab-scale applications, in situ preparation is the superior method.[4]

  • Causality: Preparing the reagent immediately before use ensures maximum reactivity and minimizes the opportunity for degradation from atmospheric moisture or thermal stress. It bypasses the stringent requirements for long-term anhydrous storage.

  • Practicality: It is more economical and convenient, as it uses common laboratory reagents (DMF, POCl₃) and avoids the procurement and specialized storage of a highly reactive solid.[10]

Using a pre-formed solid is only advantageous when extremely precise stoichiometry is required and the user has validated storage and handling procedures to guarantee its integrity.

Section 2: Best Practices for Handling and Safety

The Vilsmeier reagent and its precursors are hazardous. Adherence to strict safety protocols is mandatory.

Q6: What are the primary hazards associated with preparing the Vilsmeier reagent from POCl₃ and DMF?
  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic, corrosive fumes of hydrochloric acid (HCl) and phosphoric acid.[1][11][12] Inhalation can be fatal and cause severe damage to the respiratory tract, including pulmonary edema.[11][13][14] Skin and eye contact will cause severe chemical burns.[12][14]

  • N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and a reproductive toxin.

  • Reaction Exotherm: The formation of the Vilsmeier reagent is exothermic, as is the final quenching step of the reaction.[1] Poor temperature control can lead to a dangerous increase in temperature and pressure.

Q7: What personal protective equipment (PPE) is required?

Given the hazards, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Check glove compatibility charts. Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron.

  • Work Environment: All operations must be conducted inside a certified chemical fume hood with excellent ventilation to avoid inhalation of toxic vapors.[1][11]

Q8: How should I properly quench a reaction containing Vilsmeier reagent?

The quenching (hydrolysis) of the intermediate iminium salt is highly exothermic and must be performed with extreme caution, especially on a large scale.[1]

Protocol 2: Safe Quenching of Vilsmeier Reactions
  • Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water, or a chilled, saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[1][4] The volume should be sufficient to absorb the heat of the quench (typically 5-10 times the reaction volume).

  • Cooling: Ensure both the reaction mixture and the quench beaker are cooled to 0°C in an ice bath.

  • Slow Addition: CRITICAL STEP: Slowly and carefully transfer the reaction mixture to the quenching solution dropwise or via a cannula. Never add water or the quenching solution to the reaction mixture. This reverse addition can create a localized, violent exotherm.

  • Monitoring: Monitor the temperature of the quenching beaker throughout the addition, ensuring it remains low.

  • Hydrolysis: After the addition is complete, continue to stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis of the iminium salt.[1]

  • Workup: Proceed with neutralization (if necessary) and standard aqueous workup to extract the product.

Q9: How should I dispose of waste from a Vilsmeier-Haack reaction?

Waste should be segregated into an appropriate chlorinated hazardous waste container. The primary concern is the presence of unreacted POCl₃ and the chloroiminium salt. The aqueous waste from the workup should be neutralized before disposal. Never mix Vilsmeier waste with incompatible materials, such as acetone, with which POCl₃ can react explosively.[15] Follow all local and institutional guidelines for hazardous waste disposal.

Section 3: Troubleshooting Guide for Vilsmeier-Haack Reactions

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q10: My reaction is not working (low to no yield). What are the common causes?

This is the most frequent issue and can almost always be traced back to the stability and activity of the Vilsmeier reagent itself.

Table 2: Troubleshooting Low-Yield Vilsmeier-Haack Reactions

ProblemPotential Cause(s)Recommended Solution(s)
No Product Formation 1. Inactive Vilsmeier Reagent: The most likely cause. Reagent was deactivated by moisture from glassware, solvents, or the substrate.[4][8] 2. Substrate is Not Electron-Rich Enough: The Vilsmeier reagent is a weak electrophile and requires an activated aromatic or heterocyclic ring.[16][17]1. Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware and cool under inert gas. Use freshly opened or distilled anhydrous solvents. Ensure your substrate is dry. Prepare the reagent at 0°C and use it immediately.[4] 2. Verify Substrate Reactivity: Check literature precedents. If your substrate has electron-withdrawing groups, the reaction may require more forcing conditions or may not be feasible.[8]
Low Product Yield 1. Impure Reagents: Old DMF containing dimethylamine; low-quality POCl₃.[9] 2. Incomplete Reagent Formation: Insufficient reaction time or incorrect stoichiometry during reagent preparation. 3. Suboptimal Reaction Temperature: Reaction may be too slow at low temperatures for less reactive substrates.1. Use High-Purity Reagents: Use a fresh bottle of DMF or distill it before use. Use high-purity POCl₃.[8] 2. Optimize Formation: Allow the DMF/POCl₃ mixture to stir for 30-60 minutes at 0°C before adding the substrate.[1] 3. Cautious Heating: After adding the substrate at 0°C, allow the reaction to warm to room temperature. If TLC monitoring shows slow conversion, gently heat the reaction (e.g., 40-60°C), but with extreme caution due to the reagent's thermal instability.[1][4]
Q11: I'm observing a dark, tar-like substance instead of my product. What went wrong?

The formation of intractable tars or polymers is typically caused by:

  • Runaway Reaction: Inadequate temperature control during reagent formation or after substrate addition led to decomposition of the reagent and/or the substrate.[8] This is particularly common with sensitive substrates like furans.[8]

  • Strongly Acidic Conditions: The reaction byproducts (HCl, phosphoric acid) can cause acid-sensitive substrates to polymerize or degrade, especially at elevated temperatures.

Solution: Maintain strict temperature control, starting at 0°C or below. For sensitive substrates, add the substrate solution slowly to the pre-formed reagent at low temperature. Avoid excessive heating.

Q12: The reaction is very sluggish. Can I heat it?

Yes, gentle heating (e.g., 40-60°C) can be applied to drive sluggish reactions to completion, and is often required for moderately activated substrates.[1] However, this must be done cautiously. The key is to balance the need for increased reaction rate against the risk of thermal decomposition. Always monitor the reaction closely by TLC and use the minimum temperature and time necessary.

Q13: How can I confirm the Vilsmeier reagent has formed successfully before adding my substrate?

While a definitive, simple inline test is difficult, a strong indicator of successful formation is the appearance of a white or off-white precipitate when POCl₃ is added to DMF at 0°C.[1] This self-validating visual cue provides confidence before committing your valuable substrate. If the solution remains clear or becomes discolored without forming a precipitate, it is best to discard the preparation and start over, paying closer attention to anhydrous technique.

Section 4: Protocols and Diagrams

Protocol 1: Step-by-Step Guide for In Situ Preparation of Vilsmeier Reagent (DMF/POCl₃)

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

  • Glassware Preparation: Thoroughly oven-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Setup: In the flask, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent). In the dropping funnel, place phosphorus oxychloride (POCl₃) (typically 1.0-1.2 equivalents relative to the substrate).

  • Cooling: Cool the flask containing DMF to 0°C using an ice-water bath.

  • Reagent Formation: Begin stirring the DMF and add the POCl₃ from the dropping funnel dropwise. CRITICAL STEP: The addition must be slow and controlled to maintain the internal reaction temperature below 10°C.[1]

  • Stirring: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate is a positive indicator that the Vilsmeier reagent has been generated.[1]

  • Substrate Addition: Dissolve your electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF, DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction: After substrate addition, the reaction can be stirred at 0°C, allowed to warm to room temperature, or gently heated as required, while monitoring progress by TLC.[1]

  • Workup: Once the reaction is complete, proceed with the safe quenching protocol described in Q8 .

Diagrams
Diagram 1: Formation of the Vilsmeier Reagent

G cluster_reactants Reactants DMF DMF (N,N-Dimethylformamide) Intermediate Adduct Intermediate DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Reagent Vilsmeier Reagent (Chloroiminium Salt) Intermediate->Reagent Elimination Byproduct Dichlorophosphate Anion (PO₂Cl₂⁻) Intermediate->Byproduct G cluster_reaction Vilsmeier-Haack Formylation Substrate Electron-Rich Arene (e.g., Pyrrole) Sigma Sigma Complex (Iminium Intermediate) Substrate->Sigma Electrophilic Attack Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Reagent->Sigma Hydrolysis Aqueous Workup (Quenching) Sigma->Hydrolysis Product Aryl Aldehyde (Final Product) Hydrolysis->Product Hydrolysis

Caption: General mechanism of electrophilic attack and hydrolysis.

Diagram 3: Troubleshooting Workflow for Failed Vilsmeier Reactions

G Start Reaction Failed (Low/No Yield) Check_Anhydrous Were all reagents/solvents anhydrous and glassware dry? Start->Check_Anhydrous Check_Purity Are DMF and POCl₃ fresh and high-purity? Check_Anhydrous->Check_Purity Yes Fix_Anhydrous Solution: Redo reaction with rigorous anhydrous technique. Check_Anhydrous->Fix_Anhydrous No Check_Temp Was temperature controlled during reagent formation (0-10°C)? Check_Purity->Check_Temp Yes Fix_Purity Solution: Use new/distilled reagents. Check_Purity->Fix_Purity No Check_Substrate Is the substrate sufficiently electron-rich? Check_Temp->Check_Substrate Yes Fix_Temp Solution: Redo reaction, ensuring slow addition and cooling. Check_Temp->Fix_Temp No Fix_Substrate Solution: Consider a different formylation method or more forcing conditions (cautious heating). Check_Substrate->Fix_Substrate No

Caption: A logical workflow for troubleshooting failed reactions.

References
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27385. [Link]

  • Patil, P. S., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1136-1144. [Link]

  • Synthesis Using Vilsmeier Reagents. (n.d.). ResearchGate. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. [Link]

  • Lanxess. (n.d.). Product Safety Assessment: Phosphorus oxychloride. [Link]

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Technical Support Center: Purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often synthesized via multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction or through formylation of a pre-existing imidazo[1,2-a]pyridine core.[1][2]

Achieving high purity is critical for subsequent applications, yet researchers frequently encounter challenges in removing starting materials, reagents, and reaction byproducts. This guide provides in-depth, practical solutions to common purification problems, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and provides a rapid diagnostic framework.

Q1: My crude product is a dark, oily residue instead of the expected yellow solid. What went wrong?

A1: This is a frequent issue often pointing to residual high-boiling point solvents or incomplete reaction leading to a mixture of products.

  • Residual Solvent: If you used a solvent like N,N-Dimethylformamide (DMF), especially in a Vilsmeier-Haack formylation, it can be difficult to remove completely.[3] Co-evaporation with a high-boiling, non-polar solvent like toluene under reduced pressure can be effective.

  • Incomplete Reaction/Side Products: The dark color suggests the presence of polymeric or degradation byproducts. This may result from excessive heating or incorrect stoichiometry. Before attempting advanced purification, it's crucial to perform a preliminary analysis using Thin Layer Chromatography (TLC) to assess the complexity of the mixture.

Q2: My TLC plate shows multiple spots. What are the likely identities of the main impurities?

A2: The identity of impurities is directly linked to the synthetic route used. Here are the most common culprits:

  • Unreacted Starting Materials:

    • 2-Aminopyridine derivative: This is a relatively polar and basic compound. It will typically appear as a spot with a lower Retention Factor (R_f) on silica gel TLC plates and may streak.

    • 2-Bromo-1-(4-methoxyphenyl)ethanone (if used in synthesis): This α-haloketone is a key starting material in some synthetic routes.[4] It is less polar than the aminopyridine but generally more polar than the final product.

    • Unformylated 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: If you performed a formylation reaction, the unreacted parent molecule is a major potential impurity.[5] It is significantly less polar than the desired aldehyde product and will have a much higher R_f value.

  • Reagent-Derived Impurities:

    • Phosphorus Oxychloride (POCl_3) Residues: From Vilsmeier-Haack reactions, these are typically hydrolyzed during aqueous workup but can lead to acidic impurities if the quench is incomplete.[6]

Q3: Is it possible to purify this compound without resorting to column chromatography?

A3: In some cases, yes. If the primary impurities are unreacted starting materials and the crude product is mostly solid, recrystallization or an acid-base extraction can be effective.

  • Recrystallization: This is the preferred method if the desired product is highly crystalline and the impurities have different solubility profiles. A successful recrystallization can yield very pure material.

  • Acid-Base Extraction: The basic nitrogen on the pyridine ring of the unreacted 2-aminopyridine allows for its removal by washing the organic phase with a dilute acid (e.g., 1M HCl). The desired product is less basic and will remain in the organic layer.

However, for removing byproducts with similar polarity, such as isomers or the unformylated precursor, flash column chromatography is often unavoidable for achieving high purity (>98%).[7]

Section 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for tackling specific purification challenges.

Problem A: Removing Unreacted Starting Materials & Reagents

These impurities typically have significantly different polarities and chemical properties from the desired product, making their removal relatively straightforward.

This protocol is highly effective for removing basic starting materials like 2-aminopyridine and acidic residues from reagents like POCl_3.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Removes Basic Impurities): Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). The basic 2-aminopyridine will protonate and move into the aqueous layer. Repeat this wash twice.

  • Base Wash (Removes Acidic Impurities): Wash the organic layer with a saturated solution of Sodium Bicarbonate (NaHCO_3) to neutralize any remaining acid.

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, now free of acid/base impurities.

Recrystallization is ideal when the crude product is a solid and contains modest levels of impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemBoiling Point (°C)PolarityComments
Methanol (MeOH) 65HighA documented solvent for crystallizing similar compounds.[5] Good for removing less polar impurities.
Ethanol (EtOH) 78HighSimilar to methanol, but the slightly lower polarity may improve recovery.
Isopropanol (IPA) 82MediumA good balance of polarity and boiling point.
Ethyl Acetate/Hexane ~69TunableDissolve in a minimum of hot EtOAc, then add Hexane dropwise until turbidity appears. Cool slowly. Excellent for removing both more and less polar impurities.
DCM/Hexane ~40TunableSimilar to EtOAc/Hexane but for more heat-sensitive applications.

Step-by-Step Recrystallization:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Problem B: Separation from Structurally Similar Byproducts

The most challenging impurity to remove is often the unformylated precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, as its polarity is quite close to the target aldehyde. In this scenario, flash column chromatography is the most robust solution.[8][9]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Determine R_f values) Solvent 2. Select Eluent System (e.g., Hexane:EtOAc) TLC->Solvent Guides choice Slurry 3. Prepare Silica Slurry & Pack Column Solvent->Slurry Sample 4. Prepare Sample (Dry load or minimal solvent) Slurry->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Solvent System Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. TLC Fractions to Identify Product Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Purity 11. Final Purity Check (NMR, LC-MS) Evaporate->Purity

Caption: Workflow for purification by flash column chromatography.

  • TLC Analysis: First, analyze your crude mixture by TLC using a silica gel plate. Test various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).[10] The goal is to find a system where the desired product has an R_f value of approximately 0.3-0.4, and there is clear separation from other spots.

Table 2: Trial Eluent Systems for Chromatography

Eluent System (v/v)Expected Product R_fNotes
Hexane:EtOAc (90:10)~0.5 - 0.6Good for eluting the less polar unformylated precursor first.[10]
Hexane:EtOAc (70:30)~0.3 - 0.4Often an optimal condition for separating the desired aldehyde.[8]
DCM:Hexane (70:30)~0.4 - 0.5An alternative system if separation is poor in EtOAc.[10]
DCM:MeOH (98:2)~0.3For more polar impurities that are not moving in other systems.
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., Hexane).[11] Pour the slurry into your column and use gentle pressure to pack it evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent mixture. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection: Begin eluting with your chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure desired product. Evaporate the solvent under reduced pressure to obtain the purified 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Section 3: Purity Verification

After purification, it is essential to confirm the identity and purity of the final compound.

  • Thin Layer Chromatography (TLC): A purified compound should appear as a single spot on a TLC plate in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.[5] The aldehyde proton should appear as a sharp singlet at approximately 10.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the exact molecular weight of the compound, matching its chemical formula C₁₅H₁₂N₂O₂.[12][13]

By following these troubleshooting guides and detailed protocols, researchers can effectively overcome common purification challenges and obtain high-purity 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for their research endeavors.

References

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

  • Montaño, R. G., et al. (2021). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(23), 7175. [Link]

  • Wang, X., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Communications Chemistry, 6(1), 93. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Varlamov, A. V., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2768–2776. [Link]

  • Khademinia, S., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482–487. [Link]

  • Ghosh, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5965–5974. [Link]

  • Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4905. [Link]

  • Li, J., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4905. [Link]

  • Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o979–o980. [Link]

  • S. L. S., & Kumar, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(118), 97669–97697. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Iacobazzi, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 836–862. [Link]

  • Sharma, V., & Kumar, V. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1083–1132. [Link]

  • Kumar, A., et al. (2014). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry, 16(2), 647–651. [Link]

  • Lee, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4692–4696. [Link]

  • Das, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28247–28271. [Link]

  • Iacobazzi, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 836–862. [Link]

  • Kurva, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5183. [Link]

  • da Silva, F. M., et al. (2020). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 16, 1148–1158. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2021). Groebke-Blackburn-Bienaymé, multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 13(15), 1385–1407. [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Parameters for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during this important synthetic transformation. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of new therapeutic agents.[1][2][3] This document provides in-depth technical guidance in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyridines, offering systematic approaches to identify and resolve them.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue in organic synthesis and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective approach to resolving this.[4]

1. Reagent Purity and Stability:

  • 2-Aminopyridine Substrates: Ensure the purity of your substituted 2-aminopyridines. Impurities can act as catalyst poisons or participate in side reactions.

  • Carbonyl Compounds/Alkynes: Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.[5] Ketones, especially α-haloketones, should be used with care as they can be lachrymatory and unstable. For multicomponent reactions involving isocyanides, be aware that they can degrade upon storage.[5]

  • Solvents: Ensure solvents are of the appropriate grade and are anhydrous if the reaction is sensitive to moisture.[4]

2. Reaction Conditions:

  • Temperature: The optimal temperature can vary significantly depending on the specific reaction. While some reactions proceed at room temperature, others may require heating to overcome activation barriers.[5] Conversely, excessive heat can lead to decomposition of starting materials or products.[4] A systematic temperature screen is recommended. For instance, in a copper-catalyzed synthesis from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[6]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.

  • Atmosphere: Many organic reactions are sensitive to atmospheric oxygen and moisture.[4] If your chosen methodology is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket. Some copper-catalyzed reactions, however, utilize air as a green oxidant.[6]

3. Catalyst Activity and Choice:

  • Catalyst Deactivation: The catalyst may be inactive or deactivated. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, ensure they are stored under appropriate conditions.

  • Catalyst Screening: The choice of catalyst is critical. For example, in a study on the synthesis of imidazo[1,2-a]pyrimidines, PdCl2 was found to be a more effective catalyst than other metal salts like CuCl2.[7] In some multicomponent reactions, iodine has been shown to be a cost-effective and eco-friendly catalyst.[8][9]

Troubleshooting Flowchart for Low Yield:

G start Low or No Yield reagent_check Check Reagent Purity & Stability start->reagent_check conditions_check Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK fail Issue Persists reagent_check->fail Impure Reagents catalyst_check Assess Catalyst Activity conditions_check->catalyst_check Conditions Optimized conditions_check->fail Suboptimal Conditions workup_check Review Workup & Purification catalyst_check->workup_check Catalyst Active catalyst_check->fail Inactive Catalyst success Improved Yield workup_check->success Optimized Workup workup_check->fail Product Loss During Workup

Caption: A systematic approach to troubleshooting low reaction yields.

Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired imidazo[1,2-a]pyridine?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction parameters.

1. Temperature Control:

  • Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic side products. Conversely, in some cases, higher temperatures may be required to favor the desired product.

2. Solvent Effects:

  • The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. A solvent screen is a valuable tool for optimization. For example, in a copper-catalyzed synthesis, DMF was identified as the optimal solvent.[6] In a one-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines, n-BuOH was found to be the most suitable solvent as it facilitated product precipitation.[1]

3. Order of Addition of Reagents:

  • In multicomponent reactions, the order of addition of reactants can be crucial. For instance, pre-forming the imine intermediate before the addition of the third component can sometimes minimize side reactions.[8]

4. Catalyst and Ligand Choice:

  • The choice of catalyst and, if applicable, the ligand can have a profound impact on selectivity. For transition-metal-catalyzed reactions, screening different ligands can help to suppress unwanted side reactions.[10]

Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, even after an extended period. What should I investigate?

Answer: An incomplete reaction can be due to several factors, from reagent stoichiometry to catalyst deactivation.

1. Stoichiometry of Reactants:

  • Ensure the correct stoichiometry of all reactants. In some cases, using a slight excess of one of the reactants can drive the reaction to completion.

2. Inefficient Mixing:

  • In heterogeneous reactions, or reactions with viscous mixtures, inefficient stirring can lead to poor reaction rates.[4] Ensure that the stirring is vigorous enough to ensure proper mixing of all components.

3. Product Inhibition or Decomposition:

  • The desired product may be inhibiting the catalyst or may be unstable under the reaction conditions.[4] Monitoring the reaction profile over time with techniques like LC-MS can help to identify if the product is degrading.

4. Catalyst Loading:

  • The catalyst loading may be too low. A systematic variation of the catalyst loading can help to find the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several robust methods exist for the synthesis of imidazo[1,2-a]pyridines. Some of the most common include:

  • Tschitschibabin Reaction: The condensation of 2-aminopyridines with α-haloketones.[11][12]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2]

  • Copper-Catalyzed Reactions: Copper catalysts are widely used in various synthetic routes, including the aerobic oxidative cyclization of pyridines with ketone oxime esters and the reaction of aminopyridines with nitroolefins.[3][6][13]

  • Catalyst- and Solvent-Free Synthesis: Some methods have been developed that proceed efficiently without the need for a catalyst or solvent, often at slightly elevated temperatures.[11][14]

Q2: How do I choose the right solvent for my imidazo[1,2-a]pyridine synthesis?

A2: Solvent choice is critical and can significantly impact reaction yield and selectivity. A solvent screen is highly recommended. Consider the following factors:

  • Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize intermediates.

  • Boiling Point: The boiling point of the solvent will determine the accessible temperature range for the reaction.

  • Coordinating Ability: Some solvents can coordinate to metal catalysts, which can either enhance or inhibit their activity.

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may interfere with certain reaction mechanisms.

Recommended Solvents for Screening:

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Toluene2.4111Common non-polar solvent for reflux conditions.[13]
Dichloromethane (DCM)9.140Good for reactions at or below room temperature.
Acetonitrile (ACN)37.582Polar aprotic solvent, often used in metal-catalyzed reactions.
N,N-Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent, can be effective in copper-catalyzed reactions.[6]
Ethanol24.678Protic solvent, can be a good choice for some multicomponent reactions.[8]
Water80.1100A green solvent option for certain reactions.[13]

Q3: Can microwave irradiation be used to improve the synthesis of imidazo[1,2-a]pyridines?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective technique for the preparation of imidazo[1,2-a]pyridines.[2][11] The main advantages include:

  • Reduced Reaction Times: Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[11][15]

  • Improved Yields: In many cases, microwave heating leads to higher product yields and cleaner reaction profiles.[11][15]

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can lead to higher purity of the final product.[11]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Nitroolefins

This protocol is adapted from a reported copper(I)-catalyzed method.[6]

Workflow Diagram:

G reagents Combine 2-aminopyridine, nitroolefin, and CuBr in DMF heat Heat at 80 °C under air reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Imidazo[1,2-a]pyridine purify->product

Caption: Workflow for copper-catalyzed imidazo[1,2-a]pyridine synthesis.

Step-by-Step Methodology:

  • To a reaction vessel, add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (3 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: General Procedure for a Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a general representation of the GBB reaction for imidazo[1,2-a]pyridine synthesis.[1][5]

Step-by-Step Methodology:

  • To a reaction flask, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of an acid catalyst (e.g., NH4Cl, 10 mol%).

  • Add a suitable solvent (e.g., methanol or ethanol).

  • Stir the mixture at room temperature for a short period to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure imidazo[1,2-a]pyridine product.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Shaabani, A., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1446–1452. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • BenchChem. (2025). troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. Benchchem.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Ghosh, S., & Mishra, S. (2011). A one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, in the presence of the copper(I) iodide-CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene, generates the corresponding imidazo[1,2-a]pyridines in high to excellent yields. Synthesis, 2011(21), 3463-3470. [Link]

  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Rodríguez, J. A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(10), 3629-3640. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Zhu, D.-J., et al. (2012). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 53(4), 416-419. [Link]

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Validation & Comparative

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Platform for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Inhibitors of Cyclin-Dependent Kinases and PI3-Kinases

In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors is a central theme. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure, demonstrating a remarkable versatility in binding to the ATP pocket of various kinases.[2] This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives that have been developed as inhibitors of two critical classes of kinases: Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks). We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to characterize these inhibitors, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

The Imidazo[1,2-a]pyridine Core: A Foundation for Kinase Selectivity and Potency

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This planar, aromatic structure provides a rigid framework that can be strategically functionalized at multiple positions to achieve high affinity and selectivity for the target kinase. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the carbon backbone allows for the introduction of various substituents that can interact with specific residues in the ATP-binding pocket of a kinase.

Caption: General structure of the imidazo[1,2-a]pyridine scaffold.

The versatility of this scaffold is underscored by its presence in a range of biologically active compounds, including those targeting kinases involved in cell cycle progression and survival pathways.[2]

Case Study 1: Imidazo[1,2-a]pyridine Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent and selective CDK inhibitors.

A notable example is AZ703 , a selective inhibitor of CDK1 and CDK2.[3] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5]

Structure-Activity Relationship (SAR) Insights:

The development of AZ703 and related compounds has provided valuable insights into the SAR of imidazo[1,2-a]pyridine-based CDK inhibitors. Key modifications on the scaffold have been shown to significantly impact potency and selectivity. For instance, substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring are crucial for interaction with the hinge region of the kinase, while modifications at the 6- and 8-positions can be tailored to exploit interactions with the solvent-exposed region, thereby enhancing selectivity.

Comparative Performance of Representative Imidazo[1,2-a]pyridine CDK Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cellular ActivityReference
AZ703 CDK1/Cyclin B, CDK2/Cyclin E29, 34Induces G1, S, and G2-M phase arrest; potent antiproliferative activity[3][4]

Case Study 2: Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is one of the most common oncogenic events in human cancers. The imidazo[1,2-a]pyridine scaffold has been explored as a template for the design of novel PI3K inhibitors, often through a scaffold-hopping approach from known PI3K inhibitors like GDC-0941.[6]

Researchers have designed and synthesized series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives and evaluated their activity against PI3Kα.[7] These studies have demonstrated that strategic modifications of the imidazo[1,2-a]pyridine core can lead to potent and selective PI3Kα inhibitors with nanomolar potency.[7]

Structure-Activity Relationship (SAR) Insights:

For imidazo[1,2-a]pyridine-based PI3K inhibitors, SAR studies have revealed that:

  • Substituents at the 8-position can project into the affinity binding pocket of PI3Kα, forming hydrogen bonds with key residues like Lys802.[7]

  • Modifications at the 2-position, such as the introduction of a morpholinyl amide group, are important for maintaining potency.[7]

  • Alterations at the 6-position can be used to fine-tune the physicochemical properties of the compounds.

Comparative Performance of a Representative Imidazo[1,2-a]pyridine PI3Kα Inhibitor
Compound ExampleTarget KinaseIC50 (nM)Cellular ActivityReference
Compound 35 (from Li et al.) PI3Kα150Acceptable antiproliferative activity in PIK3CA-mutated cancer cells; induces cell cycle arrest and apoptosis.[7]

Experimental Protocols for Kinase Inhibitor Characterization

To ensure the scientific integrity of the data presented, it is crucial to employ robust and validated experimental methods. Below are detailed, step-by-step protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a popular choice for in vitro kinase activity measurement due to their high sensitivity and low background.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in an appropriate buffer.

    • Prepare a stock solution of the ULight-labeled substrate.

    • Prepare a stock solution of ATP.

    • Prepare a stock solution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO.

    • Prepare a stop/detection buffer containing EDTA and the europium-labeled antibody.

  • Assay Procedure:

    • Add 2.5 µL of the test compound (serially diluted in DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 TR-FRET Kinase Assay Workflow Start Prepare Reagents Step1 Add Inhibitor to Plate Start->Step1 Step2 Add Kinase/Substrate Mix Step1->Step2 Step3 Add ATP to Start Reaction Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Stop/Detection Buffer Step4->Step5 Step6 Incubate Step5->Step6 Step7 Read Plate Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor.

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement in a Cellular Context: Western Blotting

To confirm that a kinase inhibitor is engaging its intended target within a cell, it is essential to assess the phosphorylation status of the kinase's downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using a phospho-specific antibody, one can measure the level of phosphorylation of a target protein, which is an indicator of the upstream kinase's activity.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the imidazo[1,2-a]pyridine inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb for CDK inhibitors or anti-phospho-AKT for PI3K inhibitors).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities. To ensure equal protein loading, re-probe the membrane with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Compare the levels of the phosphorylated protein in treated versus untreated cells to assess the inhibitor's effect on target engagement.

cluster_0 Signaling Pathway Inhibition Kinase Active Kinase Substrate Substrate Kinase->Substrate Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response

Caption: Inhibition of a kinase signaling pathway by an imidazo[1,2-a]pyridine derivative.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of derivatives targeting CDKs and PI3Ks highlights the adaptability of this core structure to different kinase ATP-binding sites. The success of compounds like AZ703 in preclinical studies and the promising activity of novel PI3K inhibitors underscore the therapeutic potential of this chemical class.

Future efforts in this field will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. The use of advanced techniques such as structure-based drug design and computational modeling will continue to be instrumental in guiding the rational design of next-generation imidazo[1,2-a]pyridine-based kinase inhibitors. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of these future compounds, ensuring that only the most promising candidates advance toward clinical development.

References

  • Cai D, Byth KF, Shapiro GI. AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9. Cancer Res. 2006 Jan 1;66(1):435-44.
  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. AACR Journals. Available from: [Link]

  • Byth KF, Geh C, Forder CL, Oakes SE, Thomas AP. The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2006 Mar;5(3):655-64.
  • The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor. Mol Cancer Ther 2006;5(3):655–64. Available from: [Link]

  • Saracatinib. NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

  • CCT129202. AdooQ BioScience. Available from: [Link]

  • Saracatinib. PubChem. National Center for Biotechnology Information. Available from: [Link]

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  • SARACATINIB. precisionFDA. U.S. Food and Drug Administration. Available from: [Link]

  • Wang T, et al. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem. 2020 Dec 1;28(23):115775.
  • Altaher AMH, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022 Sep 1;23(9):2943-2951.
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  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available from: [Link]

  • Narayan A, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e200324228067.
  • Aertgeerts K, et al. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorg Med Chem Lett. 2013 Dec 15;23(24):6819-24.
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. National Center for Biotechnology Information. Available from: [Link]

  • Barlaam B, et al. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1874-8.
  • Belanger DB, et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med Chem Lett. 2010 Aug 12;1(5):214-8.
  • Li M, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorg Med Chem. 2021 Jan 15;30:115949.
  • Bavetsias V, et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012 Oct 25;55(20):8722-40.

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A Senior Application Scientist's Guide to Purity Validation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular scaffold of imidazo[1,2-a]pyridine is of significant interest due to its prevalence in marketed drugs for various therapeutic areas, including anti-ulcer and anti-anxiety medications.[1] The subject of our analysis, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Molecular Formula: C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ), serves as a critical building block in the synthesis of these complex active pharmaceutical ingredients (APIs).[2][3] The purity of such an intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and therapeutic effect of the final drug product.[4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this key intermediate. We will focus on the gold-standard method, High-Performance Liquid Chromatography (HPLC), detailing a robust protocol and the scientific rationale behind its parameters. Furthermore, we will objectively compare HPLC with viable alternatives, providing the data and insights necessary for researchers and drug development professionals to make informed decisions for their specific analytical challenges.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a moderately polar, non-volatile organic molecule like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, RP-HPLC is the undisputed method of choice for purity assessment.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related structural impurities and degradation products.

Causality Behind the Method: Why These Parameters?

The development of a robust HPLC method is a process of systematic, science-led choices. Here, we dissect the reasoning behind each parameter selected for this specific analyte.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. The long alkyl chains provide a highly hydrophobic stationary phase. This is crucial for retaining our analyte, which possesses moderate polarity, allowing for effective separation from both more polar and less polar impurities based on differential partitioning.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (0.1% Formic Acid in Water) and an organic solvent (Acetonitrile) is employed.

    • Formic Acid: The addition of a small amount of acid to the aqueous phase serves to protonate any residual silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing and improves peak shape. It also ensures the analyte is in a consistent, neutral state, leading to reproducible retention times.

    • Acetonitrile: Chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at the chosen detection wavelength.

    • Gradient Elution: A gradient, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is essential. This ensures that early-eluting, highly polar impurities are well-resolved at the beginning of the run, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable timeframe, preventing excessive peak broadening.

  • Detector and Wavelength: The imidazo[1,2-a]pyridine core and the methoxyphenyl group are strong chromophores. A Diode Array Detector (DAD) or UV-Vis detector is ideal. By scanning the UV spectrum of the analyte, a wavelength maximum (λmax) can be determined to ensure maximum sensitivity for the main peak and potential impurities. For this class of compounds, a wavelength between 280-310 nm typically provides excellent response.

Experimental Workflow: A Visual Guide

The entire HPLC process, from sample preparation to final analysis, follows a logical and controlled sequence to ensure data integrity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Analyte Accurately p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) p1->p2 p3 Sonicate & Vortex to Ensure Dissolution p2->p3 p4 Filter through 0.45µm Syringe Filter p3->p4 s3 Autosampler (Inject Sample) p4->s3 Inject into System s1 Mobile Phase Reservoirs s2 Pump (Gradient Control) s1->s2 s2->s3 s4 Column (Separation Occurs) s3->s4 s5 Detector (DAD/UV) (Signal Acquisition) s4->s5 d1 Chromatography Data System (CDS) s5->d1 Transmit Signal d2 Integrate Peaks & Calculate Area % d1->d2 d3 Generate Report (Purity, SST) d2->d3

Caption: A typical workflow for HPLC purity analysis.

Detailed HPLC Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for instrument control and data processing.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18.1-22 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 295 nm

| Run Time | 22 minutes |

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. System Suitability Testing (SST): Before sample analysis, the system's fitness for purpose must be verified according to pharmacopeial standards like USP <621>.[7][8][9]

  • Inject the standard solution five times.

  • The % Relative Standard Deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plate count should be ≥ 2000.

5. Analysis Procedure:

  • Perform a blank injection (diluent only).

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Calculate purity by the area percent method, disregarding any peaks from the blank.

Method Validation: A Trust-Building Exercise

A protocol is only trustworthy if it is validated. The validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13] This process demonstrates that the analytical method is suitable for its intended purpose.

Validation_Pyramid cluster_core Core Performance cluster_range Quantitative Range cluster_limits Detection Limits Accuracy Accuracy (% Recovery) Robustness Robustness (Minor variations) Accuracy->Robustness Precision Precision (Repeatability & Intermediate) Precision->Robustness Specificity Specificity (Resolution from impurities) Specificity->Accuracy Specificity->Precision Linearity Linearity (Correlation Coefficient) Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantitation (LOQ) Range->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

Summary of Validation Parameters & Typical Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (using DAD) shows no co-elution. Impurities are resolved from the main peak with a resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met when parameters like flow rate (±0.1 mL/min) and column temperature (±2°C) are varied.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the premier choice, other techniques have their place. A comprehensive evaluation requires comparing it against alternatives.

Alternative 1: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of TLC that offers enhanced separation efficiency and quantitative possibilities.[14][15][16] It is a planar chromatography technique where samples are spotted on a plate coated with a stationary phase (e.g., silica gel), and a mobile phase moves up the plate via capillary action.[14][17]

  • Advantages over HPLC:

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate, making it very fast for screening purposes.[17][18]

    • Lower Cost: Uses significantly less solvent per sample and the initial equipment cost can be lower.[18]

    • Robustness to Matrix: Since the plate is disposable, complex or "dirty" samples that might clog an HPLC column can be analyzed with less sample preparation.[18]

  • Disadvantages compared to HPLC:

    • Lower Resolution: The separation efficiency (plate number) is generally lower than that of a modern HPLC column, meaning closely related impurities may not be resolved.

    • Quantitation Challenges: While quantitative analysis is possible with a densitometer, it is often less precise and accurate than HPLC with UV detection.[16]

    • Automation: While some steps are automated, it is generally a more manual and offline process compared to a fully automated HPLC system.[14]

Alternative 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[19][20]

  • Applicability for this Analyte: Direct analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde by GC is not feasible. Its high molecular weight and polarity result in it being non-volatile; it would likely decompose in the high temperatures of the GC injection port rather than vaporize.[21]

  • Derivatization - A Complex Workaround: To make the analyte suitable for GC, a chemical derivatization step would be required.[21][22] This involves reacting the molecule to create a more volatile and thermally stable derivative (e.g., through silylation). However, this introduces significant drawbacks:

    • Method Complexity: Adds extra steps to sample preparation, increasing the potential for error and variability.[23]

    • Incomplete Reactions: The derivatization reaction may not go to completion, leading to multiple peaks for a single compound and inaccurate quantification.

    • Impurity Profile: The derivatization process itself can introduce new impurities, complicating the purity assessment.

Head-to-Head Performance Comparison
FeatureRP-HPLCHPTLCGC (with Derivatization)
Resolution Very HighModerateHigh (for volatile derivatives)
Sensitivity High to Very HighModerate to HighVery High (with specific detectors)
Quantitative Accuracy ExcellentGoodFair to Good (depends on reaction)
Throughput ModerateVery HighLow to Moderate
Sample Preparation Simple (dissolve & filter)Simple (dissolve)Complex (derivatization required)
Cost per Sample ModerateLowHigh (due to reagents/time)
Suitability for Analyte Excellent (Ideal Method) Good (for Screening) Poor (Not Recommended)

Conclusion and Recommendations

For the definitive validation of purity for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally recommended method. Its superior resolution, quantitative accuracy, and established validation frameworks align perfectly with the stringent requirements of the pharmaceutical industry. The detailed protocol provided herein, when fully validated according to ICH Q2(R1) guidelines, constitutes a trustworthy and self-validating system for routine quality control and regulatory submissions.[10][13]

HPTLC serves as a valuable complementary technique . It is highly effective for rapid, high-throughput screening of multiple batches or for in-process controls where speed is more critical than ultimate resolution.

Gas Chromatography is not a suitable or practical alternative for this non-volatile compound. The necessity of a complex and potentially unreliable derivatization step makes it an inefficient and problematic choice for routine purity analysis.

By selecting the appropriate analytical tool based on a sound scientific rationale, researchers and drug development professionals can ensure the integrity of their chemical intermediates, which is the foundation upon which safe and effective medicines are built.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Analyzing Non-Volatile Compounds with GC-MS: A Guide Source: ALWSCI URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions Source: Chromatography Forum URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Source: ALWSCI URL: [Link]

  • Title: High-Performance Thin-Layer Chromatography (HPTLC) Source: JoVE URL: [Link]

  • Title: Analysis of Non-volatile Organic Hazardous Substances by GC/MS Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • Title: GC and GC-MS for Non-volatile Compounds Source: Taylor & Francis eBooks URL: [Link]

  • Title: How can High Performance Thin Layer Chromatography (HPTLC) help your company? Source: Shannon ABC URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: MedChemComm URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: HPTLC (HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY): AN ENHANCED TECHNIQUE FOR SUBSTANCES SCREENING Source: IIP Series URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]

  • Title: HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations Source: PubMed URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: MDPI URL: [Link]

  • Title: Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction Source: NIH National Center for Biotechnology Information URL: [Link]

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A Comparative Analysis of the Anticancer Potential of a Novel Imidazo[1,2-a]pyridine-Based PI3Kα Inhibitor and Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The relentless pursuit of more effective and selective cancer therapeutics has driven the exploration of novel chemical scaffolds. Among these, the imidazo[1,2-a]pyridine nucleus has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparison of the anticancer activity of a promising novel imidazo[1,2-a]pyridine derivative, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k , with established anticancer drugs, including a targeted PI3K inhibitor and conventional chemotherapeutics.[2]

The hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] Compound 13k has been identified as a potent and selective inhibitor of the PI3Kα isoform, demonstrating significant antiproliferative effects in various cancer cell lines.[2] This guide will delve into the preclinical data supporting its activity, compare it with existing treatments, and provide detailed methodologies for the key experiments used in its evaluation.

Comparative Anticancer Activity: A Quantitative Overview

The efficacy of an anticancer agent is initially assessed by its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the reported IC50 values for compound 13k against a panel of human cancer cell lines, alongside representative IC50 values for the FDA-approved PI3Kα inhibitor Alpelisib, and the conventional chemotherapeutic agents Doxorubicin and Cisplatin.

CompoundTarget/Mechanism of ActionCell LineCancer TypeIC50 (µM)Reference
Compound 13k PI3Kα inhibitorHCC827Non-small cell lung cancer0.09[2]
A549Non-small cell lung cancer0.23[2]
SH-SY5YNeuroblastoma0.43[2]
HELErythroleukemia0.16[2]
MCF-7Breast cancer0.12[2]
Alpelisib PI3Kα inhibitorVarious PIK3CA-mutantBreast cancer, etc.Varies (typically sub-micromolar)[5]
Doxorubicin DNA intercalation, Topoisomerase II inhibitionHeLaCervical cancer1.7[6]
HepG2Liver cancer11.1[6]
Cisplatin DNA cross-linkingA549Non-small cell lung cancer10.91 (24h)[7]
A2780Ovarian cancerVaries (density-dependent)[8]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the cell line and experimental conditions.

Delving into the Mechanism of Action: PI3Kα Inhibition

Compound 13k exerts its anticancer effects through the targeted inhibition of PI3Kα, a key node in a critical cell survival pathway.[2] The PI3K/Akt/mTOR signaling cascade governs essential cellular processes such as growth, proliferation, and survival.[3] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, promoting tumorigenesis.[4]

By selectively inhibiting PI3Kα with a nanomolar potency (IC50 = 1.94 nM), compound 13k effectively blocks the downstream signaling cascade.[2] This leads to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on this pathway for their survival.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Compound_13k Compound 13k Compound_13k->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 13k.

Experimental Protocols for Anticancer Drug Evaluation

The following are standardized protocols for key in vitro assays used to characterize the anticancer activity of novel compounds like 13k .

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 13k ) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[11] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution.[10]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a defined period. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Deconvolute the resulting DNA content histogram using appropriate software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Apoptosis Detection by Annexin V Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[13][14] A vital dye, such as Propidium Iodide (PI), is used concurrently to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] It is crucial for confirming the mechanism of action of a drug by observing its effect on target proteins and downstream signaling molecules.

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.[16]

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection & Imaging Secondary_Ab->Detection

Caption: A streamlined workflow for the Western Blotting technique.

Concluding Remarks for the Research Professional

The preclinical data for the imidazo[1,2-a]pyridine derivative 13k are highly encouraging, demonstrating potent, sub-micromolar antiproliferative activity across a range of cancer cell lines.[2] Its specific mechanism of action as a PI3Kα inhibitor positions it as a promising candidate for targeted cancer therapy, particularly for tumors harboring PIK3CA mutations.[2]

When compared to established drugs, 13k exhibits significantly greater potency in vitro than conventional chemotherapeutics like cisplatin and doxorubicin against certain cell lines.[2][6][8] Its targeted nature suggests the potential for a wider therapeutic window and a more favorable side-effect profile compared to the broad cytotoxicity of traditional chemotherapy.[17][18]

Further investigation is warranted to fully elucidate the therapeutic potential of 13k . In vivo studies in animal models are a critical next step to assess its efficacy, pharmacokinetics, and safety profile. Additionally, combination studies with other anticancer agents could reveal synergistic effects and strategies to overcome potential resistance mechanisms. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to conduct these and other essential preclinical evaluations.

References

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Li, M., Wang, D., Li, Q., Luo, F., Zhong, T., Wu, H., Xiong, L., Yuan, M., Su, M., & Fan, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]

  • Jain, S., & Koul, A. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PubMed. [Link]

  • The present and future of PI3K inhibitors for cancer therapy. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • IC50 values (μM) of doxorubicin (DOX) alone and in combination with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 17, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to Fluorescent Probes for Cellular Imaging: An In-Depth Analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Common Nuclear Stains

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cellular biology, the precise visualization of cellular structures and processes is paramount to unraveling complex biological questions. Fluorescent probes are indispensable tools in this endeavor, enabling researchers to illuminate specific organelles and biomolecules with high specificity and contrast. The ideal fluorescent probe for live-cell imaging should exhibit a suite of desirable characteristics, including high brightness, robust photostability, minimal cytotoxicity, and excellent cell permeability.

This guide provides a comprehensive comparison of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (MIPC), a member of the promising imidazo[1,2-a]pyridine class of fluorophores, with two of the most widely used nuclear stains: 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342. We will delve into their photophysical properties, performance in cell imaging applications, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific experimental needs.

The Rise of Imidazo[1,2-a]pyridine Scaffolds in Bioimaging

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. More recently, their inherent fluorescence properties have positioned them as attractive scaffolds for the development of novel fluorescent probes. These molecules often exhibit tunable photophysical properties based on their substitution patterns, offering the potential for creating a diverse palette of probes for various imaging applications.

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (MIPC): A Promising yet Uncharacterized Probe

Further research is required to fully characterize the fluorescence quantum yield, Stokes shift, photostability, and cytotoxicity of MIPC in the context of live and fixed cell imaging. Such studies are crucial to benchmark its performance against established fluorescent probes.

Established Fluorescent Probes for Nuclear Staining: DAPI and Hoechst 33342

DAPI and Hoechst 33342 are two of the most prevalent blue-fluorescent nuclear stains used in fluorescence microscopy. Both dyes bind to the minor groove of DNA, with a preference for AT-rich regions, leading to a significant enhancement of their fluorescence.[2]

Photophysical Properties: A Head-to-Head Comparison

The selection of a fluorescent probe is often dictated by its spectral characteristics and performance under illumination. Below is a comparison of the key photophysical properties of DAPI and Hoechst 33342.

PropertyDAPIHoechst 33342
Excitation Max (nm) ~358[3]~350[4][5]
Emission Max (nm) ~461[3]~461[4][5]
Quantum Yield ~0.04 (free), up to 0.9 (bound to DNA)[6]Low (free), significantly increases upon DNA binding
Stokes Shift (nm) ~103~111
Photostability Generally considered more photostable than Hoechst 33342[7]More prone to photobleaching compared to DAPI[7]
Cell Permeability Poor in live cells, readily stains fixed and permeabilized cells[2][3]Excellent in live cells[8]
Cytotoxicity Higher cytotoxicity, generally not recommended for live-cell imaging[8]Lower cytotoxicity, suitable for live-cell imaging[8]

Note: Quantum yield and other photophysical properties can be highly dependent on the local environment, such as solvent polarity and binding to macromolecules.

Performance in Cell Imaging: Key Differences

The primary distinction between DAPI and Hoechst 33342 in practical applications lies in their cell permeability and suitability for live-cell imaging.

  • DAPI is the workhorse for staining the nuclei of fixed and permeabilized cells . Its poor membrane permeability in live cells is a limitation for studying dynamic processes in real-time.[2][3] However, its higher photostability makes it a robust choice for endpoint assays and high-resolution imaging of fixed samples.[7]

  • Hoechst 33342 is the preferred choice for live-cell nuclear staining .[8] Its excellent cell permeability allows for the visualization of nuclear morphology and dynamics without the need for fixation. However, researchers should be mindful of its lower photostability and potential for phototoxicity, especially in long-term imaging experiments.[3]

Experimental Protocols

To ensure reproducible and reliable results, it is crucial to follow optimized staining protocols. Below are detailed, step-by-step methodologies for using DAPI and Hoechst 33342.

Protocol 1: Staining of Fixed Cells with DAPI

This protocol is suitable for staining the nuclei of cells that have been previously fixed.

Materials:

  • Fixed cells on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Mounting medium (optional, with or without antifade)

Procedure:

  • Wash: Gently wash the fixed cells twice with PBS to remove any residual fixative.

  • Staining: Dilute the DAPI stock solution in PBS to a final working concentration of 1 µg/mL. Add the DAPI staining solution to the cells, ensuring they are completely covered.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with PBS to remove unbound DAPI and reduce background fluorescence.

  • Mounting (for coverslips): Invert the coverslip onto a drop of mounting medium on a microscope slide. Seal the edges with nail polish if desired.

  • Imaging: Image the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: Staining of Live Cells with Hoechst 33342

This protocol is designed for the visualization of nuclei in living cells.

Materials:

  • Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

Procedure:

  • Preparation: Ensure the live cells are healthy and at an appropriate confluency for imaging.

  • Staining: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µg/mL.

  • Incubation: Replace the existing culture medium with the Hoechst 33342 staining solution. Incubate the cells at 37°C in a CO2 incubator for 10-30 minutes. The optimal incubation time may vary depending on the cell type.

  • Wash (Optional): For some applications, washing the cells once with pre-warmed PBS or fresh culture medium can help to reduce background fluorescence. However, Hoechst 33342 can often be imaged without a wash step.

  • Imaging: Image the stained nuclei immediately using a fluorescence microscope equipped with a live-cell imaging chamber and a standard DAPI filter set. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.

Visualizing the Workflow: From Probe Selection to Imaging

The process of selecting and utilizing a fluorescent probe for cell imaging can be broken down into a series of logical steps.

G cluster_0 Probe Selection cluster_1 Experimental Protocol cluster_2 Imaging and Analysis A Define Experimental Needs (Live vs. Fixed, Duration) B Review Photophysical Properties (Excitation/Emission, Quantum Yield) A->B C Assess Cytotoxicity and Photostability B->C D Prepare Staining Solution C->D E Incubate with Cells D->E F Wash (if necessary) E->F G Acquire Images (Optimize exposure and intensity) F->G H Data Analysis G->H

Figure 1. A generalized workflow for fluorescent probe-based cell imaging experiments.

Conclusion: Making an Informed Choice

The selection of an appropriate fluorescent probe is a critical determinant of the success of a cell imaging experiment. While novel fluorophores like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde hold promise for expanding the molecular imaging toolbox, their utility can only be fully realized after rigorous characterization of their photophysical properties and performance in biological systems.

For routine nuclear staining, DAPI and Hoechst 33342 remain trusted and well-characterized options. The choice between them hinges on the specific requirements of the experiment: DAPI for its photostability in fixed cells and Hoechst 33342 for its cell permeability in live-cell imaging. By understanding the fundamental properties and following optimized protocols, researchers can effectively harness the power of fluorescence microscopy to gain deeper insights into the intricate world of the cell.

References

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]

  • You Do Bio. DAPI Nuclear Staining Protocol. [Link]

  • You Do Bio. Hoechst 33342 Nuclear Staining Protocol. [Link]

  • Piyasena, M. E., & P., S. (2023, May 23). What is the Difference Between DAPI and Hoechst. Pediaa.com. [Link]

  • Wikipedia. DAPI. [Link]

  • Bio-Rad. PureBlu™ Hoechst 33342 Nuclear Staining Dye. [Link]

  • Bio-Rad Antibodies. Nuclear Staining Dyes - DAPI. [Link]

  • Wikipedia. Hoechst stain. [Link]

  • Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]

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A Comparative Guide to Cross-Validation of TLC and HPLC Methods for Imidazo[1,2-a]pyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust characterization of heterocyclic compounds is paramount. Imidazo[1,2-a]pyridines, a class of nitrogen-containing fused heterocyclic scaffolds, have garnered significant attention due to their diverse and potent biological activities, making them privileged structures in medicinal chemistry.[1][2] The accurate and reliable analysis of these compounds is crucial throughout the drug discovery and development process, from reaction monitoring to quality control of the final product. This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the analysis of imidazo[1,2-a]pyridine derivatives.

The Imperative of Method Validation

Before delving into the specifics of TLC and HPLC, it is essential to underscore the principle of analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] This ensures the reliability, reproducibility, and accuracy of the generated data.[4][5] The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, which will be the foundation for our cross-validation discussion.[6][7][8][9]

Thin-Layer Chromatography (TLC): A Versatile Screening Tool

TLC is a planar chromatographic technique that is often utilized for its simplicity, speed, and cost-effectiveness. It serves as an invaluable tool for:

  • Reaction Monitoring: Quickly assessing the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[10][11][12][13]

  • Compound Identification: Comparing the retention factor (Rf) of an unknown compound to that of a known standard.

  • Purity Assessment: Providing a qualitative estimation of the purity of a sample.

Experimental Protocol: TLC Analysis of Imidazo[1,2-a]pyridines

A typical TLC protocol for analyzing imidazo[1,2-a]pyridine derivatives involves the following steps:

  • Stationary Phase: Silica gel 60 F254 aluminum plates are commonly used.[10][14]

  • Sample Preparation: The synthesized imidazo[1,2-a]pyridine derivative is dissolved in a suitable organic solvent, such as chloroform or ethyl acetate.

  • Spotting: A small volume of the sample solution is applied to the TLC plate using a capillary tube.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used to achieve optimal separation. The choice of eluent depends on the polarity of the specific imidazo[1,2-a]pyridine derivative. Common solvent systems include mixtures of hexanes and ethyl acetate.[12]

  • Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.

  • Visualization: The separated spots are visualized under UV light (254 nm or 365 nm).[10][12]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a powerful and versatile analytical technique that offers high resolution, sensitivity, and reproducibility, making it the preferred method for quantitative analysis in the pharmaceutical industry.[5][15][16] Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of a wide range of drug compounds, including imidazo[1,2-a]pyridines.[5][15]

Experimental Protocol: RP-HPLC Analysis of Imidazo[1,2-a]pyridines

A robust RP-HPLC method for the analysis of imidazo[1,2-a]pyridines would typically involve:

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).[17]

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like imidazo[1,2-a]pyridines.[5][14]

  • Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is used.[5][14] The composition can be isocratic (constant) or gradient (varied over time).

  • Sample Preparation: Accurately weighed samples of the imidazo[1,2-a]pyridine derivative are dissolved in the mobile phase or a compatible solvent.

  • Chromatographic Conditions: The flow rate, column temperature, and injection volume are optimized to achieve good separation and peak shape.

  • Detection: The eluting compounds are detected based on their UV absorbance at a specific wavelength.[17]

Cross-Validation: Bridging the Gap Between TLC and HPLC

Cross-validation is the process of comparing the results from two different analytical methods to ensure that the data is comparable and reliable.[18][19] In the context of imidazo[1,2-a]pyridine analysis, cross-validating the initial TLC screening with a more robust HPLC method is a critical step in method development and validation.

The following workflow outlines the key stages of the cross-validation process:

Caption: Workflow for the cross-validation of TLC and HPLC methods.

Key Validation Parameters for Comparison

The cross-validation process involves comparing several key parameters as defined by ICH guidelines[4][6][7]:

Validation ParameterTLC Assessment (Qualitative)HPLC Assessment (Quantitative)
Specificity Ability to separate the analyte from impurities and degradation products. Visualized as distinct spots.The peak of interest should be free from co-eluting peaks, confirmed by techniques like peak purity analysis with a DAD or mass spectrometry.[3]
Linearity Not typically determined quantitatively. Spot size and intensity can give a rough indication.A linear relationship between the concentration of the analyte and the detector response (peak area) over a defined range.[7]
Accuracy Not applicable for quantitative measurement.The closeness of the measured value to the true value, often expressed as percent recovery of a known amount of analyte spiked into a sample matrix.[3][7]
Precision Assessed by the reproducibility of Rf values.Expressed as the relative standard deviation (RSD) of a series of measurements under the same conditions (repeatability) and by different analysts on different days (intermediate precision).[20]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.The lowest concentration of analyte that gives a detectable signal, typically with a signal-to-noise ratio of 3:1.[3][20]
Limit of Quantitation (LOQ) Not applicable.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1.[20]

Practical Insights and Causality in Method Selection

The choice between TLC and HPLC is dictated by the specific analytical need. TLC excels in providing a rapid, qualitative snapshot of a sample, making it ideal for in-process controls during synthesis.[10][11][12][13] Its simplicity and low cost allow for high-throughput screening of reaction conditions.

However, for quantitative analysis, such as determining the exact purity of a final compound or for stability studies, the superior resolution, sensitivity, and accuracy of HPLC are indispensable.[5][15][16] The development of a validated HPLC method is a regulatory requirement for drug substances and products.[5][6]

The cross-validation process ensures a seamless transition from the qualitative screening provided by TLC to the rigorous quantitative data generated by HPLC. A strong correlation between the separation patterns observed on the TLC plate and the HPLC chromatogram provides confidence in the analytical results and demonstrates a thorough understanding of the sample's composition.

The logical progression of this analytical strategy can be visualized as follows:

Analytical_Strategy cluster_0 Early Stage (Synthesis & Screening) cluster_1 Method Development & Validation cluster_2 Late Stage (QC & Release) TLC TLC Analysis (Rapid, Qualitative) TLC_Purpose Purpose: - Reaction Monitoring - Preliminary Purity Check TLC->TLC_Purpose CrossVal Cross-Validation TLC->CrossVal Provides initial separation data HPLC_Dev HPLC Method Development (Quantitative) CrossVal->HPLC_Dev Informs HPLC development HPLC_Dev_Purpose Purpose: - Accurate Quantification - Impurity Profiling HPLC_Dev->HPLC_Dev_Purpose Validated_HPLC Validated HPLC Method (Routine Analysis) HPLC_Dev->Validated_HPLC Leads to a robust, validated method HPLC_Application Application: - Quality Control - Stability Testing Validated_HPLC->HPLC_Application

Caption: Logical flow from TLC screening to a validated HPLC method.

Conclusion

Both TLC and HPLC are indispensable tools in the analysis of imidazo[1,2-a]pyridine derivatives. While TLC serves as a rapid and efficient screening method, HPLC provides the accuracy, precision, and sensitivity required for quantitative analysis and regulatory compliance. A systematic cross-validation approach, guided by the principles of the ICH, ensures the integrity and reliability of the analytical data throughout the drug development lifecycle. By understanding the strengths and limitations of each technique and implementing a robust cross-validation strategy, researchers can confidently characterize these pharmaceutically important compounds.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019, March 1).
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022, June 22).
  • The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. (2022, June 22).
  • Comprehensive Review on Analytical Method Development and Validation: Focus on HPLC Techniques - International Journal of Pharmaceutical Sciences.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023, December 11).
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  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
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A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many fascinating molecular avenues. One such avenue, rich with therapeutic potential, is the exploration of imidazo[1,2-a]pyridine derivatives. This bicyclic heterocyclic scaffold has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1] This guide offers an in-depth comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine analogs against a range of cancer cell lines. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate this promising class of compounds.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Cancer Research

The imidazo[1,2-a]pyridine core is considered a "privileged" scaffold in drug discovery.[2] Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological targets. This has led to the development of several commercially available drugs for various therapeutic areas, and a burgeoning interest in their application as anticancer agents.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.

Comparative Cytotoxicity: A Quantitative Look at Anticancer Activity

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment. Below is a comparative table of IC50 values for various imidazo[1,2-a]pyridine analogs against different cancer cell lines, synthesized from recent literature.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)~10
WM115 (Melanoma)~10
HeLa (Cervical)~35
IP-5 HCC1937 (Breast)45[3]
IP-6 HCC1937 (Breast)47.7[3]
IP-7 HCC1937 (Breast)79.6[3]
Compound C MCF7 (Breast)Not specified, but active[4]
PC3 (Prostate)Not specified, but active[4]
Series 6a, 6d, 6e, 6i A549 (Lung)Active[5]
C6 (Glioma)Active[5]
MCF-7 (Breast)Active[5]
HepG2 (Liver)Active[5]
HB9 A549 (Lung)50.56[1]
HB10 HepG2 (Liver)51.52[1]

Note: The activity of some compounds was reported as "active" without specific IC50 values in the referenced abstracts. This table highlights the broad spectrum of activity of imidazo[1,2-a]pyridine analogs against various cancer types. The differences in potency, as indicated by the varying IC50 values, underscore the importance of the specific chemical substitutions on the core scaffold.

Unraveling the Structure-Activity Relationship (SAR)

The cytotoxic potency of imidazo[1,2-a]pyridine analogs is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.[6]

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine core is fundamental for their anticancer properties.[7] Key structural modifications that influence cytotoxicity often involve substitutions at various positions of this central scaffold.[7] For instance, the introduction of bulky and more lipophilic biaryl ethers has been shown to result in nanomolar potency in some series. The nature and position of substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine core can significantly impact activity.

Further research into the specific substitutions at different positions of the imidazo[1,2-a]pyridine ring will undoubtedly lead to the development of analogs with enhanced cytotoxic profiles and improved selectivity for cancer cells.

Mechanistic Insights: How Imidazo[1,2-a]pyridines Induce Cancer Cell Death

The anticancer effects of imidazo[1,2-a]pyridine derivatives are not just about killing cells; it's about how they do it. Many of these compounds have been shown to induce programmed cell death, or apoptosis, and interfere with key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

A frequently implicated mechanism of action for imidazo[1,2-a]pyridine analogs is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[9] By inhibiting key components of this pathway, such as Akt and mTOR, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC1->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Induction of Apoptosis

Many imidazo[1,2-a]pyridine analogs have been shown to be potent inducers of apoptosis.[3] This is often characterized by the cleavage of PARP and an increase in the expression of pro-apoptotic proteins like Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[3] The induction of apoptosis is a desirable trait for an anticancer drug as it is a controlled and non-inflammatory form of cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, some imidazo[1,2-a]pyridine derivatives can cause cell cycle arrest, often at the G2/M phase. This prevents cancer cells from dividing and proliferating, further contributing to the overall anticancer effect.

Experimental Protocols: A Guide to Evaluating Cytotoxicity

To ensure the scientific rigor of any study on imidazo[1,2-a]pyridine analogs, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start: Seed Cells Treat Treat with Imidazopyridine Analogs Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: A streamlined workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine analog at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.[12]

Protocol:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse cytotoxic profiles and mechanisms of action of its analogs underscore the importance of continued research in this area. Future studies should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic properties. A deeper understanding of their molecular targets will also be crucial for their clinical translation. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further investigation into this exciting class of compounds, ultimately contributing to the development of more effective cancer therapies.

References

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A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The targeted synthesis of derivatives such as 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is of paramount importance, as the aldehyde functionality serves as a versatile handle for further molecular elaboration. This guide provides an in-depth validation and comparison of two primary synthetic routes to this key intermediate: a traditional two-step approach involving cyclization followed by Vilsmeier-Haack formylation, and a more contemporary one-pot multicomponent strategy.

Strategic Overview: Two Paths to a Privileged Scaffold

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be approached from two mechanistically distinct directions. The first, a classical and reliable method, involves the initial construction of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the C3 position. The second, embodying the principles of green and efficient chemistry, is a one-pot synthesis that aims to construct the entire molecule in a single, streamlined process.

Route 1: The Two-Step Cyclization and Vilsmeier-Haack Formylation

This well-established route offers a high degree of control and predictability. It is broken down into two distinct phases: the synthesis of the imidazo[1,2-a]pyridine precursor and its subsequent formylation.

Step 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The initial step involves the condensation of 2-aminopyridine with a suitable α-haloketone, in this case, 2-bromo-1-(4-methoxyphenyl)ethanone. This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Two_Step_Synthesis_Step1 cluster_reactants Reactants cluster_products Product 2_aminopyridine 2-Aminopyridine precursor 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 2_aminopyridine->precursor Condensation alpha_haloketone 2-Bromo-1-(4-methoxyphenyl)ethanone alpha_haloketone->precursor

Caption: Step 1: Synthesis of the imidazo[1,2-a]pyridine precursor.

Step 2: Vilsmeier-Haack Formylation

The second step is the regioselective formylation of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position using the Vilsmeier-Haack reagent.[4][5] This reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electrophilic Vilsmeier reagent preferentially attacks the C3 position of the imidazo[1,2-a]pyridine due to its high electron density.

Two_Step_Synthesis_Step2 cluster_reactants Reactants cluster_products Product precursor 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine target 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde precursor->target Formylation vilsmeier Vilsmeier-Haack Reagent (DMF/POCl₃) vilsmeier->target

Caption: Step 2: Vilsmeier-Haack formylation of the precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (2.0 eq) with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.[6]

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Performance Data: Two-Step Synthesis
ParameterStep 1: CyclizationStep 2: FormylationOverall
Yield 85-95%70-80%60-76%
Reaction Time 4-6 hours3-5 hours7-11 hours
Purification Column ChromatographyRecrystallizationMultiple steps

Route 2: The One-Pot Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][7][8] While the direct synthesis of the target carbaldehyde via a standard GBB is not feasible, a modification of this approach allows for the efficient construction of a closely related precursor that can be readily converted to the desired product.

One_Pot_Synthesis cluster_reactants Reactants 2_aminopyridine 2-Aminopyridine product 3-Amino-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine 2_aminopyridine->product aldehyde 4-Methoxybenzaldehyde aldehyde->product isonitrile Isocyanide isonitrile->product GBB Reaction final_product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde product->final_product Post-modification

Caption: One-pot GBB reaction followed by post-modification.

Experimental Protocol: One-Pot Synthesis of the Precursor and Subsequent Formylation

Step 1: One-Pot Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • To a mixture of 2-aminopyridine (1.0 eq), 4-methoxybenzaldehyde (1.2 eq), and phenylacetylene (1.5 eq) in a suitable solvent such as toluene, add a copper(I) iodide catalyst.

  • Reflux the reaction mixture for 12-24 hours under an inert atmosphere, monitoring by TLC.

  • Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation (as described in Route 1)

Performance Data: One-Pot Precursor Synthesis + Formylation
ParameterOne-Pot CyclizationFormylationOverall
Yield 70-85%70-80%49-68%
Reaction Time 12-24 hours3-5 hours15-29 hours
Purification Column ChromatographyRecrystallizationMultiple steps

Comparative Analysis and Mechanistic Insights

FeatureTwo-Step Synthesis (Route 1)One-Pot Precursor Synthesis + Formylation (Route 2)
Overall Yield Generally higher and more consistent.Slightly lower overall yield.
Reaction Time Shorter total reaction time.Longer overall reaction time.
Reagents Utilizes a lachrymatory α-haloketone.Avoids the use of α-haloketones.
Process Stepwise, allowing for isolation and purification of the intermediate.More convergent for the core synthesis.
Scalability Readily scalable.May require optimization for large-scale synthesis.
Mechanistic Causality

The choice between these routes is dictated by the specific requirements of the synthesis. The two-step route offers a more traditional and often more reliable pathway, with the isolation of the intermediate allowing for purification and characterization, which can be crucial for ensuring the quality of the final product. The Vilsmeier-Haack reaction's high regioselectivity for the C3 position is a key advantage of this approach.

The one-pot synthesis of the precursor, while potentially more elegant in its convergence, can be more challenging to optimize. The success of the copper-catalyzed reaction is highly dependent on the catalyst's activity and the purity of the starting materials. However, it circumvents the need for the often unstable and hazardous α-haloketones.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

  • For reliability and high overall yield , the two-step synthesis involving cyclization followed by Vilsmeier-Haack formylation (Route 1) is the recommended approach. Its stepwise nature allows for greater control and easier troubleshooting.

  • For projects where avoiding lachrymatory reagents is a priority and a more convergent synthesis of the core is desired , the one-pot precursor synthesis followed by formylation (Route 2) is a strong alternative, provided that the reaction conditions are carefully optimized.

Ultimately, the selection of the synthetic route will depend on the specific needs of the research, including the scale of the synthesis, the availability of starting materials, and the desired level of process control.

References

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  • El-Dean, A. M. K., et al. (2015). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole.
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A Researcher's Guide to Assessing the Selectivity of Imidazo[1,2-a]Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, giving rise to a multitude of inhibitors targeting diverse protein families.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[1][2] However, as with any therapeutic agent, particularly kinase inhibitors, ensuring target selectivity is paramount to achieving clinical efficacy while minimizing toxicity from off-target effects.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of imidazo[1,2-a]pyridine-based inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and outlining a multi-tiered, self-validating workflow to build a robust selectivity profile for your candidate compounds.

The Imperative of Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug design due to the highly conserved nature of the ATP-binding site.[4] While first-generation inhibitors often suffered from a lack of selectivity, leading to undesirable side effects, modern drug discovery demands a much higher degree of precision.[4][5] For imidazo[1,2-a]pyridine-based compounds, which have shown promise against targets like p38 MAP kinase, GSK-3β, FLT3, and PI3K, a thorough understanding of their interaction landscape is non-negotiable.[2][6][7] Poor selectivity can lead to misleading biological results in preclinical studies and potentially severe adverse events in clinical trials.[4]

A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a strategic, tiered approach. This funneling strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused biochemical and cell-based assays to validate initial findings and understand the inhibitor's behavior in a more physiologically relevant context.

The initial step is to understand the inhibitor's promiscuity across the human kinome.[8] This is best achieved through large-scale, parallel biochemical assays that measure the binding or inhibitory activity against hundreds of purified kinases.[8]

Leading Technology: Competition Binding Assays (e.g., KINOMEscan®)

The KINOMEscan® platform, and others like it, utilize a competition binding assay to quantify interactions between a test compound and a large panel of kinases (often over 450).[9][10][11] This method is ATP-independent, which means it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[10]

Experimental Workflow: KINOMEscan® Profiling

// Invisible edges for layout edge [style=invis]; Compound -> Kinase -> Ligand; }

Caption: Workflow for KINOMEscan® competition binding assay.

Step-by-Step Protocol Overview:

  • Compound Preparation: Solubilize the imidazo[1,2-a]pyridine inhibitor in a suitable solvent (e.g., DMSO) to a known stock concentration.

  • Assay Execution: The test compound is incubated with a specific DNA-tagged kinase and an immobilized, active-site-directed ligand.[10]

  • Equilibrium & Capture: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[10] The mixture is then passed over a solid support that captures the ligand-bound kinase.

  • Quantification: The amount of kinase captured on the support is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[10]

  • Data Analysis: Results are typically reported as percent inhibition relative to a control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Data Interpretation & Comparison:

The output of a broad kinome screen is a rich dataset that allows for direct comparison between different inhibitors. Consider two hypothetical imidazo[1,2-a]pyridine-based inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β).[2][12]

Target KinaseInhibitor A (Kd, nM)Inhibitor B (Kd, nM)
GSK-3β (On-Target) 5 15
CDK2 (Off-Target)50>10,000
ROCK1 (Off-Target)800>10,000
p38α (Off-Target)2,5008,000
FLT3 (Off-Target)>10,000>10,000

Analysis:

  • Inhibitor A is more potent against the intended target, GSK-3β. However, it exhibits significant off-target binding to CDK2 and, to a lesser extent, ROCK1. This polypharmacology could lead to unintended biological effects.

  • Inhibitor B is slightly less potent but demonstrates a vastly superior selectivity profile, with minimal binding to the tested off-targets. This makes it a more suitable tool compound for specifically interrogating GSK-3β function.

While powerful, high-throughput screens can be prone to artifacts. It is crucial to validate the primary hits and key off-targets using an orthogonal, biophysically distinct method. This step confirms that the observed interaction is genuine and not an artifact of the primary assay format.

Recommended Orthogonal Methods:

  • Enzymatic Activity Assays: These are the classic functional assays that measure the inhibition of the kinase's catalytic activity (i.e., phosphorylation of a substrate).[13] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[13] It is important to run these assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase to reflect the inhibitor's intrinsic affinity.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the kinase, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy). This label-free method is considered a gold standard for confirming binding affinity.

A compound that is potent and selective against purified proteins may not perform the same way in a living cell.[15] Factors like cell permeability, efflux pump activity, and high intracellular ATP concentrations (which can outcompete ATP-competitive inhibitors) can drastically alter a compound's efficacy.[14][15] Therefore, assessing target engagement and selectivity within a cellular context is a critical validation step.[16]

Leading Technology: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific target in live cells.[15][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.

Principle of NanoBRET™ Assay

// Relationships edge [style=solid, arrowhead=vee]; Tracer_1 -> Kinase_NL_1 [dir=back, label="Tracer Binds", fontcolor="#5F6368"]; Kinase_NL_1 -> BRET [label="Energy Transfer", fontcolor="#5F6368"];

Inhibitor -> Kinase_NL_2 [label="Inhibitor Binds &\nDisplaces Tracer", fontcolor="#5F6368"]; Kinase_NL_2 -> NoBRET [label="No Energy Transfer", fontcolor="#5F6368"]; Tracer_2 -> Inhibitor [style=invis]; // for layout }

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol Overview:

  • Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer & Compound Addition: The transfected cells are equilibrated with the NanoBRET™ fluorescent tracer. The imidazo[1,2-a]pyridine inhibitor is then added in a dose-response format.

  • Lysis & Reading: A substrate for the NanoLuc® enzyme is added, and two wavelengths are read simultaneously: the emission from the luciferase donor (e.g., 460 nm) and the emission from the fluorescent tracer acceptor (e.g., 610 nm).

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates that the test compound has displaced the tracer from the target kinase. The data is plotted to determine a cellular IC50 value, reflecting the compound's potency in a live-cell environment.

Comparative Cellular Data:

Continuing with our example, we assess Inhibitors A and B in NanoBRET™ assays for their on-target and key off-target kinases.

Target KinaseInhibitor A (Cellular IC50, nM)Inhibitor B (Cellular IC50, nM)
GSK-3β (On-Target) 85 150
CDK2 (Off-Target)120>20,000

Analysis:

  • Inhibitor A shows potent engagement of both GSK-3β and CDK2 in live cells, confirming the polypharmacology observed in the biochemical screen. The similar potency against both targets makes it a poor choice for selectively studying GSK-3β.

  • Inhibitor B retains its excellent selectivity profile in the cellular context. While it requires a higher concentration to engage GSK-3β compared to its biochemical Kd (a common finding due to cellular factors), its lack of engagement with CDK2 at high concentrations confirms it as a highly selective probe.[15]

Case Study: Anlotinib - A Real-World Example

Anlotinib, an approved anti-cancer agent, is an excellent example of an imidazo[1,2-a]pyridine-based inhibitor.[18] Its development involved rigorous selectivity profiling. Anlotinib was found to be a highly potent inhibitor of VEGFR2 and VEGFR3, with IC50 values of 0.2 and 0.7 nM, respectively.[19] Importantly, it demonstrated high selectivity, with IC50 values against other kinases like c-Kit and PDGFRβ being significantly higher (14.8 and 115.0 nM, respectively).[19] This selective action against key angiogenic receptors is central to its therapeutic mechanism and was a critical finding from the kind of multi-tiered assessment described here.[19][20][21]

Conclusion

The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to yield promising therapeutic candidates. However, the success of these candidates hinges on a meticulous and multi-faceted assessment of their selectivity. By employing a tiered strategy—starting with broad kinome profiling, followed by orthogonal biochemical validation, and culminating in live-cell target engagement assays—researchers can build a comprehensive and reliable selectivity profile. This rigorous, self-validating approach is essential for accurately interpreting biological data, minimizing the risk of off-target liabilities, and ultimately developing safer and more effective medicines.

References

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  • Zhang, H., et al. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. Available at: [Link]

  • Merck & Co. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available at: [Link]

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  • Washington University School of Medicine. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. Available at: [Link]

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  • LG Life Sciences Ltd. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Hall, C., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • University of Pretoria. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Pretoria Repository. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Lin, B., et al. (n.d.). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. PubMed Central. Available at: [Link]

  • University of Pisa. (n.d.). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC - PubMed Central. Available at: [Link]

  • Wyeth-Ayerst Research. (n.d.). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. Available at: [Link]

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  • Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (n.d.). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. PubMed. Available at: [Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Hutchison MediPharma Limited. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][22][23]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • American Chemical Society. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. Available at: [Link]

  • Aliwani, H., et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]

  • Hantschel, O. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Various Authors. (2025). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Available at: [Link]

  • Cellzome, A GSK Company. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Genentech. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery Document Library. Available at: [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Sun, Y., et al. (2016). Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors. National Institutes of Health. Available at: [Link]

  • Aligarh Muslim University. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. PubMed Central. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Shen, G., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology. Available at: [Link]

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A Comparative Guide to the Fluorescence Spectra of Substituted Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2] This guide provides an in-depth comparison of the fluorescence spectra of substituted imidazo[1,2-a]pyridines, offering insights into the structure-property relationships that govern their emission characteristics. By understanding how substituents influence the fluorescence of this versatile core, researchers can rationally design novel fluorophores for a wide array of applications, including bioimaging, chemical sensing, and optoelectronic devices.[3][4]

The Imidazo[1,2-a]pyridine Core: A Foundation for Tunable Fluorescence

The parent imidazo[1,2-a]pyridine molecule exhibits fluorescence, but its true potential as a fluorophore is unlocked through the strategic placement of various substituent groups. The fluorescence properties of these derivatives are highly sensitive to the electronic nature and position of these substituents, which can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation, in turn, influences the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift.

A key mechanism governing the fluorescence of many substituted imidazo[1,2-a]pyridines is intramolecular charge transfer (ICT).[3] In a typical "push-pull" system, an electron-donating group (EDG) is conjugated to an electron-withdrawing group (EWG) through the imidazo[1,2-a]pyridine π-system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state. This excited state is more stabilized in polar solvents, resulting in a bathochromic (red) shift in the emission spectrum, a phenomenon known as solvatochromism.

Comparative Analysis of Substituent Effects on Fluorescence Properties

The fluorescence characteristics of substituted imidazo[1,2-a]pyridines can be systematically tuned by varying the substituents at different positions of the heterocyclic core. The following sections provide a comparative analysis based on experimental data from the literature.

Substituents at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for substitution, often with an aryl group. The electronic properties of this aryl substituent play a crucial role in determining the fluorescence profile.

Substituent at 2-positionRationale for Spectral ShiftObserved Fluorescence PropertiesReference
Phenyl Extended π-conjugation compared to the unsubstituted core.Emission in the near-UV to blue region.[5]
4-Methoxyphenyl The methoxy group is a moderate electron-donating group, leading to a push-pull system.Red-shift in emission compared to the 2-phenyl derivative due to ICT.[5]
4-(Dimethylamino)phenyl The dimethylamino group is a strong electron-donating group, enhancing the ICT character.Significant red-shift into the blue-green region with a large Stokes shift, particularly in polar solvents.[6]
4-Nitrophenyl The nitro group is a strong electron-withdrawing group.Generally leads to quenching or very weak fluorescence.[6]
Naphthyl Increased π-conjugation system.Bathochromic shift compared to the phenyl substituent.[7]
Substituents on the Pyridine Ring

Modifications to the six-membered pyridine ring also impact the fluorescence properties, although often to a lesser extent than substituents at the 2-position.

Substituent on Pyridine RingRationale for Spectral ShiftObserved Fluorescence PropertiesReference
7-Methyl The methyl group is a weak electron-donating group.Minor changes in emission wavelength, but can improve quantum yield.[6]
Halogens (e.g., Cl, Br) Halogens are electron-withdrawing through induction but can participate in resonance.Can lead to a slight red-shift and may decrease the quantum yield.[5]
The Role of the 3-Position

The 3-position is another key site for functionalization. Introducing groups at this position can further modulate the electronic structure and steric environment of the fluorophore.

Substituent at 3-positionRationale for Spectral ShiftObserved Fluorescence PropertiesReference
Hydroxymethyl Can act as a hydrogen bond donor and may enhance fluorescence intensity through spatial non-covalent interactions.Increased fluorescence intensity compared to the unsubstituted parent compound.[6]
Thioether side chain Can influence the electronic properties and provide a site for further functionalization.Can lead to compounds with antiviral activity and interesting photophysical properties.[8]

Experimental Protocols

To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for the synthesis of a representative substituted imidazo[1,2-a]pyridine and its subsequent photophysical characterization.

Synthesis of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

This protocol describes a microwave-assisted synthesis, which often provides higher yields and shorter reaction times compared to conventional heating.[9]

Materials:

  • 2-Amino-4-methylpyridine

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave vial, combine 2-amino-4-methylpyridine (1 mmol), 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol), and sodium bicarbonate (2 mmol).

  • Add 5 mL of ethanol to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 120°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow A Combine Reactants: 2-Amino-4-methylpyridine 2-Bromo-1-(4-methoxyphenyl)ethan-1-one NaHCO3 in Ethanol B Microwave Irradiation (120°C, 15 min) A->B C Reaction Monitoring (TLC) B->C D Solvent Removal C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Synthesis Workflow Diagram
Photophysical Characterization

A thorough characterization of the fluorescence properties is essential to understand the behavior of the synthesized compound.

Instrumentation:

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized imidazo[1,2-a]pyridine derivative in a high-purity solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the sample solution from 200 to 600 nm using the UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Scan the emission spectrum over a range that covers the expected emission (e.g., 350 to 700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Fluorescence Excitation Spectroscopy:

    • Set the emission wavelength of the fluorometer to the λem.

    • Scan the excitation spectrum over a range that covers the absorption bands.

    • The excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield (Φ) of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Solvatochromism Study:

    • Record the absorption and emission spectra of the compound in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).

    • Plot the emission maximum as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess the degree of solvatochromism and the change in dipole moment upon excitation.

Characterization_Workflow A Sample Preparation (Dilute Solutions) B UV-Vis Spectroscopy (Determine λabs) A->B F Solvatochromism Study (Varying Solvents) A->F C Fluorescence Emission (Determine λem) B->C D Fluorescence Excitation (Confirm Identity) C->D E Quantum Yield Measurement (Relative Method) C->E F->C

Photophysical Characterization Workflow

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for elucidating the electronic structure and photophysical properties of fluorescent molecules.[1][10] These computational studies can provide valuable insights into:

  • Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the distribution of the HOMO and LUMO can confirm the ICT character of the electronic transitions. For a typical push-pull system, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting moiety.

  • Excited State Properties: TD-DFT calculations can predict the energies of the excited states, which correspond to the absorption wavelengths. These calculations can also provide information about the change in dipole moment upon excitation, which is crucial for understanding solvatochromism.

  • Potential Energy Surfaces: For systems exhibiting phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), computational modeling can map the potential energy surface to understand the reaction pathway and the stability of different tautomeric forms.[1]

Conclusion

Substituted imidazo[1,2-a]pyridines represent a versatile class of fluorophores with highly tunable fluorescence properties. By carefully selecting the nature and position of substituents, researchers can design molecules with specific emission colors, quantum yields, and sensitivities to their environment. This guide has provided a comparative overview of the key structure-property relationships, along with detailed experimental protocols to aid in the synthesis and characterization of these promising compounds. The continued exploration of this chemical space will undoubtedly lead to the development of novel fluorescent tools for a wide range of applications in research, diagnostics, and drug development.

References

  • Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. PubMed. [Link]

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  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]

  • Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. ResearchGate. [Link]

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  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

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  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. [Link]

  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. RSC Publishing. [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central. [Link]

  • Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität zu Berlin. [Link]

  • Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives for fluorescence cell imaging. CORE. [Link]

  • Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, every stage of the experimental workflow demands precision and foresight, and the final step—disposal—is no exception. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No: 426239-77-2), a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2][3] The procedures outlined here are grounded in established safety protocols and are designed to empower laboratory professionals to manage this specific chemical waste with confidence and integrity.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

  • Aldehyde Group (-CHO): Aldehydes as a class are known for their reactivity and potential toxicity.[4][5] They can be irritants to the skin, eyes, and respiratory tract, and some may be harmful if inhaled or swallowed.[4] Therefore, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde must be handled as a potentially irritating and toxic substance.

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is a common scaffold in medicinal chemistry.[1][6] While the core itself is not acutely toxic, related nitrogen-containing heterocyclic compounds can be biologically active and may present environmental hazards if not disposed of correctly. SDS information for similar structures, such as Imidazo[4,5-b]pyridine, indicates that they can be harmful if swallowed.[7]

  • Physical State: This compound is typically a solid at room temperature.[8] This characteristic influences the choice of waste container and spill control procedures.

Based on this analysis, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde must be classified as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste bins.[9][10] Drain disposal is reserved for small quantities of select, low-toxicity, water-soluble materials with a neutral pH, criteria this compound does not meet.[9][11][12]

Property Information Source
Chemical Name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde[13][14][15]
CAS Number 426239-77-2[8][14]
Molecular Formula C₁₅H₁₂N₂O₂[13]
Molecular Weight 252.27 g/mol [8][13]
Physical Form Solid[8]
Inferred Hazards Harmful if swallowed; Causes skin and eye irritation.[16][17]N/A
Waste Category Hazardous Solid Chemical WasteN/A

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable when handling this compound and its waste. The principle is to create a complete barrier to prevent any route of exposure.[18][19]

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.[4][20] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves are effective against a wide range of organic compounds, including aldehydes.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[19]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect against spills.[18][20]

  • Respiratory Protection: Handle the solid compound and its waste exclusively within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[19][21]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a systematic approach to collecting and preparing the waste for pickup by your institution's Environmental Health & Safety (EHS) department.

Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-on cap.[10][22] The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is appropriate for this solid waste.

  • Label the Container Immediately: Before adding any waste, affix a completed Hazardous Waste Label.[10][11] The label must include:

    • The full chemical name: "Waste 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde"

    • The concentration or percentage of each component if it is a mixture.

    • The date the first waste was added.

    • The appropriate hazard warnings (e.g., "Irritant," "Toxic").

Segregation and Storage

Proper segregation prevents dangerous chemical reactions within the waste stream.

  • Store as a Non-halogenated Organic Solid: Collect this waste in a designated container for non-halogenated organic solids. Do not mix it with liquid waste.[22]

  • Avoid Incompatibles: Store the waste container away from strong oxidizing agents, acids, and bases.[11][21] Ensure the storage location is in a cool, dry, and well-ventilated area, preferably in a designated satellite accumulation area within the lab.

  • Use Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks or spills.[10][22]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Pickup A Obtain Solid Waste Container (HDPE or Glass, Screw Cap) B Affix Completed Hazardous Waste Label A->B C Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Transfer Waste Chemical into Labeled Container C->D E Securely Close Container D->E F Wipe Exterior of Container E->F G Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatibles (Acids, Bases, Oxidizers) H->I J Request EHS Waste Pickup I->J

Caption: Waste Collection and Storage Workflow.

Disposal of Contaminated Materials

Any item that comes into contact with the chemical is also considered hazardous waste.

  • Solid Debris: Gloves, weigh boats, and absorbent paper contaminated with the compound should be placed in the same solid waste container as the chemical itself. If a large volume of such waste is generated, a separate, clearly labeled container for "Contaminated Debris" may be used.

  • Empty Containers: The original product container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate is hazardous and must be collected as hazardous liquid waste (in a separate, appropriately labeled container for flammable organic liquid waste).[10] Subsequent rinses can often be collected similarly. After rinsing and air-drying in a fume hood, the labels on the empty container must be completely defaced or removed before it can be discarded as regular glass or plastic waste.[10]

  • Spill Cleanup: In the event of a small spill, absorb the solid with an inert material like vermiculite or sand.[21] Carefully sweep the material into the designated solid waste container. Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.[21]

The Final Hand-Off: Arranging for Disposal

Once the waste container is full or has been in use for the maximum time allowed by your institution (e.g., 90 days), it must be prepared for collection.[22]

  • Ensure the cap is tightly sealed.

  • Verify the label is accurate and legible.

  • Contact your institution's EHS department to schedule a waste pickup, following their specific procedures.[10]

By adhering to this comprehensive disposal plan, you ensure the safe and compliant management of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, fulfilling your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]

  • UC San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • J.T. Baker. PYRIDINE Material Safety Data Sheet. [Link]

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  • National Center for Biotechnology Information. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

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  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

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  • PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

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  • PubMed. Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. [Link]

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Safeguarding Your Research: A Practical Guide to Handling 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment and Safe Handling

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde. In the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical classes and established laboratory safety protocols to provide a robust framework for its safe use.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] While some studies on related imidazo[1,2-a]pyridines have shown a lack of hepatic or renal toxicity in preliminary toxicological assessments, it is crucial to treat all new chemical entities with a high degree of caution.[3] The aldehyde functional group, in particular, necessitates careful handling to avoid potential irritation and other health effects.[4]

Hazard Assessment and Risk Mitigation

Given its structure as a powdered aromatic aldehyde, the primary hazards associated with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are anticipated to be:

  • Inhalation: As a fine powder, there is a risk of aerosolization and inhalation, which may cause respiratory irritation.[5]

  • Skin and Eye Contact: Direct contact can lead to irritation or more severe reactions. A safety data sheet for a related pyridine derivative warns of the potential for severe skin burns and eye damage.

  • Ingestion: Accidental ingestion could be harmful.

Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves: Nitrile gloves (double-gloving recommended).- Eye Protection: Chemical safety goggles.- Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially for larger quantities or if working outside of a certified chemical fume hood.[6]- Protective Clothing: A fully buttoned lab coat.[6]
In-Solution Handling - Gloves: Nitrile gloves.- Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[5]- Protective Clothing: A fully buttoned lab coat.[6]
Bulk Handling and Transfers - Gloves: Double nitrile gloves.- Eye Protection: Chemical safety goggles and a face shield.[5]- Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge.[6]- Protective Clothing: A chemical-resistant apron over a lab coat.

It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard operating procedures is crucial for minimizing risk and ensuring the integrity of your research.

Workflow for Safe Handling of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review available safety data for related compounds prep_ppe Select and inspect appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and decontaminate work area (e.g., chemical fume hood) prep_ppe->prep_workspace handling_weigh Weigh solid in a ventilated enclosure or chemical fume hood prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve solid using appropriate solvent and containment measures handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated, labeled containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Properly doff and dispose of contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A workflow diagram illustrating the key stages of safely handling 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Detailed Experimental Protocols

1. Weighing the Solid Compound:

  • Ventilation is Key: Always handle the solid form of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]

  • Preventing Static Discharge: Use an anti-static gun or ionizer to reduce the scattering of fine powder.

  • Controlled Dispensing: Use a spatula to transfer the powder. Avoid pouring directly from the bottle to prevent creating dust clouds.

  • Immediate Containment: Close the container immediately after dispensing the desired amount.

2. In-Solution Handling:

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs and ensure you are aware of its specific hazards.

  • Controlled Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Work Surface Protection: Perform all solution-based work over a disposable absorbent bench liner to contain any potential spills.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with the solid compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled, sealed waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled waste container for liquid chemical waste. Do not mix with incompatible waste streams.[8]

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]

By adhering to these guidelines, researchers can confidently and safely handle 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, fostering a secure environment for groundbreaking scientific discovery.

References

  • RPS Group. Aldehydes exposure analysis. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Occupational Safety and Health Administration (OSHA). Acetaldehyde. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzaldehyde. [Link]

  • Perfumer's Apprentice. Safety Data Sheet: Aldehyde C-8. [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • PubChem. 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde. [Link]

  • Kao Chemicals. Safety Data Sheet: A heterocyclic compound. [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • ResearchGate. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • National Center for Biotechnology Information (NCBI). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubMed. Cationic antiprotozoal drugs. Trypanocidal activity of 2-(4'-formylphenyl)imidazo[1,2-a]pyridinium guanylhydrazones and related derivatives of quaternary heteroaromatic compounds. [Link]

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